molecular formula C9H8BNO2 B050179 Quinoline-4-boronic acid CAS No. 371764-64-6

Quinoline-4-boronic acid

Cat. No.: B050179
CAS No.: 371764-64-6
M. Wt: 172.98 g/mol
InChI Key: KATIRQRAVXTBNY-UHFFFAOYSA-N
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Description

Quinoline-4-boronic acid is a high-value, multifunctional heteroaromatic boronic acid building block essential for modern synthetic chemistry, particularly in the construction of complex biaryl systems via the Suzuki-Miyaura cross-coupling reaction. Its mechanism of action in this palladium-catalyzed process involves the transmetalation of the boronic acid group with an organohalide partner, enabling the efficient and selective formation of a new carbon-carbon bond at the 4-position of the quinoline scaffold. This regioselectivity is critical for researchers designing and synthesizing novel compounds with specific spatial configurations.

Properties

IUPAC Name

quinolin-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATIRQRAVXTBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NC2=CC=CC=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376417
Record name QUINOLINE-4-BORONIC ACID
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371764-64-6
Record name QUINOLINE-4-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Quinoline-4-boronic Acid: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of quinoline-4-boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis, and key applications, with a particular focus on its role in drug discovery as a precursor to potent kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical entity.

Core Compound Identification and Properties

This compound is a heterocyclic aromatic compound containing a quinoline nucleus substituted with a boronic acid functional group at the 4-position.

CAS Number: 371764-64-6[1][2]

Molecular Formula: C₉H₈BNO₂[1][2]

Molecular Weight: 172.98 g/mol [1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValueSource
Physical Form White solid/powder[3]
Melting Point 144.0°C to 145.0°C (for the related quinoline-6-boronic acid)[4]
Boiling Point 400.3 ± 37.0 °C (Predicted)[3]
Density 1.28 g/cm³ (Predicted)[3]
pKa 3.70 ± 0.30 (Predicted)[3]
Solubility Sparingly soluble in cold water, dissolves readily in hot water and most organic solvents.[5] Phenylboronic acids, in general, exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][7]

Note: Some of the physicochemical data, particularly for this compound itself, are predicted. Experimental data for closely related analogs are provided for reference. Researchers should verify these properties for their specific applications.

Stability and Storage

Arylboronic acids can be unstable under certain conditions, prone to protodeboronation, especially in aqueous basic solutions.[8] For long-term storage, it is recommended to keep this compound in an inert atmosphere and store it in a freezer at -20°C.[3]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Miyaura borylation of a suitable quinoline precursor, followed by hydrolysis of the resulting boronate ester.

Synthetic Strategy Overview

The primary route involves the reaction of 4-chloroquinoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This yields the pinacol ester of this compound, which is a stable and easily purifiable intermediate.[9] Subsequent hydrolysis of the pinacol ester affords the desired this compound.

G 4-Chloroquinoline 4-Chloroquinoline This compound pinacol ester This compound pinacol ester 4-Chloroquinoline->this compound pinacol ester Miyaura Borylation Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->this compound pinacol ester Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->this compound pinacol ester This compound This compound This compound pinacol ester->this compound Acidic or Basic Workup Hydrolysis Hydrolysis Hydrolysis->this compound

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Two-Step Synthesis from 4-Chloroquinoline

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (Pinacol Ester)

This protocol is adapted from a general procedure for the Miyaura borylation of aryl halides.[9]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloroquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.03 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired pinacol ester.

Step 2: Hydrolysis to this compound

  • Hydrolysis: Dissolve the purified this compound pinacol ester in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (HCl).

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours.

  • Isolation: After the hydrolysis is complete, extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its application is particularly significant in the synthesis of biologically active molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures.[10] this compound serves as an excellent coupling partner in these reactions.

G This compound This compound Coupled Product Coupled Product This compound->Coupled Product Suzuki-Miyaura Coupling Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide->Coupled Product Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Coupled Product

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: In a reaction vessel, combine this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Solvent and Catalyst: Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd(dppf)Cl₂, to the reaction mixture.

  • Reaction Conditions: Heat the reaction to 80-120 °C and monitor its progress.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by an appropriate method, such as recrystallization or column chromatography.

Role in the Synthesis of Kinase Inhibitors

Quinoline-containing compounds are prevalent in medicinal chemistry due to their wide range of biological activities. This compound is a key intermediate in the synthesis of inhibitors for several important kinases, including Homeodomain-Interacting Protein Kinase 2 (HIPK2) and Receptor-Interacting Protein Kinase 2 (RIPK2).

HIPK2 is a serine/threonine kinase that plays a crucial role in cell proliferation, apoptosis, and developmental processes.[11] Dysregulation of HIPK2 is implicated in various diseases, including cancer and fibrosis.[12] Boron-containing quinoline derivatives have emerged as potential HIPK2 inhibitors.[13]

HIPK2 Signaling Pathway Overview:

HIPK2 is a key regulator of the p53 tumor suppressor pathway. Upon DNA damage, HIPK2 phosphorylates p53 at Ser46, leading to the activation of pro-apoptotic genes.[14] HIPK2 also influences other signaling pathways, including Wnt/β-catenin and TGF-β.[12][15]

G cluster_0 DNA Damage cluster_1 HIPK2 Activation cluster_2 Downstream Effects DNA Damage DNA Damage HIPK2 HIPK2 DNA Damage->HIPK2 p53 p53 HIPK2->p53 Phosphorylation p53 (p-Ser46) p53 (p-Ser46) p53->p53 (p-Ser46) Pro-apoptotic Genes Pro-apoptotic Genes p53 (p-Ser46)->Pro-apoptotic Genes Transcriptional Activation Apoptosis Apoptosis Pro-apoptotic Genes->Apoptosis G cluster_0 Bacterial Recognition cluster_1 RIPK2 Activation cluster_2 Downstream Signaling NOD1/NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1/NOD2->RIPK2 Recruitment Ubiquitinated RIPK2 Ubiquitinated RIPK2 RIPK2->Ubiquitinated RIPK2 Ubiquitination TAK1 TAK1 Ubiquitinated RIPK2->TAK1 Recruitment & Activation IKK Complex IKK Complex TAK1->IKK Complex Activation NF-κB NF-κB IKK Complex->NF-κB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Gene Transcription

Caption: Simplified RIPK2-NF-κB Signaling Pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, remove to fresh air. If on skin, wash with plenty of soap and water.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a highly valuable and versatile building block for organic chemists and medicinal chemists. Its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling, combined with the significant biological activities of the resulting quinoline derivatives, underscores its importance in modern drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel therapeutics and functional materials.

References

  • Frontiers in Immunology. (2025, May 7). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. [Link]

  • ResearchGate. (n.d.). Signaling pathways mediated by RIPK2. [Link]

  • ResearchGate. (n.d.). Model for RIPK2 signaling. [Link]

  • Wikipedia. (2023, December 27). HIPK2. [Link]

  • PMC. (2023, May 30). RIPK2: a promising target for cancer treatment. [Link]

  • GeneCards. (n.d.). HIPK2 Gene. [Link]

  • Semantic Scholar. (2013, May 2). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]

  • PMC. (2015, December 2). Homeodomain-interacting protein kinase 2 (HIPK2): a promising target for anti-cancer therapies. [Link]

  • MDPI. (n.d.). The Sweet Side of HIPK2. [Link]

  • ScienceDirect. (n.d.). Biology and pharmacological inhibition of homeodomain-interacting protein kinases. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

  • ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • The FASEB Journal. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • NIH. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • NIH. (n.d.). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • mVOC. (n.d.). Quinoline. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • ResearchGate. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • The University of Arizona. (n.d.). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Quora. (2020, July 19). How might one synthesis 4-chloro quinoline?[Link]

  • Wikipedia. (2024, January 5). Quinoline. [Link]

  • PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • ResearchGate. (n.d.). List of molecules and experimental pKa values used for Table 2. [Link]

  • PMC. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]

  • PMC. (2024, June 6). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. [Link]

  • ResearchGate. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

Sources

Physical and chemical properties of quinolin-4-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quinolin-4-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Quinolin-4-ylboronic acid is a heterocyclic aromatic organoboron compound that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, which marries the privileged quinoline scaffold with the versatile boronic acid functional group, makes it an indispensable tool for the construction of complex molecular architectures. The quinoline moiety is a cornerstone in numerous biologically active compounds, while the boronic acid group serves as a key handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

This guide provides a comprehensive, in-depth exploration of the physical and chemical properties of quinolin-4-ylboronic acid. Moving beyond a simple recitation of data, we will delve into the causality behind its reactivity, provide field-proven experimental protocols, and offer insights into its practical application, particularly in the realm of drug discovery. This document is designed to serve as a practical and authoritative resource for researchers leveraging this powerful reagent to advance their scientific endeavors.

Molecular Structure and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research. This section details the core structural and physical characteristics of quinolin-4-ylboronic acid.

Molecular Structure

The structure of quinolin-4-ylboronic acid features a boronic acid group [-B(OH)₂] substituted at the 4-position of a quinoline ring system.

synthesis_workflow start Start: 4-Bromoquinoline in Anhydrous THF step1 Cool to -78 °C (Dry Ice/Acetone Bath) start->step1 Inert Atmosphere (N₂ or Ar) step2 Add n-Butyllithium (n-BuLi) (Halogen-Metal Exchange) step1->step2 Slow, dropwise addition step3 Stir at -78 °C (Formation of 4-Quinolinyllithium) step2->step3 Maintain low temp step4 Add Triisopropyl Borate [B(O-iPr)₃] (Borylation) step3->step4 Quench intermediate step5 Warm to Room Temperature step4->step5 Allow reaction to complete step6 Aqueous Acidic Workup (e.g., HCl) (Hydrolysis) step5->step6 end Product: Quinolin-4-ylboronic Acid step6->end

Caption: Synthetic workflow for quinolin-4-ylboronic acid.

Experimental Protocol

Authoritative Grounding: This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids from aryl halides. [1]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromoquinoline (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material completely.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Expertise & Experience: This extremely low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate that will be formed.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the 4-quinolinyllithium intermediate may be observed as a color change.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or silica gel chromatography to yield pure quinolin-4-ylboronic acid.

Chemical Reactivity and Key Applications

The utility of quinolin-4-ylboronic acid stems from its reactivity, particularly its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This is the cornerstone application of quinolin-4-ylboronic acid, enabling the formation of a C(sp²)-C(sp²) bond between the quinoline core and various aryl or vinyl partners. The reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields.

Authoritative Grounding: The Suzuki-Miyaura reaction is a fundamental transformation in organic chemistry, with a well-established and extensively studied mechanism. [2][3][4] Mechanism: The reaction proceeds via a catalytic cycle involving a palladium catalyst.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst (e.g., Pd(PPh₃)₄) OA Oxidative Addition Pd0->OA PdII_Aryl trans-R¹-Pd(II)-X Complex OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Diaryl trans-R¹-Pd(II)-R² Complex TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Regeneration of Catalyst Product Coupled Product (R¹-R²) RE->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OA Boronate Boronate [R²-B(OH)₃]⁻ Boronate->TM Base Base (e.g., K₂CO₃) Base->Boronate Activation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki Coupling of Quinolin-4-ylboronic Acid with an Aryl Bromide

Authoritative Grounding: This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions. [5][6]

  • Setup: In a reaction vial, combine quinolin-4-ylboronic acid (1.2 eq), the aryl bromide (1.0 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%).

    • Expertise & Experience: The choice of catalyst and ligand is crucial. For challenging couplings, more sophisticated catalysts like those employing Buchwald or Fu ligands may be necessary to achieve high yields and prevent side reactions like protodeboronation.

  • Solvent: Add a solvent mixture, such as 3:1 DMF/water or Dioxane/water.

    • Causality: The base (K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. [2]The presence of water is often essential for the base to be effective and can accelerate the reaction.

  • Reaction: Seal the vial, and heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the 4-arylquinoline product.

Applications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. [6][7][8]Quinolin-4-ylboronic acid provides a direct and efficient entry point for synthesizing libraries of 4-substituted quinolines for structure-activity relationship (SAR) studies.

Example Application: Kinase Inhibitors Many kinase inhibitors, particularly those targeting the ATP-binding site, utilize heterocyclic scaffolds like quinoline to mimic the adenine ring of ATP. By using quinolin-4-ylboronic acid in Suzuki couplings, researchers can rapidly synthesize a diverse array of 4-arylquinolines, systematically modifying the aryl group to optimize potency, selectivity, and pharmacokinetic properties against specific kinase targets. [9]

Spectroscopic Characterization

Unambiguous characterization of quinolin-4-ylboronic acid is essential for quality control. Below are the expected spectroscopic features.

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the quinoline ring, typically in the range of 7.5-9.0 ppm. [10][11]The protons closest to the nitrogen atom and the boronic acid group will be the most deshielded (shifted furthest downfield). The two -OH protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent.

  • ¹³C NMR: The spectrum will display nine distinct signals for the carbon atoms of the quinoline ring, typically between 115-155 ppm. [12][13]The carbon atom directly attached to the boron (C4) may show a broad signal or be difficult to observe due to quadrupolar relaxation from the adjacent boron atom. [7]* ¹¹B NMR: This technique is highly diagnostic for boron-containing compounds. For a tricoordinate arylboronic acid, a single broad resonance is expected in the range of δ 27-33 ppm (relative to BF₃·OEt₂). [2][8][14][15]* Infrared (IR) Spectroscopy: Key vibrational bands include a very broad O-H stretch from approximately 3200-3600 cm⁻¹ (characteristic of the hydrogen-bonded boronic acid hydroxyls), aromatic C-H stretches just above 3000 cm⁻¹, and aromatic C=C/C=N bending vibrations in the 1500-1700 cm⁻¹ region. [3][16][17][18][19]A strong B-O stretch is also expected around 1350 cm⁻¹.

  • Mass Spectrometry (MS): In ESI-MS, the compound should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. Dehydration peaks corresponding to the loss of one or two water molecules, or peaks corresponding to the boroxine trimer, may also be observed.

Safety and Handling

Trustworthiness: Adherence to proper safety protocols is non-negotiable.

  • Hazard Identification: Quinolin-4-ylboronic acid is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [20][21]Some sources also list H302 (Harmful if swallowed) and H332 (Harmful if inhaled). [20][22]* Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Recommended precautionary statements include P261 (Avoid breathing dust) and P280 (Wear protective gloves/protective clothing/eye protection/face protection). [20][21]* Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: As detailed in Section 1.3, store under an inert atmosphere at -20°C to maintain chemical integrity.

Conclusion

Quinolin-4-ylboronic acid is a high-value, versatile reagent that serves as a powerful conduit to a vast chemical space of substituted quinolines. Its robust performance in the Suzuki-Miyaura cross-coupling reaction, combined with the pharmacological significance of the quinoline core, establishes it as an essential tool for synthetic and medicinal chemists. A comprehensive understanding of its physical properties, synthetic routes, reactivity, and handling requirements—as detailed in this guide—is paramount to unlocking its full potential in the laboratory and accelerating the development of novel therapeutics and materials.

References

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An In-depth Technical Guide to the Synthesis of Quinoline-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic pathways to Quinoline-4-boronic acid, a critical building block in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core methodologies, offering not just procedural steps but also the underlying scientific principles that govern these transformations. We will explore the nuances of experimental design, the rationale behind reagent selection, and the mechanistic underpinnings of each synthetic route, ensuring a thorough and practical understanding of this important chemical synthesis.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a boronic acid moiety at the 4-position of the quinoline ring system dramatically enhances its synthetic utility, primarily as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions.[3][4] This capability allows for the facile construction of complex molecular architectures, making this compound and its derivatives highly sought-after intermediates in the synthesis of novel pharmaceuticals and functional materials.[5][6][7]

This guide will focus on the most prevalent and effective strategies for the synthesis of this compound, with a particular emphasis on palladium-catalyzed Miyaura borylation, iridium-catalyzed C-H activation, and lithiation-borylation techniques. Each section will provide a detailed examination of the reaction, including a step-by-step protocol and a discussion of the critical parameters that influence reaction outcomes.

Palladium-Catalyzed Miyaura Borylation of 4-Haloquinolines

The Miyaura borylation reaction is a cornerstone of modern organic synthesis for the formation of carbon-boron bonds.[3][8] This palladium-catalyzed cross-coupling reaction of a haloquinoline with a diboron reagent is a robust and widely adopted method for the synthesis of quinoline boronic esters, which can be readily hydrolyzed to the corresponding boronic acid.[4][9]

Mechanistic Rationale

The catalytic cycle of the Miyaura borylation is a well-established process that begins with the oxidative addition of the palladium(0) catalyst to the 4-haloquinoline. This is followed by a transmetalation step with an activated diboron species and concludes with reductive elimination to yield the borylated quinoline and regenerate the active palladium(0) catalyst. The choice of base is critical; a mild base like potassium acetate (KOAc) is often employed to activate the diboron reagent without promoting a premature Suzuki-Miyaura coupling of the product with the starting halide.[4][8]

Visualizing the Miyaura Borylation Pathway

Miyaura_Borylation 4-Haloquinoline 4-Haloquinoline Oxidative_Addition Oxidative Addition 4-Haloquinoline->Oxidative_Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Pd(II)_Intermediate Pd(II) Intermediate Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Diboron_Reagent B2pin2 Diboron_Reagent->Transmetalation Base Base (e.g., KOAc) Base->Transmetalation Borylated_Pd(II)_Intermediate Borylated Pd(II) Intermediate Transmetalation->Borylated_Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Borylated_Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Catalyst Regeneration Quinoline-4-boronic_ester Quinoline-4-boronic ester Reductive_Elimination->Quinoline-4-boronic_ester

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Synthesis of this compound pinacol ester

This protocol is adapted from a general procedure for the Miyaura borylation of aryl halides.[10]

Materials:

  • 4-Chloroquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 4-chloroquinoline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) to the flask.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound pinacol ester.

Data Summary
ParameterValue/ConditionReference
Catalyst Pd(dppf)Cl₂·CH₂Cl₂[10]
Boron Source Bis(pinacolato)diboron (B₂pin₂)[11]
Base Potassium Acetate (KOAc)[4]
Solvent 1,4-Dioxane[11]
Temperature 80-100 °C[10]
Typical Yield Good to excellent[11]

Iridium-Catalyzed C-H Borylation of Quinolines

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl boronic esters, bypassing the need for pre-functionalized substrates like aryl halides.[12][13] Iridium-catalyzed C-H borylation of quinolines offers a direct route to quinoline boronic esters, with regioselectivity being a key consideration.[14][15]

Mechanistic Insights and Regioselectivity

The iridium-catalyzed C-H borylation typically employs a catalyst system such as [Ir(OMe)COD]₂ with a bidentate ligand like 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbpy).[12] The reaction proceeds through a concerted metalation-deprotonation mechanism. The regioselectivity is primarily governed by steric factors, with borylation occurring at the most accessible C-H bond.[13][14] However, electronic effects can also play a significant role, influencing the selectivity between sterically similar positions.[15] For the synthesis of this compound, careful selection of the starting quinoline substrate and reaction conditions is necessary to favor borylation at the C4 position.

Visualizing the Iridium-Catalyzed C-H Borylation

Ir_CH_Borylation cluster_0 Catalytic Cycle Active_Ir_Catalyst Active Ir(III) Catalyst CH_Activation C-H Activation Active_Ir_Catalyst->CH_Activation Quinoline Quinoline Quinoline->CH_Activation Ir_Quinoline_Complex Ir-Quinoline Complex CH_Activation->Ir_Quinoline_Complex Borylation Borylation Ir_Quinoline_Complex->Borylation Diboron_Reagent B2pin2 Diboron_Reagent->Borylation Borylation->Active_Ir_Catalyst Catalyst Regeneration Quinoline_Bpin Quinoline-Bpin Borylation->Quinoline_Bpin

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Experimental Protocol: Regioselective C-H Borylation

This protocol is a generalized procedure based on established methods for iridium-catalyzed C-H borylation.[12]

Materials:

  • Substituted Quinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(OMe)COD]₂

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous solvent (e.g., THF, hexane)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with [Ir(OMe)COD]₂ (0.015 equiv) and dtbpy (0.03 equiv).

  • Add the anhydrous solvent and stir for 10-15 minutes to form the catalyst complex.

  • Add the quinoline substrate (1.0 equiv) and bis(pinacolato)diboron (1.5 equiv).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired quinoline boronic ester.

Data Summary
ParameterValue/ConditionReference
Catalyst [Ir(OMe)COD]₂ / dtbpy[12]
Boron Source Bis(pinacolato)diboron (B₂pin₂)[16]
Solvent Anhydrous THF or Hexane[12]
Temperature 80 °C[16]
Key Challenge Regioselectivity control[14][15]

Lithiation-Borylation of Quinolines

The lithiation-borylation approach offers a powerful strategy for the regioselective synthesis of quinoline boronic acids, particularly for isomers that are difficult to access through other methods.[17][18] This method involves the deprotonation of a quinoline derivative using a strong organolithium base, followed by quenching the resulting lithiated species with a boron electrophile.[19][20]

The Underlying Chemistry

The success of this method hinges on the regioselective deprotonation of the quinoline ring. The position of lithiation can be directed by existing substituents on the ring or by using directing groups. The resulting organolithium intermediate is highly reactive and is trapped with a suitable boron-containing electrophile, such as triisopropyl borate, followed by acidic workup to yield the boronic acid, or with a boronic ester to directly form a new boronic ester.[18]

Visualizing the Lithiation-Borylation Workflow

Lithiation_Borylation Quinoline_Derivative Quinoline Derivative Deprotonation Deprotonation Quinoline_Derivative->Deprotonation Organolithium_Base Organolithium Base (e.g., n-BuLi) Organolithium_Base->Deprotonation Lithiated_Quinoline Lithiated Quinoline Deprotonation->Lithiated_Quinoline Borylation Borylation Lithiated_Quinoline->Borylation Boron_Electrophile Boron Electrophile (e.g., B(OiPr)3) Boron_Electrophile->Borylation Boronate_Ester Boronate Ester Intermediate Borylation->Boronate_Ester Acidic_Workup Acidic Workup Boronate_Ester->Acidic_Workup Quinoline_Boronic_Acid Quinoline Boronic Acid Acidic_Workup->Quinoline_Boronic_Acid

Caption: General workflow for the lithiation-borylation of quinolines.

Experimental Protocol: Lithiation-Borylation of a Quinoline Derivative

This is a general protocol and the specific base, solvent, and temperature will depend on the substrate.[17]

Materials:

  • Quinoline derivative

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous HCl

Procedure:

  • Dissolve the quinoline derivative (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add n-BuLi (1.1 equiv) to the solution and stir for 1-2 hours at the same temperature.

  • Add triisopropyl borate (1.2 equiv) to the reaction mixture and allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of aqueous HCl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product to obtain the quinoline boronic acid.

Data Summary
ParameterValue/ConditionReference
Deprotonating Agent n-Butyllithium (n-BuLi)[17]
Boron Source Triisopropyl borate[18]
Solvent Anhydrous THF[17]
Temperature -78 °C to room temperature[17]
Key Advantage High regioselectivity[17][18]

Conversion of Boronic Esters to Boronic Acids

The direct products of Miyaura and iridium-catalyzed borylation reactions are often boronic esters, such as the pinacol ester. While these are stable and can be used directly in some coupling reactions, the conversion to the free boronic acid is often necessary.[9][11]

Hydrolysis of Boronic Esters

A common method for the hydrolysis of pinacol boronic esters is treatment with an excess of a diol that forms a more water-soluble boronic ester, followed by extraction. Another approach involves transesterification with a different diol that can be easily removed. A straightforward method involves acidic hydrolysis, often with a biphasic solvent system to facilitate the separation of the resulting boronic acid.[11] A recently reported method involves the use of silica gel in a mixture of ethyl acetate and water to achieve the conversion.[11]

Experimental Protocol: Hydrolysis of this compound pinacol ester

This protocol is based on the silica gel-mediated hydrolysis method.[11]

Materials:

  • This compound pinacol ester

  • Silica gel

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve the this compound pinacol ester in a mixture of ethyl acetate and water.

  • Add silica gel to the mixture.

  • Stir the suspension vigorously at room temperature for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the this compound.

Conclusion

The synthesis of this compound is a pivotal process for the advancement of drug discovery and materials science. This guide has detailed the three primary synthetic strategies: palladium-catalyzed Miyaura borylation, iridium-catalyzed C-H borylation, and lithiation-borylation. Each method offers distinct advantages and is suited to different synthetic contexts. The Miyaura borylation is a reliable and high-yielding method for halogenated quinolines. Iridium-catalyzed C-H borylation provides a more direct and atom-economical route, with ongoing research focused on controlling its regioselectivity. Lithiation-borylation offers excellent regiocontrol for specific isomers. A thorough understanding of these methodologies, from their mechanistic underpinnings to their practical execution, empowers researchers to make informed decisions in their synthetic endeavors and to continue to innovate in the development of novel quinoline-based compounds.

References

  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC. (n.d.).
  • Hassan, M. M. M., Hoque, M. E., Dey, S., Guria, S., Roy, B., & Chattopadhyay, B. (n.d.). Iridium-Catalyzed Site-Selective Borylation of 8-Arylquinolines.
  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC - NIH. (n.d.).
  • Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing). (2012, September 24).
  • Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes : insights into steric and electronic effects on selectivi ... - Chemical Science (RSC Publishing) DOI:10.1039/C2SC20776A. (2012, September 24).
  • Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - NIH. (n.d.).
  • A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - NIH. (n.d.).
  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr - SciSpace.
  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (n.d.).
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. (2025, January 28).
  • ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis | Request PDF - ResearchGate. (2025, August 7).
  • Miyaura borylation - Wikipedia. (n.d.).
  • Miyaura Borylation Reaction - Alfa Chemistry. (n.d.).
  • Practical C-H Functionalization of Quinones with Boronic Acids - Organic Chemistry Portal. (n.d.).
  • The lithiation–borylation reaction - University of Bristol Research Portal. (n.d.).
  • Novel synthesis process of quinolone antibiotic intermediate - Google Patents. (n.d.).
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  • Lithiation- Borylation in Synthesis. (n.d.).
  • A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - ResearchGate. (2022, August 16).
  • Gach-Janczak, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., Wtorek, K., & Janecka, A. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central.
  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - MDPI. (2024, December 10).
  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates | Organic Letters - ACS Publications. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
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  • Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis | by Allen Che | Medium.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH. (n.d.).
  • Boronic acid - Wikipedia. (n.d.).
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.).
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  • Synthesis and Evaluation of a 99mTc-Labeled Fibroblast Activation Protein (FAP)-Specific Radiotracer for SPECT Imaging | ACS Medicinal Chemistry Letters. (n.d.).
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Introduction: The Strategic Importance of Quinoline-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quinoline-4-boronic Acid: A Cornerstone for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds, quinoline and its derivatives have consistently emerged as "privileged structures," forming the core of numerous approved drugs with activities spanning from anticancer to antimalarial.[1][2][3] this compound represents a powerful convergence of this potent heterocyclic system with the versatile boronic acid functional group.

This guide provides a comprehensive technical overview of this compound, delving into its molecular characteristics, applications, and the practical methodologies that leverage its unique chemical reactivity. As a bifunctional reagent, it offers both the rich pharmacological potential of the quinoline nucleus and the synthetic utility of a boronic acid, making it an indispensable tool for researchers aiming to construct complex molecular architectures for drug discovery.[4][5]

PART 1: Molecular Structure and Physicochemical Profile

A precise understanding of a molecule's structure and properties is the foundation of its effective application.

Molecular Formula and Structure

This compound is an aromatic heterocyclic organic compound with the molecular formula C₉H₈BNO₂ .[6][7][8] Its structure consists of a quinoline ring system—a fused benzene and pyridine ring—substituted at the 4-position with a boronic acid moiety (-B(OH)₂).

Caption: 2D structure of this compound (C₉H₈BNO₂).

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, providing essential information for experimental design and handling.

PropertyValueSource(s)
CAS Number 371764-64-6[6]
Molecular Weight 172.98 g/mol [6]
Appearance White solid / powder[9][10]
IUPAC Name (Quinolin-4-yl)boronic acid
InChI Key KATIRQRAVXTBNY-UHFFFAOYSA-N[7]
Purity Typically ≥95%
Storage Temperature -20°C, under inert atmosphere[9]
Boiling Point 400.3 ± 37.0 °C (Predicted)[9]

PART 2: Synthesis and Core Reactivity

Synthetic Approaches

This compound is typically synthesized via modern catalytic methods. A prominent route involves the palladium-catalyzed C-4 borylation of 4-chloroquinoline derivatives using bis(pinacolato)diboron (B₂(pin)₂).[11] This method allows for the direct and efficient installation of the boronic ester, which can then be hydrolyzed to the corresponding boronic acid. This synthetic accessibility is crucial for its widespread use in research and development.[11]

The Power of the Boronic Acid Moiety

The boronic acid group is not merely a structural component; it is a highly versatile functional handle. Its utility stems from several key characteristics:

  • Lewis Acidity : The vacant p-orbital on the boron atom imparts mild Lewis acidity, allowing it to interact with nucleophiles.[12] This property is fundamental to its role in catalysis and its ability to bind to biological targets like enzyme active sites.[5][13]

  • Reversible Covalent Bonding : Boronic acids can form reversible covalent bonds with diols, a feature exploited in the design of sensors and drug delivery systems.[10]

  • Transmetalation Partner : Most critically for synthetic chemists, it serves as an exceptional organoboron partner in palladium-catalyzed cross-coupling reactions.[5]

PART 3: Applications in Medicinal Chemistry and Drug Discovery

The fusion of the quinoline scaffold and the boronic acid functional group makes this compound a high-value starting material for synthesizing compounds with significant therapeutic potential.

Role in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds in medicinal chemistry.[14][15] this compound is an ideal substrate for this reaction, enabling the direct connection of the quinoline core to a vast array of aryl or heteroaryl halides. This allows for the rapid generation of large libraries of novel chemical entities for biological screening.[16] The reaction's tolerance for diverse functional groups and its typically high yields make it a cornerstone of modern drug synthesis.[15]

Therapeutic Targets and Bioactivity

Derivatives synthesized from this compound have shown promise against a range of diseases:

  • Anticancer Agents : The quinoline nucleus is a well-established pharmacophore in oncology.[1][4] By using this compound, researchers can synthesize novel derivatives that act as kinase inhibitors or DNA-intercalating agents.[13][17]

  • Enzyme Inhibition : It has been used as a key reactant in the synthesis of small molecule inhibitors for specific enzymes, such as the anthrax lethal factor toxin.[9][18]

  • Kinase Inhibitors : A recent study demonstrated its application in creating potential boron-based inhibitors for Homeodomain Interacting Protein Kinase 2 (HIPK2), a target implicated in kidney fibrosis.[11]

PART 4: Experimental Protocol: A Validated Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize a 4-Arylquinoline derivative via a palladium-catalyzed cross-coupling of this compound with a representative aryl bromide.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep 1. Assemble & Dry Glassware (Schlenk Flask, Condenser) inert 2. Establish Inert Atmosphere (Nitrogen/Argon Purge) prep->inert reagents 3. Add Reagents: - this compound - Aryl Bromide - Pd Catalyst & Ligand - Base (e.g., K₂CO₃) inert->reagents solvent 4. Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent heat 5. Heat to Reaction Temp (e.g., 80-100 °C) Monitor by TLC/LC-MS solvent->heat cool 6. Cool to Room Temp Quench Reaction heat->cool extract 7. Liquid-Liquid Extraction (e.g., EtOAc/Water) cool->extract dry 8. Dry Organic Layer (e.g., Na₂SO₄) & Filter extract->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify by Chromatography concentrate->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials and Reagents
  • This compound (1.0 eq)

  • Aryl Bromide (e.g., 4-bromoanisole, 1.1 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, degassed)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Silica Gel for chromatography

Step-by-Step Methodology
  • System Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the chosen aryl bromide, the palladium catalyst, and the base. This initial drying and reagent loading under dry conditions is critical to prevent moisture from hydrolyzing the boronic acid and deactivating the catalyst.

  • Inert Atmosphere (Expertise Pillar): Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and will degrade, halting the catalytic cycle. Maintaining an inert atmosphere throughout the reaction is non-negotiable for reproducibility and high yield.[15]

  • Solvent Addition: Add the degassed solvent mixture via syringe. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is another crucial step to remove dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to drive the oxidative addition and reductive elimination steps of the catalytic cycle. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The desired organic product will partition into the ethyl acetate layer, while inorganic salts (from the base and byproducts) remain in the aqueous phase.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 4-arylquinoline product.

The Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition Intermediate pd0->oxidative_add Oxidative Addition transmetal Transmetalation Intermediate oxidative_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-R transmetal->product aryl_halide Ar-X aryl_halide->oxidative_add boronic_acid R-B(OH)₂ borate [R-B(OH)₃]⁻ base Base (OH⁻) base->borate Activation borate->transmetal

Sources

An In-depth Technical Guide to the Solubility of Quinoline-4-boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline-4-boronic acid is a pivotal building block in contemporary drug discovery and organic synthesis. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, hinges on its solubility and reactivity in various organic media.[1] A comprehensive understanding of its solubility profile is, therefore, not merely academic but a prerequisite for efficient process development, reaction optimization, and formulation. This guide provides an in-depth exploration of the solubility of this compound, grounded in established chemical principles and field-proven experimental methodologies. We will delve into the molecular factors governing its solubility, provide a qualitative overview in common organic solvents, and present a detailed protocol for empirical solubility determination.

The Molecular Architecture of this compound and its Implications for Solubility

This compound's solubility is a direct consequence of its unique molecular structure, which marries a large, relatively nonpolar aromatic quinoline core with a polar, acidic boronic acid functional group.

Key Structural Features Influencing Solubility:

  • Quinoline Ring System: The fused aromatic rings of the quinoline moiety are inherently hydrophobic, favoring interactions with nonpolar and moderately polar solvents through van der Waals forces and π-π stacking.

  • Boronic Acid Group (-B(OH)₂): This functional group is the primary driver of polarity. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.[2]

  • Amphiphilic Nature: The combination of a large hydrophobic region and a distinct polar head gives this compound an amphiphilic character, leading to a nuanced solubility profile across a spectrum of organic solvents.

  • Acidity and pH Dependence: The boronic acid moiety is a Lewis acid with a pKa that influences its ionization state.[1] In the presence of bases, it can form a more polar boronate salt, which can alter its solubility.

The Challenge of Boroxine Formation

A critical consideration when working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3][4] This equilibrium is influenced by the solvent, temperature, and concentration. The formation of the less polar boroxine can significantly reduce the apparent solubility of the boronic acid, leading to variability in experimental results.[3] It is crucial to be aware of this phenomenon and to employ analytical techniques that can distinguish between the monomeric acid and its trimeric anhydride.

Boroxine_Formation cluster_0 Equilibrium in Solution 3_Boronic_Acid 3 x this compound Boroxine This compound Boroxine 3_Boronic_Acid->Boroxine - 3 H₂O Boroxine->3_Boronic_Acid + 3 H₂O 3_H2O 3 x H₂O

Figure 1. Equilibrium between this compound and its Boroxine.

Qualitative Solubility Profile of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMFHighStrong hydrogen bond accepting capabilities and high polarity effectively solvate the boronic acid group.
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding with the boronic acid group, though the larger hydrophobic quinoline ring may limit very high solubility.
Ethers THF, Diethyl EtherModerateEthers can act as hydrogen bond acceptors, leading to moderate solubility. Phenylboronic acid shows good solubility in ethers.[5]
Ketones AcetoneModerateSimilar to ethers, the carbonyl group can accept hydrogen bonds. Phenylboronic acid exhibits good solubility in ketones.[5]
Halogenated Chloroform, DCMLow to ModerateThese solvents have some polar character but are not strong hydrogen bond acceptors. Phenylboronic acid has moderate solubility in chloroform.[5]
Aromatic TolueneLowThe nonpolar nature of toluene does not favorably interact with the polar boronic acid group.
Aliphatic Hexane, HeptaneVery Low/InsolubleThe significant polarity mismatch between the boronic acid group and nonpolar aliphatic solvents leads to poor solubility.[5]

Note: This table provides a general guideline. Actual solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of any additives.[2]

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise and reliable solubility data, empirical determination is essential. The dynamic (or synthetic) method is a robust technique for measuring the solubility of crystalline compounds like boronic acids.[3] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

The Dynamic Method Workflow

Dynamic_Method_Workflow cluster_workflow Dynamic Solubility Determination Workflow A Sample Preparation: Accurately weigh solute and solvent B Controlled Heating and Stirring A->B C Turbidity Monitoring B->C D Identify Dissolution Temperature C->D E Repeat for Multiple Concentrations D->E F Construct Solubility Curve E->F

Figure 2. Workflow for the Dynamic Method of Solubility Determination.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (high purity)

  • High-purity organic solvents

  • Jacketed glass vessel with a magnetic stirrer

  • Analytical balance (±0.0001 g)

  • Calibrated temperature probe (e.g., Pt100)

  • Heating/cooling circulator

  • Turbidity sensor or a laser light source and detector

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel. The composition should be known with high precision.

  • Heating and Stirring:

    • Begin stirring the mixture vigorously to ensure homogeneity.

    • Start heating the vessel at a slow, constant rate (e.g., 0.1-0.2 K/min) using the circulator. A slow heating rate is crucial for ensuring the system remains close to equilibrium.

  • Turbidity Monitoring:

    • Continuously monitor the turbidity of the solution. As the temperature increases, the solid will begin to dissolve, and the turbidity will decrease.

  • Determination of Dissolution Temperature:

    • The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific concentration. This point is often marked by a sharp change in the signal from the turbidity sensor.

  • Data Collection and Curve Construction:

    • Repeat steps 1-4 for a range of different concentrations of this compound in the same solvent.

    • Plot the dissolution temperature against the mole fraction (or other concentration unit) of the solute to construct the solubility curve.

Self-Validation and Trustworthiness:

  • Purity: Ensure the purity of both the this compound and the organic solvents, as impurities can significantly affect solubility.[6]

  • Equilibrium: The slow heating rate is designed to approximate equilibrium conditions. To validate, one can perform the experiment at an even slower heating rate and check for consistency in the measured dissolution temperature.

  • Polymorphism: Be aware that different crystalline forms (polymorphs) of a compound can have different solubilities.[6] It is advisable to characterize the solid form of the this compound being used (e.g., by XRPD or DSC).

Factors Influencing Solubility: A Deeper Dive

Temperature

Generally, the solubility of a solid in a liquid increases with temperature. This relationship is typically non-linear and should be determined experimentally for each solvent system.

Solvent Polarity

As discussed, the polarity of the solvent plays a crucial role. A good solubility is generally achieved when the polarity of the solvent matches that of the solute ("like dissolves like"). For this compound, solvents that can engage in hydrogen bonding are particularly effective.

pH and Co-solvents

For applications where aqueous or mixed-solvent systems are used, pH can have a profound effect on the solubility of boronic acids.[7] Increasing the pH above the pKa of the boronic acid will lead to the formation of the more soluble boronate anion. The addition of co-solvents can also be used to modulate solubility.

Conclusion

The solubility of this compound in organic solvents is a complex interplay of its amphiphilic nature, the potential for hydrogen bonding, and the equilibrium with its boroxine anhydride. While a definitive quantitative dataset is not broadly published, a strong qualitative and predictive understanding can be achieved by considering the behavior of analogous aryl boronic acids. For researchers and drug development professionals, the empirical determination of solubility using a robust method like the dynamic approach is paramount for ensuring the reliability and reproducibility of their work. This guide provides the foundational knowledge and a practical framework for approaching the solubility of this important chemical entity with scientific rigor.

References

  • Domanska, U., & Leszczynski, P. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4389–4397. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Stella, V. J., & Schieber, L. J. (2012). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • van den Berg, F., & van der Spoel, D. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University Repository.
  • Google Patents. (n.d.).
  • Cyrański, M. K., & Szlapa, W. (2022). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. Molecules, 27(23), 8419. [Link]

  • Raines, R. T., & Windsor, M. A. (2020). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. [Link]

  • Domanska, U., & Leszczynski, P. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]

  • Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190–3198. [Link]

  • Google Patents. (n.d.).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. ISRN Pharmaceutics, 2012, 808491. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Fernandes, C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3257. [Link]

  • Leszczynski, P., Hofman, T., & Sporzynski, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Leszczynski, P., Hofman, T., & Sporzynski, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. JOCPR, 16(5), 9-10. [Link]

  • Popa, V. I., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 633. [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.).
  • Lee, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1581. [Link]

Sources

Stability and proper storage conditions for Quinoline-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Proper Storage of Quinoline-4-boronic acid

Introduction: The Role and Reactivity of this compound

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility primarily stems from its capacity to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Boronic acids, including this quinoline derivative, are also explored as reversible covalent inhibitors and sensors due to their ability to interact with diols, a feature found in many biological molecules like saccharides.[1][2]

However, the very nature of the boronic acid functional group—an electron-deficient boron atom—renders it susceptible to several degradation pathways. Understanding these instabilities is not merely an academic exercise; it is critical for ensuring the reproducibility of experimental results, the purity of synthesized compounds, and the overall success of research and development programs. This guide provides a comprehensive overview of the factors governing the stability of this compound, outlines field-proven storage and handling protocols, and offers methods for assessing its integrity over time.

Part 1: The Chemical Stability Profile of this compound

The stability of this compound is not absolute. It is a dynamic equilibrium influenced by environmental factors such as moisture, pH, temperature, light, and oxygen. The primary degradation pathways are common to many arylboronic acids, though the presence of the basic quinoline nitrogen introduces specific considerations.

Protodeboronation: The Primary Degradation Pathway

Protodeboronation is a chemical reaction involving the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[3] This process, which converts this compound into quinoline, is an undesired side reaction that can significantly reduce the yield of intended coupling reactions.[4] The propensity for protodeboronation is highly dependent on the reaction conditions, particularly pH.[3][5]

  • Mechanism: The reaction can be catalyzed by both acid and base.[3]

    • Acid-Catalyzed: In acidic media, the reaction proceeds through protonation of the boronic acid group, facilitating the cleavage of the C-B bond.[4][6]

    • Base-Catalyzed: Under basic conditions, a boronate species forms, which then reacts with a proton source (like water) in a rate-limiting step to yield the deboronated product.[3][5][7]

  • Quinoline-Specific Instability: As a basic heteroaromatic boronic acid, this compound may exhibit increased susceptibility to protodeboronation under neutral pH conditions due to the formation of zwitterionic species, which can facilitate unimolecular fragmentation of the C-B bond.[3]

Protodeboronation cluster_acid Acid-Catalyzed Protodeboronation cluster_base Base-Catalyzed Protodeboronation QB This compound Intermediate_A Protonated Intermediate QB->Intermediate_A + H+ H_plus H+ Quinoline_A Quinoline Intermediate_A->Quinoline_A C-B Cleavage BoricAcid_A B(OH)3 Intermediate_A->BoricAcid_A QB_B This compound Boronate Quinoline-4-boronate QB_B->Boronate + OH- OH_minus OH- Quinoline_B Quinoline Boronate->Quinoline_B + H2O (Proton Source) BoricAcid_B B(OH)4- Boronate->BoricAcid_B H2O H2O

Caption: General mechanisms for acid- and base-catalyzed protodeboronation.

Oxidative Degradation

A second major concern is the oxidative instability of boronic acids. In the presence of oxygen or other oxidizing agents (including reactive oxygen species), the boronic acid moiety can be converted to a hydroxyl group, yielding 4-hydroxyquinoline.[8][9] This pathway is particularly relevant in biological assays or when using certain reaction conditions.[10][11]

  • Mechanism: The process is thought to involve the attack of a nucleophilic oxidizing species on the empty p-orbital of the boron atom. This is followed by a 1,2-migration of the quinoline ring from the boron to the oxygen atom, which, after hydrolysis, yields the final phenol product and boric acid.[8]

Oxidation QB This compound Peroxo_Complex Boronate-Peroxide Intermediate QB->Peroxo_Complex + Oxidant Oxidant [O] (e.g., ROS, O2) Rearrangement 1,2-Migration (Rate-Limiting Step) Peroxo_Complex->Rearrangement Boric_Ester Boric Ester Intermediate Rearrangement->Boric_Ester Product 4-Hydroxyquinoline + B(OH)3 Boric_Ester->Product Hydrolysis Hydrolysis Hydrolysis

Caption: The oxidative degradation pathway of an arylboronic acid.

Anhydride (Boroxine) Formation

Arylboronic acids have a strong tendency to undergo reversible dehydration to form stable, cyclic trimeric anhydrides known as boroxines.[12] While this is not technically degradation as the process is reversible upon addition of water, it has significant practical implications.

  • Consequences: The formation of boroxines alters the physical properties of the material, including its molecular weight and solubility. This can lead to difficulties in dissolving the compound and inaccuracies in weighing, which directly impacts stoichiometry in reactions.[12][13] The presence of boroxines can complicate characterization by NMR and mass spectrometry.

Boroxine_Formation QB 3 x this compound Boroxine Boroxine (Cyclic Trimer) QB->Boroxine - 3 H2O Boroxine->QB + 3 H2O Water 3 x H2O

Caption: Reversible formation of a boroxine from boronic acid monomers.

Part 2: Recommended Storage and Handling Protocols

Given the inherent instabilities, strict adherence to proper storage and handling protocols is paramount to preserving the integrity of this compound. The recommendations below are synthesized from supplier safety data sheets and best practices for handling air- and moisture-sensitive reagents.[13][14][15]

Optimal Storage Conditions

The primary goals of storage are to minimize exposure to moisture, oxygen, heat, and light.

ParameterRecommendationRationale
Temperature -20°C Low temperatures significantly slow the rates of all degradation pathways. This is the most critical factor for long-term stability.[16]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas prevents oxidative degradation and minimizes exposure to atmospheric moisture.[14][17]
Moisture Tightly Sealed Container Prevents hydrolysis and the reversible formation of boroxines, ensuring accurate weighing and consistent reactivity.[13][15]
Light Amber Vial / Dark Location While less documented for this specific molecule, UV light can promote protodeboronation in some arylboronic acids.[6] Protection from light is a prudent precautionary measure.
Protocol for Handling Solid this compound

This protocol ensures that the compound's integrity is maintained during routine laboratory use.

  • Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator (typically 30-60 minutes).

    • Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate degradation.

  • Inert Atmosphere Handling: If possible, handle the solid in a glovebox or under a gentle stream of inert gas (e.g., argon or nitrogen).

    • Causality: This minimizes exposure to both oxygen and moisture, providing the highest level of protection against oxidative degradation and hydrolysis.

  • Weighing: Quickly weigh the desired amount of the powder into a pre-dried vial. Minimize the time the main container is open.

    • Causality: This reduces the exposure time of the bulk material to the laboratory atmosphere.

  • Resealing: Securely close the main container, purge the headspace with an inert gas if possible, and wrap the cap with paraffin film to ensure an airtight seal.

  • Storage: Immediately return the main container to the recommended -20°C storage condition.[16]

Part 3: Experimental Workflow for Stability Assessment

Regularly assessing the purity of this compound, especially for long-term studies or before use in sensitive, high-stakes experiments, is a self-validating practice. High-Performance Liquid Chromatography (HPLC) is an effective method for this purpose.

HPLC Protocol for Purity Analysis

This protocol provides a general starting point for developing a stability-indicating method.

  • Standard Preparation:

    • Accurately prepare a stock solution of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Perform serial dilutions to create calibration standards (e.g., 100, 50, 10, 1, 0.1 µg/mL).

  • Sample Preparation:

    • Prepare a sample of the this compound to be tested at a concentration within the calibration range.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the standards and sample.

    • The primary peak corresponds to this compound. The appearance of new peaks, particularly an early-eluting peak corresponding to quinoline (from protodeboronation), indicates degradation.

    • Quantify the purity by comparing the area of the main peak to the total area of all peaks.

Stability_Workflow cluster_setup Study Setup cluster_testing Time-Point Testing cluster_decision Decision Start Receive / Synthesize This compound Initial_Analysis Time-Zero Analysis (HPLC, NMR, KF) Start->Initial_Analysis Store Aliquot and Store under Defined Conditions (-20°C, Inert Gas) Initial_Analysis->Store Pull_Sample Pull Sample at Time Point (e.g., 3, 6, 12 mo) Store->Pull_Sample Long-term Storage Test_Sample Perform HPLC Analysis Pull_Sample->Test_Sample Compare Compare Data to Time-Zero Results Test_Sample->Compare Decision Purity > Specification? Compare->Decision Pass PASS: Continue Use Decision->Pass Yes Fail FAIL: Discard / Re-purify Decision->Fail No

Caption: Workflow for a long-term stability study of this compound.

Conclusion

This compound is a powerful synthetic intermediate whose utility is directly tied to its purity and stability. By understanding its primary degradation pathways—protodeboronation, oxidation, and boroxine formation—researchers can take proactive steps to mitigate these risks. The implementation of rigorous storage conditions, centered on cold temperatures (-20°C) and an inert, dry atmosphere, is the most effective strategy for long-term preservation. Coupled with careful handling protocols and periodic analytical verification, these practices will ensure the integrity of the material, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • RSC Publishing. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. Royal Society of Chemistry.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
  • Wikipedia. (n.d.). Protodeboronation.
  • Journal of the American Chemical Society. (2017, August 21). Base-Catalyzed Aryl-B(OH)
  • LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)
  • Sigma-Aldrich. (n.d.). This compound | 371764-64-6.
  • Synquest Labs. (n.d.).
  • PubMed Central (PMC). (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • ResearchGate. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
  • Fisher Scientific. (n.d.).
  • Apollo Scientific. (2023, July 6).
  • American Chemical Society. (2021, April 8). Improving the oxidative stability of boronic acids through stereoelectronic effects.
  • PNAS. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts.
  • ChemicalBook. (n.d.). This compound.
  • Journal of Pharmaceutical Sciences. (2000).
  • BenchChem. (2025). 4-Formylphenylboronic acid storage and handling best practices.
  • Sigma-Aldrich. (n.d.). This compound | 371764-64-6.
  • Wikipedia. (n.d.). Boronic acid.
  • Sigma-Aldrich. (n.d.). 3-Quinolineboronic acid 191162-39-7.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 371764-64-6.
  • PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts.
  • Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester.

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Quinoline-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline-4-boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, a privileged scaffold in drug discovery, it serves as a crucial building block in the synthesis of novel therapeutics, including kinase inhibitors.[1] The boronic acid moiety provides a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, and can also act as a pharmacophore itself, forming reversible covalent bonds with diols present in biological macromolecules.

Precise structural characterization of this compound is fundamental to its application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing unambiguous data on the molecule's atomic connectivity and electronic environment. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and drug development professionals. We will delve into detailed spectral assignments, the rationale behind them, a robust experimental protocol for data acquisition, and the common challenges encountered during the analysis of this class of compounds.

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the standard IUPAC numbering for the quinoline ring system is used. The boronic acid group is at the C4 position.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound displays characteristic signals for the seven protons on the quinoline scaffold. The chemical shifts are influenced by the electron-withdrawing nature of both the heterocyclic nitrogen atom and the boronic acid group at the 4-position. The data presented below is compiled and interpreted from spectra of closely related, complex quinoline-boronic acid derivatives, typically recorded in deuterated methanol (Methanol-d₄) or dimethyl sulfoxide (DMSO-d₆) on a 500 MHz spectrometer.[1]

Table 1: ¹H NMR Spectral Data for this compound (in Methanol-d₄)

ProtonChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H2~8.95d~4.5
H3~7.80d~4.5
H5~8.20d~8.5
H6~7.85t~7.5
H7~8.10t~7.8
H8~7.95d~8.0
B(OH)₂variable, broadbr s-
Expertise-Driven Interpretation:
  • H2 and H3: These protons on the pyridine ring form a simple AX spin system, appearing as a pair of doublets with a typical ortho coupling constant of approximately 4.5 Hz. H2 is significantly downfield due to its position alpha to the electronegative nitrogen atom.

  • H5, H6, H7, H8: These protons on the benzene portion of the ring system exhibit more complex splitting patterns. H5 and H8 typically appear as doublets, being coupled to H6 and H7, respectively. H6 and H7 appear as triplets (or more accurately, doublet of doublets that overlap) due to coupling with their two neighbors. The boronic acid group at C4 exerts an electron-withdrawing effect that deshields the peri-proton H5, shifting it downfield.

  • Boronic Acid Protons: The two hydroxyl protons on the boron atom are acidic and readily exchange with residual water or deuterons from the solvent. Consequently, their signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. In many cases, especially in methanol-d₄, this signal may not be observed due to rapid exchange.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The assignment is based on established data for quinoline derivatives and boronic acids.[1][2] A notable feature in the NMR of organoboron compounds is the difficulty in observing the carbon atom directly attached to boron due to quadrupolar relaxation induced by the boron nucleus (¹¹B, I=3/2; ¹⁰B, I=3).[3]

Table 2: ¹³C NMR Spectral Data for this compound (in Methanol-d₄)

CarbonChemical Shift (δ, ppm) (Predicted)
C2~151.0
C3~122.5
C4Not typically observed
C4a~149.0
C5~126.5
C6~130.0
C7~129.5
C8~125.0
C8a~131.0
Expertise-Driven Interpretation:
  • Quaternary Carbons: The bridgehead carbons (C4a, C8a) and the carbon attached to boron (C4) are quaternary. As mentioned, the C4 signal is often broadened to the point of being indistinguishable from the baseline.[3]

  • Pyridine Ring Carbons (C2, C3): C2 is the most downfield signal in the spectrum, aside from C4a, due to its proximity to the nitrogen atom.

  • Benzene Ring Carbons (C5-C8): These carbons resonate in the typical aromatic region between ~125-131 ppm. Their precise shifts are influenced by the fused pyridine ring and the C4 substituent.

Experimental Protocol for NMR Data Acquisition

This section provides a self-validating, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Causality: Boronic acids are often hygroscopic and can form anhydrides (boroxines) upon storage or heating. It is crucial to use a dry sample and a high-quality deuterated solvent to ensure spectral reproducibility. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and the acidic B(OH)₂ protons are often observable.[3]

  • Protocol:

    • Weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.

    • Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D).

    • Gently vortex or sonicate the vial until the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube immediately to prevent moisture absorption.

NMR Instrument Setup and Data Acquisition
  • Causality: Proper instrument setup, including locking, tuning, and shimming, is paramount for achieving high resolution and signal-to-noise, which is necessary to resolve the complex coupling patterns of the aromatic protons.

  • Protocol:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample temperature to equilibrate (typically 298 K) for at least 5 minutes.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Perform automated or manual shimming on the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

    • For ¹H NMR: Acquire a standard single-pulse spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (5-10 seconds) may be necessary to observe them, although the C4 signal may remain elusive.

    • Reference the spectrum to the residual solvent peak (DMSO-d₅ at δ 2.50 ppm for ¹H; DMSO-d₆ at δ 39.51 ppm for ¹³C).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert equilibrate Equilibrate Temp (298 K, 5 min) insert->equilibrate lock Lock & Shim equilibrate->lock acquire Acquire Spectrum (1H or 13C) lock->acquire transform Fourier Transform acquire->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline reference Reference to Solvent baseline->reference

Caption: Standard workflow for NMR analysis of this compound.

Trustworthiness & Field Insights

  • Concentration Dependence: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions. It is advisable to report the concentration at which the spectrum was acquired for full reproducibility.

  • Solvent Choice: The choice of solvent can significantly impact the spectrum. Aprotic solvents like CDCl₃ may lead to broader signals, especially for the B(OH)₂ protons. Protic solvents like Methanol-d₄ will result in the rapid exchange of these protons, often rendering them invisible. DMSO-d₆ often provides the best balance for observing both the quinoline and boronic acid protons.

  • 2D NMR Experiments: For unambiguous assignment, especially in substituted analogs, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.

References

  • Hettini, W.; Do, H.; Dean, S.; Das, S. Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Pharmaceuticals2024 , 17, 1595. [Link]

  • Cherry, W.; et al. Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. Zenodo2021 . [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: 2005.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000725). [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]

  • Gabbaï, F. P.; et al. Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Royal Society of Chemistry. [Link]

  • da Silva, F. V.; et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry2012 , 50(6), 459-463. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000162). [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

  • Al-bayati, R. I.; et al. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.2014 . [Link]

  • Huan, T. T.; et al. Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Heterocycles2022 , 104(2), 364. [Link]

  • Zhang, J.; et al. Synthesis and Evaluation of a 99mTc-Labeled Fibroblast Activation Protein (FAP)-Specific Radiotracer for SPECT Imaging. ACS Medicinal Chemistry Letters2024 , 15(1), 101-107. [Link]

  • ResearchGate. 13C NMR spectral patterns of the C-4a, C-5, C-6, C7, C-8, C-8a, and... [Link]

  • Hansen, P. E.; et al. Deliverable 4.1 - R-NMR. Zenodo2021 . [Link]

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A Senior Application Scientist's Guide to the Synthesis of Quinoline Boronic Acids: Core Starting Materials and Strategic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline boronic acids are indispensable building blocks in modern medicinal chemistry and materials science, serving as versatile intermediates in the construction of complex molecular architectures. Their synthesis is a critical step in the drug discovery pipeline, enabling the exploration of novel chemical space. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing quinoline boronic acids. We will dissect the core starting materials that underpin these methodologies, offering expert insights into the causality behind experimental choices and providing validated, step-by-step protocols. The discussion will be grounded in authoritative literature, ensuring scientific integrity and providing a robust foundation for practical application.

Introduction: The Strategic Importance of Quinoline Boronic Acids

The quinoline scaffold is a privileged heterocyclic motif, frequently encountered in a wide array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a boronic acid or boronate ester functionality onto this ring system unlocks a plethora of synthetic possibilities, most notably the revered Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the way complex biaryl and heteroaryl structures are assembled. Consequently, the efficient and regioselective synthesis of quinoline boronic acids is a subject of paramount importance in contemporary organic synthesis.[3]

This guide will focus on the three predominant strategies for the preparation of quinoline boronic acids, each with its own set of advantages and considerations regarding the choice of key starting materials:

  • Palladium-Catalyzed Miyaura Borylation of Haloquinolines

  • Iridium-Catalyzed Direct C-H Borylation of Quinolines

  • Lithiation-Borylation of Haloquinolines

Understanding the nuances of these approaches and their requisite starting materials is crucial for any scientist aiming to incorporate these valuable building blocks into their synthetic campaigns.

Palladium-Catalyzed Miyaura Borylation: A Robust and Versatile Approach

The Miyaura borylation is a cornerstone of modern cross-coupling chemistry, offering a reliable method for the conversion of aryl and heteroaryl halides to their corresponding boronate esters.[4][5] This reaction is characterized by its broad functional group tolerance and generally mild reaction conditions.

Key Starting Materials

The fundamental components for a Miyaura borylation of a quinoline are:

  • A Haloquinoline: The choice of halogen (I, Br, Cl) on the quinoline ring is a critical parameter. While iodoquinolines are the most reactive, they are often more expensive and less stable. Bromoquinolines represent a good compromise between reactivity and cost. Chloroquinolines are the most cost-effective but typically require more active catalyst systems to achieve efficient conversion.[6] The position of the halogen dictates the regiochemistry of the final boronic acid.

  • A Diboron Reagent: The most commonly employed diboron reagent is bis(pinacolato)diboron (B₂pin₂) .[7] The resulting pinacol boronate esters are stable, crystalline solids that are amenable to chromatographic purification and possess a long shelf life. Another option is tetrahydroxydiboron (B₂(OH)₄) , which can directly yield the boronic acid under certain conditions.

  • A Palladium Catalyst and Ligand: A palladium(0) species, often generated in situ from a palladium(II) precatalyst such as PdCl₂(dppf) or Pd(OAc)₂, is essential for the catalytic cycle. The choice of ligand is crucial for stabilizing the active palladium species and facilitating the key steps of oxidative addition and reductive elimination. Common ligands include phosphines like dppf (1,1'-bis(diphenylphosphino)ferrocene) and XPhos.

  • A Base: A base, typically potassium acetate (KOAc) or potassium phosphate (K₃PO₄), is required to activate the diboron reagent and facilitate the transmetalation step.[8]

Mechanistic Rationale and Experimental Workflow

The catalytic cycle of the Miyaura borylation is a well-established process. The choice of starting materials directly influences the efficiency of each step in this cycle.

graph Miyaura_Borylation { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Haloquinoline [label="Haloquinoline\n(e.g., Bromoquinoline)", fillcolor="#FFFFFF", fontcolor="#202124"]; B2pin2 [label="Bis(pinacolato)diboron\n(B₂pin₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; Pd0 [label="Pd(0) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_Intermediate [label="Quinoline-Pd(II)-Halide\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base (e.g., KOAc)", fillcolor="#FFFFFF", fontcolor="#202124"]; Borylated_PdII [label="Quinoline-Pd(II)-Bpin\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Quinoline Boronate Ester", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Haloquinoline -> OxAdd [label=""]; Pd0 -> OxAdd [label=""]; OxAdd -> PdII_Intermediate [label=""]; B2pin2 -> Transmetalation [label=""]; Base -> Transmetalation [label="Activates"]; PdII_Intermediate -> Transmetalation [label=""]; Transmetalation -> Borylated_PdII [label=""]; Borylated_PdII -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Regenerates"]; }

Caption: Workflow for Miyaura Borylation of Haloquinolines.
Tabulated Data: Comparison of Haloquinoline Reactivity
HaloquinolineRelative ReactivityCatalyst SystemTypical Reaction Conditions
IodoquinolineHighPdCl₂(dppf)80-100 °C, 2-12 h
BromoquinolineModeratePdCl₂(dppf), XPhos-Pd-G390-110 °C, 6-24 h
ChloroquinolineLowBuchwald or Herrmann-Beller palladacycles100-130 °C, 12-48 h
Experimental Protocol: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-chloroquinoline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and PdCl₂(dppf) (0.03 equiv).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline boronate ester.[7]

Iridium-Catalyzed C-H Borylation: A Leap in Synthetic Efficiency

Direct C-H borylation has emerged as a powerful and atom-economical strategy for the synthesis of aryl and heteroaryl boronic acids.[9] Iridium-based catalyst systems have proven to be particularly effective for this transformation, allowing for the late-stage functionalization of complex molecules without the need for pre-installed functional groups.[10][11]

Key Starting Materials

The essential components for an iridium-catalyzed C-H borylation of a quinoline are:

  • A Quinoline Substrate: This can be the parent quinoline or a substituted derivative. The inherent electronic properties and steric environment of the quinoline ring will dictate the regioselectivity of the borylation.

  • A Diboron Reagent: As with the Miyaura borylation, bis(pinacolato)diboron (B₂pin₂) is the most common boron source.

  • An Iridium Catalyst: A variety of iridium(I) precatalysts can be used, with [Ir(OMe)cod]₂ being a popular choice.[10]

  • A Ligand: A bipyridine ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) , is typically employed to stabilize the active iridium species and modulate its reactivity.[10] In some cases, specialized ligands like silica-supported phosphines can be used to direct the borylation to a specific position, such as C8.[12]

Regioselectivity: The Interplay of Steric and Electronic Effects

The regiochemical outcome of the iridium-catalyzed C-H borylation of quinolines is a fascinating interplay of steric and electronic factors.[11] Generally, the reaction favors the most sterically accessible C-H bond. However, electronic effects can also play a significant role, with borylation often occurring at the most electron-rich or most acidic C-H position. For unsubstituted quinoline, borylation preferentially occurs at the C3 position.

graph C_H_Borylation { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Quinoline [label="Quinoline Substrate", fillcolor="#FFFFFF", fontcolor="#202124"]; Ir_Catalyst [label="Iridium Catalyst\n([Ir(OMe)cod]₂ + dtbpy)", fillcolor="#FBBC05", fontcolor="#202124"]; B2pin2 [label="B₂pin₂", fillcolor="#FFFFFF", fontcolor="#202124"]; Activation [label="C-H Activation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Borylation [label="Borylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Regioselective Quinoline\nBoronate Ester", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Quinoline -> Activation; Ir_Catalyst -> Activation; Activation -> Borylation; B2pin2 -> Borylation; Borylation -> Product; }

Caption: Conceptual workflow of Iridium-catalyzed C-H borylation.
Experimental Protocol: C8-Selective Borylation of 2-Methylquinoline
  • In a glovebox, charge a screw-capped vial with 2-methylquinoline (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(OMe)cod]₂ (0.015 equiv), and dtbpy (0.03 equiv).

  • Add anhydrous cyclohexane as the solvent.

  • Seal the vial and heat the mixture at 80 °C for 16 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 2-methylquinoline-8-boronate ester.

Lithiation-Borylation: A Classic and Powerful Strategy

The lithiation-borylation sequence is a well-established method for the synthesis of aryl and heteroaryl boronic acids, particularly when a specific regioisomer is desired that may be difficult to access through other means.[13][14] This method relies on the generation of a highly reactive organolithium intermediate.

Key Starting Materials

The core components for a lithiation-borylation of a quinoline are:

  • A Haloquinoline: Similar to the Miyaura borylation, a haloquinoline (typically bromoquinoline) is used as the starting material. The halogen serves as a handle for the lithium-halogen exchange.

  • An Organolithium Reagent: n-Butyllithium (n-BuLi) is the most commonly used organolithium reagent for this transformation.[15] It is a strong base and nucleophile, capable of undergoing rapid lithium-halogen exchange at low temperatures.

  • A Boron Electrophile: A trialkyl borate, such as triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃) , is used to quench the organolithium intermediate.[16] The choice of borate can influence the ease of workup and purification.

Causality in Experimental Design: The Importance of Low Temperatures

The lithiation-borylation reaction is typically carried out at very low temperatures (-78 °C). This is crucial for several reasons:

  • Stability of the Organolithium Intermediate: Quinolinyllithium species can be unstable at higher temperatures and may undergo undesired side reactions.

  • Preventing Side Reactions with the Borate: Trialkyl borates can react with multiple equivalents of the organolithium reagent if the temperature is not carefully controlled, leading to the formation of over-borylated byproducts.

  • Ensuring Regioselectivity: The low temperature ensures that the lithium-halogen exchange is the dominant pathway, preserving the regiochemistry of the starting haloquinoline.

graph Lithiation_Borylation { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Haloquinoline [label="Haloquinoline\n(e.g., 3-Bromoquinoline)", fillcolor="#FFFFFF", fontcolor="#202124"]; nBuLi [label="n-Butyllithium (n-BuLi)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lithiation [label="Lithium-Halogen Exchange\n(-78 °C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinolinyllithium [label="Quinolinyllithium\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Borate [label="Trialkyl Borate\n(e.g., B(OiPr)₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; Borylation [label="Borylation\n(-78 °C to rt)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronate_Complex [label="Boronate Complex", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrolysis [label="Aqueous Workup\n(e.g., HCl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Quinoline Boronic Acid", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Haloquinoline -> Lithiation; nBuLi -> Lithiation; Lithiation -> Quinolinyllithium; Quinolinyllithium -> Borylation; Borate -> Borylation; Borylation -> Boronate_Complex; Boronate_Complex -> Hydrolysis; Hydrolysis -> Product; }

Caption: Step-wise workflow for the Lithiation-Borylation of a Haloquinoline.
Experimental Protocol: Synthesis of Quinoline-3-boronic Acid
  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 3-bromoquinoline (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes (1.05 equiv) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equiv) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of aqueous HCl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude quinoline boronic acid can often be purified by recrystallization or precipitation.[15]

Conclusion and Future Perspectives

The synthesis of quinoline boronic acids is a mature field, with several robust and reliable methods at the disposal of the synthetic chemist. The choice of which strategy to employ will depend on a variety of factors, including the availability and cost of the starting materials, the desired regiochemistry, and the functional group tolerance required for the specific synthetic target.

  • Miyaura borylation stands out for its broad applicability and functional group compatibility, making it a workhorse in many synthetic laboratories.

  • Iridium-catalyzed C-H borylation offers an elegant and atom-economical approach, particularly for late-stage functionalization and the exploration of novel substitution patterns.

  • Lithiation-borylation remains a powerful and highly regioselective method, especially when a specific isomer is required that is not readily accessible through other means.

Future developments in this field will likely focus on the discovery of more active and selective catalyst systems, particularly for the challenging C-H borylation of complex quinoline derivatives. The development of greener and more sustainable synthetic methods, such as those employing earth-abundant metal catalysts or flow chemistry, will also be a key area of research. As the demand for novel quinoline-based compounds in drug discovery and materials science continues to grow, the importance of efficient and versatile methods for the synthesis of quinoline boronic acids will only increase.

References

  • PubMed. (2014). Site-selective C-H borylation of quinolines at the C8 position catalyzed by a silica-supported phosphane-iridium system. Chem Asian J., 9(2), 434-438.
  • Royal Society of Chemistry. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes : insights into steric and electronic effects on selectivity. Chemical Science.
  • Royal Society of Chemistry. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science.
  • National Institutes of Health. (n.d.). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. PMC.
  • ResearchGate. (2025). Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity.
  • ACS Publications. (n.d.).
  • Guidechem. (n.d.). What is the synthesis route of 3-Quinolineboronic acid?
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • SpringerLink. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • ResearchGate. (2021).
  • openlabnotebooks.org. (2019). Quinoline Series: Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Sigma-Aldrich. (n.d.). 8-Quinolinylboronic acid technical grade.
  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.).
  • Watson International Ltd. (2025). 8-Quinolineboronicacid CAS 86-58-8.
  • Wiley Online Library. (n.d.). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.
  • University of Bristol. (2014).
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  • CymitQuimica. (n.d.). CAS 86-58-8: 8-Quinoline boronic acid.
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  • University of Bristol. (n.d.).
  • National Institutes of Health. (n.d.). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors.
  • Organic Chemistry Portal. (n.d.).
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  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • MySkinRecipes. (n.d.). 3-Quinolineboronic acid.
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An In-Depth Guide to the Nomenclature and Identification of Quinoline-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature, including the official IUPAC name and common synonyms, for the compound Quinoline-4-boronic acid. Understanding the precise chemical identifiers is critical for accurate literature searches, unambiguous procurement, and clear communication in scientific research and development.

Section 1: IUPAC Name and Structural Derivation

The formal name for a chemical compound is established by the International Union of Pure and Applied Chemistry (IUPAC). This systematic naming convention ensures that every distinct compound has a unique and descriptive identifier based on its molecular structure.

The accepted IUPAC name for this compound is quinolin-4-ylboronic acid [1][2].

This name is derived as follows:

  • Quinoline : This is the parent heterocyclic aromatic compound, which consists of a benzene ring fused to a pyridine ring.

  • -4-yl : This suffix and number indicate that the substituent group is attached at the 4th position of the quinoline ring structure.

  • boronic acid : This identifies the substituent group itself, which has the formula -B(OH)₂.

An alternative, though less common, IUPAC-accepted name is 4-quinolinylboronic acid [3][4]. Both names unambiguously describe the same molecule.

Section 2: Synonyms and Chemical Identifiers

In practice, chemical compounds are often referred to by various synonyms in literature, patents, and commercial catalogs. Furthermore, standardized database identifiers are essential for computational and database searches. The following table summarizes the key identifiers for this compound.

Identifier TypeValue
Common Name This compound[5]
IUPAC Name quinolin-4-ylboronic acid[2]
CAS Number 371764-64-6[3][6][7]
PubChem CID 2762748[2]
Molecular Formula C₉H₈BNO₂[1][7]
Molecular Weight 172.98 g/mol [6][7]
InChI InChI=1S/C9H8BNO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6,12-13H[2][3]
InChIKey KATIRQRAVXTBNY-UHFFFAOYSA-N[2][3]
SMILES B(C1=CC=NC2=CC=CC=C12)(O)O[2]

Other documented synonyms include:

  • QUINOLIN-4-BORANIC ACID[6]

  • Boronic acid, 4-quinolinyl- (9CI)[6][8]

  • (quinolin-4-yl)boronic acid[9]

  • 4-quinolylboronic acid[9]

Section 3: Structural and Nomenclatural Relationships

The relationship between the parent heterocycle, the functional group, and the resulting systematic name can be visualized to clarify the nomenclature. The boronic acid group's position on the quinoline ring is the key structural feature that defines this specific isomer.

G cluster_parent Parent Heterocycle cluster_substituent Substituent Quinoline Quinoline (C₉H₇N) Result IUPAC Name: quinolin-4-ylboronic acid Quinoline->Result at position 4 (-4-yl) BoronicAcid Boronic Acid (-B(OH)₂) BoronicAcid->Result

Nomenclature derivation for quinolin-4-ylboronic acid.

This diagram illustrates that the IUPAC name is a composite descriptor derived from the constituent parts of the molecule: the "Quinoline" core and the "Boronic Acid" functional group, with the number "4" specifying the precise point of attachment. This systematic approach distinguishes it from other isomers, such as quinolin-5-ylboronic acid[10] or quinolin-6-ylboronic acid.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C9H8BNO2). [Link]

  • PubChem. [4-(Methylamino)-6-quinolyl]boronic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Quinolin-5-ylboronic acid. National Center for Biotechnology Information. [Link]

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Health and safety information for Quinoline-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of Quinoline-4-boronic Acid for Research and Development Professionals

Introduction to this compound

This compound (CAS No: 371764-64-6) is a heterocyclic organoboron compound increasingly utilized in medicinal chemistry and drug development.[1][2] Its utility as a reactant and building block, for instance in the synthesis of small molecule inhibitors, makes it a valuable tool for researchers.[3] However, as with any reactive chemical intermediate, a comprehensive understanding and diligent application of safety protocols are paramount to mitigate risks in the laboratory environment.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth health and safety information for this compound. It moves beyond mere procedural lists to explain the causality behind safety measures, ensuring that protocols are not just followed, but understood. This approach fosters a self-validating system of safety, grounded in authoritative data, to protect personnel and ensure experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4]

2.1 GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the classification necessitates the following signal word and pictograms.

  • Signal Word: Warning [4]

  • Pictogram:

    • GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as irritation.[4]

2.2 Summary of Health Hazards

The known health hazards are summarized in the table below. It is critical to note that for many specialized research chemicals, the toxicological properties may not have been fully investigated, warranting a cautious approach.[5]

Hazard CategoryGHS ClassificationHazard Statement
Skin Irritation Category 2H315: Causes skin irritation.[4]
Eye Irritation Category 2AH319: Causes serious eye irritation.[4]
Respiratory Irritation STOT SE Category 3H335: May cause respiratory irritation.[4]
Acute Oral Toxicity Category 4 (Presumed)H302: Harmful if swallowed. (Classification for similar boronic acids)[6][7]

2.3 Toxicological Profile

  • Inhalation: Inhaling the dust of this compound may lead to irritation of the respiratory tract.[8] Symptoms can include coughing and shortness of breath.[9] It is crucial to handle this solid material in a manner that avoids dust generation.

  • Skin Contact: Direct contact causes skin irritation, which may manifest as redness, itching, or dryness.[6][8]

  • Eye Contact: The compound is a serious eye irritant.[8] Accidental contact can cause redness, tearing, and pain, and requires immediate and thorough rinsing.[9]

  • Ingestion: While specific data for this compound is limited, similar boronic acids are considered harmful if swallowed.[6][7] Ingestion can lead to systemic symptoms.[9]

Risk Assessment and Control Measures

A proactive approach to safety involves a thorough risk assessment and the implementation of a multi-layered control strategy. The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that prioritizes the most effective safety measures.

3.1 The Hierarchy of Controls

This framework prioritizes safety interventions from most to least effective. While Elimination and Substitution are not always feasible in a research context where the specific chemical is required, the subsequent levels are critical for safe laboratory operations.

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety strategies.

3.2 Engineering Controls

Engineering controls are the primary line of defense as they physically separate the researcher from the hazard.

  • Chemical Fume Hood: All handling of this compound solid that could generate dust must be performed inside a certified chemical fume hood.[10] This is non-negotiable. The fume hood's constant airflow contains and exhausts airborne particles, preventing inhalation.[10]

  • Ventilation: Ensure good general ventilation in the laboratory to dilute any fugitive emissions.[6]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[11] Their proximity is crucial for effective first aid in the event of an accidental exposure.

3.3 Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental workflows involving this compound.

  • Designated Areas: Designate specific areas within the lab for handling this compound to prevent widespread contamination.

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before beginning work.

3.4 Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. Never rely on PPE alone.

Body AreaRequired PPEStandardRationale
Eyes/Face Safety gogglesEN 166 (EU) or ANSI Z87.1 (US)Protects against dust particles and splashes, preventing serious eye irritation.[12]
Hands Chemical-resistant nitrile glovesEN 374Prevents skin contact and irritation. Check for tears before use and change frequently.[12]
Body Laboratory coatN/AProtects skin and personal clothing from contamination.[10]
Respiratory NIOSH/MSHA or EN 149 approved respiratorVariesRequired only if engineering controls fail or during large-scale handling where dust generation is unavoidable.[11]

Protocol for Donning and Doffing PPE:

  • Donning (Putting On): Lab coat first, followed by safety goggles, and finally gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Doffing (Taking Off): Gloves are removed first, using a technique that avoids touching the outside of the glove with bare skin. The lab coat is then removed, followed by the safety goggles. Wash hands thoroughly immediately after removing all PPE.[5]

Safe Handling and Storage Protocols

4.1 Chemical Handling Workflow: Weighing Solid this compound

This protocol exemplifies a self-validating system where each step is designed to minimize exposure.

  • Preparation:

    • Confirm the fume hood is operational and has proper airflow.[10]

    • Don all required PPE (lab coat, goggles, nitrile gloves).

    • Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills. .

  • Execution:

    • Retrieve the this compound container from its designated storage location.

    • Place the container, a clean weigh boat, and a spatula inside the fume hood.

    • Open the container slowly to avoid creating airborne dust.

    • Carefully transfer the desired amount of solid from the main container to the weigh boat. Avoid tapping or shaking the container.

    • Securely close the main container immediately after dispensing. .

  • Post-Handling:

    • Wipe the spatula clean with a damp cloth (inside the hood) and dispose of the cloth as chemical waste.

    • Carefully transport the weighed compound to the reaction vessel, keeping it within the fume hood if possible.

    • Wipe down the work surface within the fume hood.

    • Dispose of the weigh boat and absorbent liner as contaminated solid waste.

    • Doff PPE as described previously and wash hands thoroughly.[8]

4.2 Storage Requirements

Proper storage is essential for maintaining chemical integrity and preventing accidents.

  • Conditions: Store in a cool, dry, and well-ventilated area.[6][8] Some suppliers recommend storage in a freezer at -20°C.[4]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6]

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.[5][8]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5][13]

Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

5.1 First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][6]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

5.2 Accidental Release (Spill) Response

For a minor spill of solid this compound:

Spill Response Start Spill Occurs Alert Alert personnel in the immediate area Start->Alert PPE Don appropriate PPE (gloves, goggles, lab coat) Alert->PPE Ventilate Ensure adequate ventilation (work in fume hood if possible) PPE->Ventilate Cleanup Clean up spill using dry methods (AVOID generating dust) Ventilate->Cleanup Contain Sweep or shovel material into a labeled, sealable waste container Cleanup->Contain Decontaminate Wipe spill area with a damp cloth, dispose of as waste Contain->Decontaminate Dispose Dispose of waste according to institutional protocols Decontaminate->Dispose End Report Incident Dispose->End

Caption: Workflow for responding to a minor chemical spill.

Key Spill Response Steps:

  • Evacuate and alert others in the immediate area.[6]

  • Wear appropriate PPE before attempting cleanup.[8]

  • Avoid breathing dust.[8]

  • Use dry cleanup procedures. Do not use a brush, as it can aerosolize the powder. Gently sweep or shovel the material.[8]

  • Place the spilled material into a clearly labeled, sealable container for hazardous waste disposal.[5]

  • Prevent the material from entering drains or public waters.[8]

  • Wash the area down with water after the solid has been collected, and collect the cleaning water for disposal.[8]

5.3 Fire Response

  • Extinguishing Media: The compound is not considered a significant fire risk.[8] Use an extinguisher appropriate for the surrounding fire, such as dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[6]

  • Hazardous Decomposition: In a fire, this compound may decompose to produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and boron oxides.[5][6]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against these hazardous fumes.[5][9]

Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of the waste through an approved and licensed waste disposal facility.[5][7]

  • Adhere strictly to all local, state, and federal environmental regulations regarding chemical waste disposal.[9] Do not dispose of down the drain.

Conclusion

This compound is a valuable reagent in modern chemical research. Its safe use hinges on a foundational respect for its hazards and the consistent application of robust safety protocols. By integrating the principles of the Hierarchy of Controls—prioritizing engineering solutions like fume hoods, adhering to established administrative procedures, and correctly using personal protective equipment—researchers can effectively mitigate the risks of skin, eye, and respiratory irritation. A culture of safety, built on understanding the "why" behind each precaution, is the most critical tool for protecting the health and well-being of all laboratory personnel.

References

  • Lab Alley. Boric Acid Safety & Hazards. [Link]

  • IsoLab, University of Washington. Chemical Standard Operating Procedure for: Boric Acid. [Link]

  • Chemistry For Everyone. (2024). What Are The Safety Precautions For Using Boric Acid?[Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. [Link]

  • Loba Chemie. SAFETY DATA SHEET: QUINOLINE FOR SYNTHESIS. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2762748, this compound. [Link]

  • Penta Chemicals. (2025). SAFETY DATA SHEET: Quinoline. [Link]

  • Royal Society of Chemistry. (2015). Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline. Organic & Biomolecular Chemistry. [Link]

  • YouTube. (2020). Reactivity of Quinoline. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • PubChemLite. This compound (C9H8BNO2). [Link]

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Methodological & Application

Application Notes and Protocols: Mastering the Suzuki-Miyaura Cross-Coupling of Quinoline-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Moiety

The incorporation of a quinoline unit via its 4-position can significantly influence the pharmacological and physicochemical properties of a molecule. This application note is designed for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of quinoline-4-boronic acid in their synthetic programs.

Understanding the Substrate: Unique Challenges of this compound

Heteroaryl boronic acids, particularly those containing nitrogen, present a unique set of challenges in Suzuki-Miyaura cross-coupling reactions.[4][5] this compound is no exception. The electron-withdrawing nature of the quinoline ring system can impact the reactivity of the boronic acid. Furthermore, the Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4]

A critical side reaction to consider is protodeboronation, the undesired cleavage of the carbon-boron bond, which is often more pronounced with electron-deficient heteroaryl boronic acids.[5] Careful selection of reaction parameters is therefore crucial to favor the desired cross-coupling pathway over these competing processes.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] Understanding this mechanism is fundamental to rationalizing the choice of reagents and conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L_n-Quinoline-4 Transmetal->PdII_R_R1 Quinoline_BOH2 Quinoline-4-B(OH)₂ Base Base (e.g., K₃PO₄) Quinoline_BOH2->Base Quinoline_Boronate [Quinoline-4-B(OH)₃]⁻ Base->Quinoline_Boronate + OH⁻ Quinoline_Boronate->Transmetal RedElim Reductive Elimination PdII_R_R1->RedElim Product R-Quinoline-4 RedElim->Product Product->Pd0 Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the activated boronic acid (boronate) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst.[1][6] The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[7][8]

Optimized Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides. Optimization may be required for particularly challenging substrates.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide, this compound, Base, Catalyst, Ligand solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Reaction Temp. (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Reagents and Equipment
  • Aryl/Heteroaryl Halide: 1.0 mmol

  • This compound: 1.2 - 1.5 mmol (1.2 - 1.5 equivalents)

  • Palladium Catalyst: (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) 1-5 mol%

  • Ligand (if required): (e.g., SPhos, XPhos) 2-10 mol%

  • Base: (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) 2.0 - 3.0 mmol (2.0 - 3.0 equivalents)

  • Solvent: Anhydrous (e.g., 1,4-Dioxane, Toluene, DMF) 5-10 mL

  • Reaction Vessel: Schlenk tube or round-bottom flask with condenser

  • Inert Atmosphere: Argon or Nitrogen

  • Standard laboratory glassware and purification equipment

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and ligand (if necessary).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Considerations and Troubleshooting

The success of the Suzuki-Miyaura coupling with this compound often hinges on the careful selection of catalysts, ligands, bases, and solvents.

ParameterRecommended OptionsRationale & Causality
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃The choice of catalyst precursor influences the generation of the active Pd(0) species.[9] For challenging couplings, pre-catalysts that readily form monoligated Pd(0) species can be advantageous.[5]
Ligands Buchwald-type ligands (SPhos, XPhos), P(t-Bu)₃Bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, and can protect the palladium center from coordination by the quinoline nitrogen.[5][7]
Bases K₃PO₄, Cs₂CO₃, K₂CO₃The base is crucial for the formation of the reactive boronate species.[7] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective for heteroaryl boronic acids.[9][10]
Solvents 1,4-Dioxane/H₂O, Toluene, DMFThe solvent system must be capable of dissolving the reagents and facilitating the reaction. A small amount of water is often beneficial for the activation of the boronic acid.[11] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[5]

Troubleshooting Common Issues:

  • Low Yield/No Reaction:

    • Catalyst Deactivation: The quinoline nitrogen may be inhibiting the catalyst. Consider using a more electron-rich, bulky ligand to shield the palladium center.[5]

    • Inefficient Transmetalation: Ensure the base is sufficiently strong and soluble in the reaction medium.

  • Protodeboronation:

    • This is a common side reaction with electron-deficient heteroaryl boronic acids.[5] Using anhydrous solvents and minimizing reaction time and temperature can help. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling can mitigate this issue.[11][12]

  • Homocoupling:

    • The formation of biquinoline or biaryl from the halide can occur. This is often promoted by the presence of oxygen.[5] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.

Applications in Drug Discovery and Materials Science

The ability to efficiently synthesize 4-arylquinolines has significant implications. In drug discovery, this scaffold is a key component of various therapeutic agents, including kinase inhibitors and antimalarial drugs. The modularity of the Suzuki-Miyaura reaction allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[13] In materials science, 4-arylquinolines are explored for their potential in organic light-emitting diodes (OLEDs) and other electronic applications due to their unique photophysical properties.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of valuable molecular architectures. A thorough understanding of the reaction mechanism and the specific challenges posed by this heteroaromatic substrate are paramount for success. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can overcome potential pitfalls such as catalyst inhibition and protodeboronation to achieve high yields of the desired 4-arylquinoline products. The protocols and insights provided in this guide are intended to serve as a strong foundation for the application of this important synthetic transformation.

References

  • Li, W., et al. (2011). A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. Advanced Synthesis & Catalysis. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Bellina, F., & Lessi, M. (2011). ChemInform Abstract: A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. ChemInform. [Link]

  • ResearchGate (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. ResearchGate. [Link]

  • Li, W., et al. (2011). A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. R Discovery. [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Reddy, L. V., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules. [Link]

  • The Organic Chemistry Channel (2023). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). Suzuki-Miyaura Reagent Guide. ACS. [Link]

  • ResearchGate (n.d.). Enantioselective Synthesis of Biaryl Compounds via Suzuki–Miyaura Cross-Coupling Using a Palladium Complex of 7′-Butoxy-7-(diphenylphosphino)-8,8′-biquinolyl: Investigation of a New Chiral Ligand Architecture. ResearchGate. [Link]

  • Reddy, T. R., et al. (2007). Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Arkivoc. [Link]

  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Nykaza, T. V., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry. [Link]

  • Dayal, N., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Pharmaceuticals. [Link]

  • Ali, N. M., et al. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Zhao, Q., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience. [Link]

  • Organic Chemistry Portal (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Pinheiro, D. P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Sharma, S., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Le, C. M., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Reilly, M., & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Di Tondo, A., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Chemical Science. [Link]

  • ACS Publications (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Rose-Hulman Institute of Technology (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • PubMed (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Ali, N. M., et al. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of. International Journal of ChemTech Research. [Link]

Sources

Application Notes and Protocols: A Guide to Palladium-Catalyzed C-H Functionalization with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of C-H Functionalization

In the landscape of modern organic synthesis, the principle of atom economy is paramount. Traditional cross-coupling methodologies, while powerful, often necessitate the pre-functionalization of starting materials, adding steps and generating waste. Palladium-catalyzed C-H functionalization has emerged as a transformative strategy, enabling the direct conversion of ubiquitous C-H bonds into valuable C-C linkages.[1][2] This approach circumvents the need for pre-installed halides or organometallic moieties on one of the coupling partners, offering a more efficient and environmentally benign route to complex molecules.[2] This is particularly relevant in pharmaceutical and materials science, where the late-stage modification of intricate molecular scaffolds is a common challenge.[3][4]

Among the various coupling partners, boronic acids are particularly attractive due to their commercial availability, relatively low toxicity, and general stability to air and moisture. This application note provides a detailed protocol and technical guidance for performing palladium-catalyzed C-H arylation using boronic acids, with a focus on directing group-assisted strategies. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights to help researchers navigate common challenges.

Mechanistic Insights: The Catalytic Cycle

The currently accepted mechanism for directing group-assisted, palladium-catalyzed C-H arylation with boronic acids generally proceeds through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. The specific pathway can be influenced by the choice of oxidant and ligands. A widely accepted pathway involving a Pd(II)/Pd(IV) cycle is outlined below.

The process is initiated by the coordination of a palladium(II) precatalyst, typically Pd(OAc)₂, to a directing group (DG) on the substrate. This brings the catalyst into close proximity to the target C-H bond, facilitating a concerted metalation-deprotonation (CMD) step to form a five- or six-membered palladacycle intermediate. This step is often the rate-limiting and selectivity-determining step in the catalytic cycle.[5] The palladacycle then undergoes transmetalation with the boronic acid. An oxidant is often required to facilitate this step and to regenerate the active catalytic species. One proposed role of the oxidant is to oxidize the Pd(II) center to a transient Pd(IV) species. This high-valent palladium intermediate then undergoes C-C bond-forming reductive elimination to furnish the arylated product and regenerate the Pd(II) catalyst, which can then re-enter the catalytic cycle.

Palladium-Catalyzed C-H Arylation Cycle sub Substrate (Ar-H + DG) complex Coordination Complex sub->complex + Pd(II) pd2_start Pd(II) Precatalyst (e.g., Pd(OAc)₂) palladacycle Palladacycle Intermediate (C-H Activation) complex->palladacycle C-H Activation (CMD) transmetalation Transmetalation + Ar'B(OH)₂ palladacycle->transmetalation pd4 Pd(IV) Intermediate transmetalation->pd4 Oxidation product Arylated Product (Ar-Ar') pd4->product Reductive Elimination pd2_regen Regenerated Pd(II) pd4->pd2_regen pd2_regen->complex Re-entry center Experimental_Workflow start Start: Prepare Reaction Vessel add_solids Add Solids: - N-Phenyl-2-aminopyridine (1 mmol) - Phenylboronic Acid (1.2 mmol) - Pd(OAc)₂ (0.05 mmol) - Ag₂CO₃ (2 mmol) - K₃PO₄ (2 mmol) start->add_solids purge Evacuate and Backfill with N₂/Ar (3x) add_solids->purge add_solvent Add Anhydrous 1,4-Dioxane (5 mL) via Syringe purge->add_solvent reaction Heat at 110 °C with Stirring for 12-24 h add_solvent->reaction monitor Monitor Reaction by TLC or GC-MS reaction->monitor workup Cool, Dilute with EtOAc, Filter through Celite monitor->workup extract Wash Filtrate with Water and Brine workup->extract dry_concentrate Dry Organic Layer (Na₂SO₄), Filter, and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Characterize Product purify->end

Figure 2: General experimental workflow for the palladium-catalyzed C-H arylation.

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add N-phenyl-2-aminopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), silver(I) carbonate (2.0 mmol, 2.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) to the tube via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired ortho-arylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Parameters and Optimization

The success of a C-H functionalization reaction is highly dependent on the interplay of several factors. The following table summarizes the roles of key components and common variations.

ComponentRole & RationaleCommon Examples & Variations
Palladium Catalyst The active species that facilitates C-H activation and C-C bond formation.Pd(OAc)₂, PdCl₂, Pd(TFA)₂. Catalyst loading typically ranges from 2-10 mol%.
Directing Group (DG) Coordinates to the palladium center, bringing it in proximity to the target C-H bond, thus controlling regioselectivity. [3][4][6]Pyridine, amides, carboxylic acids, oximes, thioamides. [3][7]The choice of DG is crucial for reactivity and selectivity. [3][4]
Boronic Acid The source of the aryl group.Aryl-, heteroaryl-, and some alkylboronic acids. [8]Electron-donating groups on the boronic acid often lead to higher yields. [1][2]
Oxidant Facilitates the catalytic turnover, possibly by promoting the Pd(II) to Pd(IV) oxidation or re-oxidizing Pd(0) to Pd(II). [9][10]Ag₂CO₃, Ag₂O, Cu(OAc)₂, benzoquinone (BQ). [8][9]The choice of oxidant can be critical and substrate-dependent. [1]
Base Can act as a proton shuttle in the C-H activation step and can influence the activity of the boronic acid.K₃PO₄, K₂CO₃, Cs₂CO₃, NaOAc.
Solvent Solubilizes reagents and can influence catalyst stability and reactivity.1,4-Dioxane, Toluene, DMF, t-Amyl alcohol. [11]Anhydrous conditions are generally preferred.
Additives/Ligands Can be used to modulate the reactivity and stability of the catalyst, although many directing group-assisted reactions are "ligandless." [5]Phosphine ligands (for specific applications), acids, or other salts.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor choice of oxidant or base- Deactivation of the directing group- Use a fresh batch of Pd(OAc)₂.- Increase the reaction temperature in increments (e.g., to 120-140 °C).- Screen different oxidants (e.g., Cu(OAc)₂, BQ) and bases (e.g., Cs₂CO₃).- Ensure the directing group is not protonated or otherwise blocked.
Homocoupling of Boronic Acid - Reaction conditions favor boronic acid decomposition and coupling over C-H activation.- Lower the reaction temperature.- Slowly add the boronic acid over the course of the reaction.- Adjust the stoichiometry of the oxidant.
Poor Regioselectivity - Weak directing group ability.- Multiple accessible C-H bonds with similar reactivity.- Redesign the substrate with a more strongly coordinating directing group.- Introduce steric hindrance to block undesired C-H activation sites.
Product Decomposition - Product is unstable at high temperatures.- Side reactions with reagents.- Lower the reaction temperature and extend the reaction time.- Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

Palladium-catalyzed C-H functionalization with boronic acids represents a powerful and versatile tool in the synthetic chemist's arsenal. By understanding the underlying mechanism and the critical roles of each reaction component, researchers can effectively apply this methodology to streamline the synthesis of complex organic molecules. The protocol provided herein serves as a robust starting point, and the accompanying technical guidance aims to empower scientists to optimize these transformations for their specific research and development goals.

References

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  • Shabani, S., et al. (2017). Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. Journal of the American Chemical Society, 139(3), 1252-1264. [Link]

  • Gandeepan, P., & Ackermann, L. (2021). Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews, 50(14), 8125-8160. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Wang, D. H., et al. (2006). Palladium-Catalyzed Alkylation of sp2 and sp3 C−H Bonds with Methylboroxine and Alkylboronic Acids: Two Distinct C−H Activation Pathways. Journal of the American Chemical Society, 128(39), 12892–12901. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 957–973. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate. [Link]

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  • Bellina, F., & Rossi, R. (2012). Palladium-Catalyzed Arylation and Alkylation of 3,5-Diphenylisoxazole with Boronic Acids via C−H Activation. European Journal of Organic Chemistry, 2012(22), 4125-4134. [Link]

  • Chen, X., et al. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

  • Mei, T. S., et al. (2017). Palladium-catalyzed C–H activation/C–C cross-coupling reactions via electrochemistry. Chemical Communications, 53(53), 7381-7384. [Link]

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  • Li, B., et al. (2018). Pd-catalyzed C–H arylation of benzothioamides with boronic acids using thioamides as directing groups. Organic Chemistry Frontiers, 5(18), 2686-2689. [Link]

  • Daugulis, O., et al. (2013). Scope and limitations of auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds. The Journal of Organic Chemistry, 78(22), 11295–11306. [Link]

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The Rising Profile of Quinoline Boronic Acids in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Meets a Versatile Functional Group

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is relentless. It is within this dynamic environment that the fusion of two powerful chemical entities, the quinoline scaffold and the boronic acid functional group, has given rise to a class of molecules with remarkable potential: quinoline boronic acids. The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds, including a number of approved drugs.[1][2] Its rigid structure and ability to engage in various intermolecular interactions make it an ideal foundation for drug design.[3][4]

On the other hand, the boronic acid group (-B(OH)₂) is a versatile functional group that has garnered significant attention for its unique chemical properties.[5] Boronic acids can form reversible covalent bonds with diols, a common structural feature in biological molecules like sugars and glycoproteins.[6][7] This interaction is fundamental to their application in biosensing and targeted drug delivery.[8][9] Furthermore, the boron atom's empty p-orbital allows it to act as a Lewis acid and interact with nucleophilic residues in enzyme active sites, making boronic acids effective enzyme inhibitors.[5] The approval of drugs like bortezomib, a boronic acid-based proteasome inhibitor, has solidified the therapeutic importance of this functional group.[10]

This application note provides a comprehensive overview of the burgeoning applications of quinoline boronic acids in medicinal chemistry, with a focus on their roles as enzyme inhibitors, fluorescent biosensors, and components of targeted drug delivery systems. We will delve into the mechanistic principles behind these applications and provide detailed, field-proven protocols for their synthesis and evaluation, aimed at researchers, scientists, and drug development professionals.

I. Quinoline Boronic Acids as Potent Enzyme Inhibitors: The Case of Kinase Inhibition

A significant area of interest for quinoline boronic acids is in the development of enzyme inhibitors, particularly for protein kinases. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[11][12] The quinoline scaffold provides a robust framework for designing molecules that can fit into the ATP-binding pocket of kinases, while the boronic acid moiety can form crucial interactions with active site residues, leading to potent inhibition.[13]

A compelling example is the development of 3H-pyrazolo[4,3-f]quinoline-based boronic acid compounds as dual inhibitors of Cdc2-like kinases (CLKs) and Rho-associated coiled-coil containing protein kinases (ROCKs).[5][14] Both CLK and ROCK families are implicated in cancer cell growth and migration, making them attractive targets for anticancer therapies.[15]

Mechanism of Action: Dual Kinase Inhibition

The pyrazolo[4,3-f]quinoline core of these inhibitors is designed to mimic the purine ring of ATP, allowing it to bind within the kinase active site. The boronic acid group, in its trigonal planar sp² hybridized state, possesses an empty p-orbital, making it a Lewis acid. Upon entering the active site, it can interact with nucleophilic residues, such as the hydroxyl group of a serine or threonine, or the ε-amino group of a lysine. This can lead to the formation of a reversible covalent bond, where the boron atom transitions to a more stable, tetrahedral sp³ hybridized state. This covalent interaction can significantly increase the potency and duration of inhibition.[5]

In the case of the dual CLK/ROCK inhibitors HSD1400 and HSD1791, the boronic acid moiety is positioned to form key interactions within the active sites of these kinases, contributing to their high inhibitory potency.[5][14]

G cluster_kinase Kinase Active Site cluster_inhibitor Quinoline Boronic Acid Inhibitor ATP_Binding_Site ATP Binding Site Catalytic_Residues Catalytic Residues (e.g., Ser, Thr, Lys) Quinoline_Scaffold Pyrazolo[4,3-f]quinoline Scaffold Quinoline_Scaffold->ATP_Binding_Site Occupies ATP binding pocket Boronic_Acid Boronic Acid -B(OH)₂ Boronic_Acid->Catalytic_Residues Reversible covalent bond formation

Caption: Mechanism of kinase inhibition by a quinoline boronic acid derivative.

Quantitative Data: Inhibitory Potency

The efficacy of these inhibitors has been demonstrated through in vitro kinase assays and cancer cell viability studies.[5][14]

CompoundTarget Kinase(s)Inhibition at 25 nMCancer Cell LineIC₅₀Reference
HSD1400CLK1, CLK2, ROCK2> 70%Caki-1 (Renal)206 nM[5]
HSD1791CLK1, CLK2, ROCK2> 70%Caki-1 (Renal)309 nM[5]
Protocol 1: Synthesis of a 3H-pyrazolo[4,3-f]quinoline Boronic Acid Derivative (HSD1400 analogue)

This protocol is adapted from the Povarov/Doebner-type multicomponent reaction used for the synthesis of the dual CLK/ROCK inhibitors.[5][13]

Materials:

  • 5-Amino-1H-pyrazole-4-carbaldehyde

  • 3-Methoxyaniline

  • (2-Formylphenyl)boronic acid

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add 5-amino-1H-pyrazole-4-carbaldehyde (1.0 mmol), 3-methoxyaniline (1.0 mmol), and (2-formylphenyl)boronic acid (1.0 mmol) in ethanol (20 mL).

  • Add a catalytic amount of hydrochloric acid (2-3 drops) to the mixture.

  • Fit the flask with a condenser and heat the reaction mixture to reflux (approximately 80 °C) for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3H-pyrazolo[4,3-f]quinoline boronic acid derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a quinoline boronic acid derivative against a target kinase.[16]

Materials:

  • Target kinase enzyme

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Quinoline boronic acid inhibitor (test compound)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the quinoline boronic acid inhibitor in the assay buffer.

  • In a 96-well or 384-well plate, add the kinase enzyme, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C) for a specific period (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

G Start Start Prepare_Reagents Prepare serial dilutions of inhibitor, kinase, substrate, and ATP solutions Start->Prepare_Reagents Reaction_Setup Add kinase, substrate, and inhibitor to microplate wells Prepare_Reagents->Reaction_Setup Initiate_Reaction Add ATP to initiate the kinase reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at optimal temperature Initiate_Reaction->Incubation Stop_Reaction Stop the reaction and add detection reagent Incubation->Stop_Reaction Measure_Signal Read the signal on a microplate reader Stop_Reaction->Measure_Signal Data_Analysis Calculate % inhibition and determine IC₅₀ value Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

II. Quinoline Boronic Acids as Fluorescent Biosensors

The inherent fluorescence of the quinoline moiety, combined with the diol-binding properties of the boronic acid group, makes quinoline boronic acids excellent candidates for the development of fluorescent biosensors.[17][18] These sensors can be designed to detect biologically important molecules containing diol functionalities, such as carbohydrates and glycoproteins.[6][19]

A notable example is 8-quinolineboronic acid, which exhibits a significant increase in fluorescence intensity upon binding to carbohydrates in aqueous solution at physiological pH.[19] This "turn-on" fluorescence response is highly desirable for biosensing applications as it provides a high signal-to-noise ratio.

Principle of Detection: PET Quenching and Boronate Ester Formation

The fluorescence of many quinoline derivatives can be quenched through a process called photoinduced electron transfer (PET). In the case of 8-quinolineboronic acid, the lone pair of electrons on the nitrogen atom of the quinoline ring can quench the fluorescence of the excited state. However, when the boronic acid group binds to a diol, forming a cyclic boronate ester, the Lewis acidity of the boron atom increases. This increased acidity leads to a stronger interaction between the boron and the nitrogen atom of the quinoline ring, which in turn reduces the PET process and restores the fluorescence.[19]

G cluster_free Free Quinoline Boronic Acid cluster_bound Bound to Diol Free_QBA Quinoline Boronic Acid (Low Fluorescence) PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) Bound_QBA Boronate Ester Complex (High Fluorescence) Free_QBA->Bound_QBA + Diol Bound_QBA->Free_QBA - Diol No_PET PET is Inhibited Diol Diol-containing Analyte

Caption: Principle of fluorescence sensing with a quinoline boronic acid.

Protocol 3: Fluorescence Titration for Carbohydrate Sensing

This protocol describes how to evaluate the fluorescence response of a quinoline boronic acid sensor to a carbohydrate analyte.[20]

Materials:

  • Quinoline boronic acid sensor (e.g., 8-quinolineboronic acid)

  • Carbohydrate analyte (e.g., glucose, fructose)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the quinoline boronic acid sensor in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a stock solution of the carbohydrate analyte in the buffer solution.

  • In a quartz cuvette, prepare a solution of the quinoline boronic acid sensor at a fixed concentration (e.g., 10 µM) in the buffer solution.

  • Record the fluorescence emission spectrum of the sensor solution by exciting at its maximum absorption wavelength.

  • Add small aliquots of the carbohydrate stock solution to the cuvette, mixing thoroughly after each addition.

  • Record the fluorescence emission spectrum after each addition.

  • Plot the change in fluorescence intensity at the emission maximum against the concentration of the carbohydrate.

  • From this titration curve, the binding constant (Kₐ) between the sensor and the carbohydrate can be determined.

III. Quinoline Boronic Acids in Targeted Drug Delivery

The ability of boronic acids to bind to sialic acid, a sugar that is often overexpressed on the surface of cancer cells, makes them attractive for targeted drug delivery applications.[7][10] By conjugating a cytotoxic drug to a quinoline boronic acid-containing molecule, it is possible to selectively deliver the drug to cancer cells, thereby increasing its efficacy and reducing off-target toxicity.[8]

Targeting Strategy: Sialic Acid Recognition

The glycocalyx of cancer cells often has a higher density of sialic acid residues compared to normal cells. Phenylboronic acids, and by extension, quinoline boronic acids, can form reversible covalent bonds with the diol groups present in sialic acid. This interaction can lead to the accumulation of the drug-conjugate at the tumor site.[7]

Furthermore, the acidic microenvironment of tumors can be exploited for pH-responsive drug release. The boronate ester bond is generally more stable at physiological pH (7.4) and can be cleaved at the lower pH found in tumors or within endosomes/lysosomes after cellular uptake, releasing the active drug.[21]

G Drug_Conjugate Quinoline Boronic Acid -Drug Conjugate Binding Binding to Sialic Acid on Cell Surface Drug_Conjugate->Binding Cancer_Cell Cancer Cell (Sialic Acid Overexpression) Internalization Cellular Uptake (Endocytosis) Cancer_Cell->Internalization Binding->Cancer_Cell Drug_Release Drug Release in Acidic Endosome/Lysosome Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Targeted drug delivery using a quinoline boronic acid conjugate.

Protocol 4: Evaluation of Cellular Uptake of a Quinoline Boronic Acid-Drug Conjugate

This protocol outlines a method to assess the targeted uptake of a fluorescently labeled quinoline boronic acid conjugate by cancer cells.

Materials:

  • Fluorescently labeled quinoline boronic acid conjugate

  • Cancer cell line (e.g., a line known to overexpress sialic acid)

  • Normal cell line (as a control)

  • Cell culture medium and supplements

  • Fluorescence microscope or flow cytometer

  • DAPI or Hoechst stain (for nuclear counterstaining)

Procedure:

  • Culture the cancer and normal cells in appropriate multi-well plates or on coverslips.

  • Treat the cells with the fluorescently labeled quinoline boronic acid conjugate at various concentrations and for different time points.

  • After treatment, wash the cells with PBS to remove any unbound conjugate.

  • If using fluorescence microscopy, fix the cells, counterstain the nuclei with DAPI or Hoechst, and mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope, capturing images in the channels for the fluorescent conjugate and the nuclear stain.

  • If using flow cytometry, detach the cells and resuspend them in PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the cellular uptake.

  • Compare the uptake in cancer cells versus normal cells to evaluate the targeting efficiency.

Conclusion and Future Perspectives

Quinoline boronic acids represent a promising and versatile class of molecules in medicinal chemistry. Their unique combination of a privileged scaffold and a highly interactive functional group has already led to the development of potent enzyme inhibitors with anticancer activity and innovative fluorescent biosensors. The potential for their application in targeted drug delivery is also an exciting and rapidly developing area.

Future research in this field will likely focus on several key areas:

  • Expansion of the target space: Exploring the inhibitory activity of quinoline boronic acids against other enzyme classes.

  • Improving selectivity: Fine-tuning the quinoline scaffold and the position of the boronic acid group to achieve higher selectivity for specific enzyme isoforms or cell types.

  • Advanced drug delivery systems: Incorporating quinoline boronic acids into more sophisticated nanocarriers for multi-drug delivery and theranostic applications.

  • In vivo studies: Translating the promising in vitro results into preclinical and clinical studies to validate their therapeutic potential.

The continued exploration of the chemistry and biology of quinoline boronic acids holds great promise for the discovery of new and effective therapeutic and diagnostic agents.

References

  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). MDPI. [Link]

  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). National Institutes of Health. [Link]

  • A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH. (n.d.). PubMed. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Purdue University. [Link]

  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). OUCI. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Juniper Publishers. [Link]

  • Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. (n.d.). RSC Publishing. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IJMPHS. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). National Institutes of Health. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2025). ResearchGate. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. [Link]

  • Quinoline-Conjugated Ruthenacarboranes: Toward Hybrid Drugs with a Dual Mode of Action. (n.d.). National Institutes of Health. [Link]

  • inhibition ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. (2024). PubMed. [Link]

  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2025). National Institutes of Health. [Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024). Nature. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. [Link]

  • Half-maximal inhibitory concentration (IC50) values of quinoline... (n.d.). ResearchGate. [Link]

  • Boost Your Synthesis: The Power of Quinoline-5-boronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Leveraging Boronic Acids for Targeted Drug Delivery Systems. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

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  • A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. (2022). MDPI. [Link]

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Application Notes and Protocols for the Synthesis of Fibroblast Activation Protein (FAP) Inhibitors Using Quinoline-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: Targeting the Tumor Stroma with Novel FAP Inhibitors

Fibroblast Activation Protein (FAP) has emerged as a compelling therapeutic target in oncology.[1][2] This unique serine protease is highly expressed on the surface of cancer-associated fibroblasts (CAFs), a key component of the tumor microenvironment in over 90% of epithelial cancers, including breast, colon, and pancreatic carcinomas.[1] In contrast, its expression in healthy adult tissues is minimal.[1] FAP's enzymatic activity contributes to tumor progression, invasion, and metastasis through the remodeling of the extracellular matrix.[1] Its selective expression on CAFs makes it an ideal target for delivering therapeutic agents directly to the tumor stroma while sparing healthy tissues.

A highly successful class of FAP inhibitors is based on the (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold. These molecules, such as the widely studied UAMC-1110 and its derivatives, exhibit low nanomolar potency and exceptional selectivity for FAP over other related proteases.[3][4] The core structure of these inhibitors features a quinoline-4-carboxamide moiety, where the quinoline ring is linked to the rest of the molecule via an amide bond.

This application note explores a novel synthetic strategy for a new class of FAP inhibitors, utilizing Quinoline-4-boronic acid as a key building block. By employing a Suzuki-Miyaura cross-coupling reaction, we propose the synthesis of FAP inhibitors where the quinoline moiety is attached through a robust carbon-carbon bond. This approach offers an alternative to the traditional amide linkage and opens up new avenues for exploring the structure-activity relationship (SAR) of quinoline-based FAP inhibitors. The rationale for this strategy is rooted in the concept of bioisosteric replacement, where the amide bond is substituted with a group that retains similar physicochemical properties, potentially leading to improved metabolic stability and pharmacokinetic profiles.[5][6]

The Strategic Role of this compound in FAP Inhibitor Synthesis

This compound is a versatile and readily available building block in medicinal chemistry.[7] Its application in the synthesis of FAP inhibitors via a Suzuki-Miyaura cross-coupling reaction presents a modern and efficient method for constructing a biaryl core structure. This palladium-catalyzed reaction is one of the most powerful and widely used methods for C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts.[8][9]

The proposed synthetic route leverages the established importance of the 4-substituted quinoline moiety for high FAP affinity.[3][4] By forming a direct C-C bond between the quinoline ring and a suitable partner, we can create novel analogues of known FAP inhibitors. This modification allows for the exploration of new chemical space and the potential for enhanced biological properties.

Proposed Synthetic Scheme: A Suzuki-Miyaura Approach

The overall synthetic strategy involves the coupling of this compound with a functionalized heterocyclic halide. The target molecule is a bioisostere of the well-established (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold, where the amide bond is replaced by a C-C bond.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Coupling Partner Coupling Partner->Suzuki-Miyaura Coupling FAP Inhibitor Analogue Suzuki-Miyaura Coupling->FAP Inhibitor Analogue

Caption: Proposed synthesis of a FAP inhibitor analogue via Suzuki-Miyaura coupling.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a novel FAP inhibitor analogue using this compound. The protocol is based on established Suzuki-Miyaura coupling procedures for heteroaromatic compounds.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Commercially available
4-bromo-1-(2-cyano-pyrrolidine-1-carbonylmethyl)-pyridinium bromideCustom SynthesisN/A
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially available
SPhosLigand gradeCommercially available
Potassium phosphate tribasic (K₃PO₄)Anhydrous, ≥98%Commercially available
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
Deionized WaterHigh purityN/A
Ethyl acetateHPLC gradeCommercially available
Saturated sodium bicarbonate solutionLab preparedN/A
BrineLab preparedN/A
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeCommercially available
Silica gel60 Å, 230-400 meshCommercially available
Protocol: Suzuki-Miyaura Coupling of this compound
  • Reaction Setup:

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.).

    • Add the custom-synthesized 4-bromo-1-(2-cyano-pyrrolidine-1-carbonylmethyl)-pyridinium bromide (1.0 mmol, 1.0 equiv.).

    • Add potassium phosphate tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv.).

    • The flask is then sealed with a rubber septum.

  • Degassing:

    • Evacuate the flask and backfill with argon gas. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition:

    • Under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%) and SPhos (0.1 mmol, 10 mol%).

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure FAP inhibitor analogue.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow Diagram

G A 1. Add Reactants & Base (this compound, Coupling Partner, K₃PO₄) B 2. Degas with Argon A->B C 3. Add Catalyst & Ligand (Pd(OAc)₂, SPhos) B->C D 4. Add Solvents (Dioxane/Water) C->D E 5. Heat to 100°C (12-24h) D->E F 6. Cool to RT & Work-up (EtOAc, NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify by Chromatography G->H I 9. Characterize Product (NMR, HRMS) H->I

Caption: Step-by-step workflow for the synthesis of the FAP inhibitor analogue.

Data and Expected Results

ParameterExpected Value
Reaction Yield 60-80%
Product Purity >95% (by HPLC)
Physical Appearance Off-white to pale yellow solid
¹H NMR Peaks corresponding to the quinoline, pyridine, and cyanopyrrolidine moieties
HRMS Calculated m/z value for the target molecule [M+H]⁺

Causality Behind Experimental Choices

  • Catalyst and Ligand Selection: The combination of Pd(OAc)₂ and SPhos is a robust catalytic system for Suzuki-Miyaura couplings of heteroaromatic compounds. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl halide to the palladium center and facilitates the reductive elimination step, leading to higher yields and faster reaction times.

  • Base and Solvent System: Potassium phosphate tribasic (K₃PO₄) is an effective base for activating the boronic acid for transmetalation. The 1,4-dioxane/water solvent system is commonly used in Suzuki-Miyaura reactions as it effectively dissolves both the organic and inorganic reagents. Water also plays a crucial role in the catalytic cycle.

  • Inert Atmosphere: The reaction is carried out under an inert argon atmosphere to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Temperature: A reaction temperature of 100 °C provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle, ensuring a reasonable reaction rate.

Self-Validating System and Troubleshooting

The success of this protocol can be validated at several stages:

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS will confirm the consumption of starting materials and the formation of the product. A new spot with a different Rf value (for TLC) or a new peak with the expected mass (for LC-MS) should appear.

  • Purification: Successful purification by column chromatography should yield a product with a single spot on TLC and a single major peak in the HPLC chromatogram.

  • Characterization: The definitive validation comes from the structural characterization of the final product. The NMR and HRMS data must be consistent with the proposed structure of the FAP inhibitor analogue.

Troubleshooting:

  • Low Yield: If the yield is low, ensure all reagents are anhydrous and the reaction was properly degassed. The catalyst or ligand may need to be replaced if they have degraded. Increasing the reaction time or temperature may also improve the yield.

  • Incomplete Reaction: If starting materials remain, this could indicate an issue with the catalyst activity or insufficient reaction time/temperature.

  • Side Products: The formation of side products, such as homocoupling of the boronic acid, can occur. Optimizing the reaction conditions, such as the stoichiometry of the reactants and the catalyst loading, can minimize these side reactions.

Conclusion

This application note provides a detailed protocol for a novel synthetic route to FAP inhibitors using this compound in a Suzuki-Miyaura cross-coupling reaction. This strategy offers a valuable alternative to the traditional amide bond formation, enabling the exploration of new chemical space for FAP-targeted drug discovery. The proposed protocol is based on well-established and reliable chemical transformations, and it is designed to be a self-validating system for researchers in the field. The resulting C-C linked quinoline-based FAP inhibitors have the potential for improved pharmacological properties and represent a promising new class of compounds for the development of targeted cancer therapies.

References

  • Jansen, K., et al. (2014). Extended structure-activity relationship and pharmacokinetic investigation of (4-quinolinoyl)glycyl-2-cyanopyrrolidine inhibitors of fibroblast activation protein (FAP). Journal of Medicinal Chemistry, 57(7), 3053–3074. [Link]

  • Lindner, T., et al. (2018). Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein. Journal of Nuclear Medicine, 59(9), 1415-1422. [Link]

  • Jansen, K., et al. (2013). Selective inhibitors of fibroblast activation protein (FAP) with a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold. ACS Medicinal Chemistry Letters, 4(5), 451–455. [Link]

  • Loktev, A., et al. (2018). Development of quinoline based theranostic ligands for the targeting of fibroblast activation protein. Journal of Nuclear Medicine, 59(supplement 1), 1. [Link]

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYSED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Synthesis of 4-arylquinolines and its C–H functionalization via N-oxides - ResearchGate. (n.d.). [Link]

  • Melo, E. B. de, et al. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 61(10), 4397–4438. [Link]

  • Li, W., et al. (2011). A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. Advanced Synthesis & Catalysis, 353(10), 1674-1678. [Link]

  • Qiu, G., et al. (2013). Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions. Synthesis, 45(22), 3131-3136. [Link]

  • Lindner, T., et al. (2020). Development of Quinoline-Based Theranostic Ligands for the Targeting of Fibroblast Activation Protein. Journal of Nuclear Medicine, 61(10), 1523-1529. [Link]

  • FAP inhibitor - Google P
  • Hypha Discovery. (2022). Bioisosteres that influence metabolism. [Link]

  • B. A. D'Souza, et al. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 64(1), 743-761. [Link]

  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. [Link]

  • Morken, J. P., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Accounts of Chemical Research, 56(3), 226-237. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... - ResearchGate. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(23), 7855-7892. [Link]

  • Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. [Link]

Sources

The Multifaceted Role of Boronic Acid in Quinoline Alkylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinoline Alkylation in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, bioactive natural products, and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, making them crucial building blocks in drug discovery. The functionalization of the quinoline ring system, particularly through alkylation, allows for the fine-tuning of its pharmacological properties. This application note delves into the increasingly important role of boronic acids as mild, efficient, and versatile catalysts for the alkylation of quinolines, offering a metal-free and operationally simple alternative to traditional methods.

The Catalytic Prowess of Boronic Acid: A Dual-Mechanism Approach

Boronic acids, characterized by their sp²-hybridized boron atom with a vacant p-orbital, primarily function as mild Lewis acids.[1][3] However, their catalytic activity in quinoline alkylation is more nuanced, often involving a dual role as both a Lewis acid and a hydrogen-bond donor.[1][4][5][6] This unique behavior is central to their effectiveness in promoting the tandem reduction and subsequent alkylation of the quinoline ring system.

A widely accepted mechanism involves a one-pot tandem reaction sequence, particularly for the synthesis of N-alkylated tetrahydroquinolines.[4][5] The process can be dissected into two key stages:

  • Reduction of Quinoline to Tetrahydroquinoline: The reaction is typically initiated by the boronic acid-catalyzed reduction of quinoline to 1,2,3,4-tetrahydroquinoline (THQ) using a hydride source like Hantzsch ester.[1][4] The boronic acid's hydroxyl group is proposed to activate the quinoline ring towards reduction via hydrogen bonding.[4]

  • Reductive N-Alkylation and C-Alkylation: The in situ generated THQ then participates in a boron-assisted condensation with an aldehyde to form an iminium intermediate. This intermediate is subsequently reduced by the Hantzsch ester to yield the N-alkylated tetrahydroquinoline.[4] Furthermore, the N-alkylated THQ can undergo subsequent regioselective C-alkylation, for instance at the C6-position, using electrophiles like para-quinone methides (p-QMs), again catalyzed by the boronic acid.[1]

This tandem approach is highly step-economical, allowing for the direct synthesis of complex N-alkyl tetrahydroquinolines from readily available starting materials.[4]

Catalytic Cycle of Boronic Acid in Quinoline Alkylation

The following diagram illustrates the proposed catalytic cycle for the boronic acid-catalyzed tandem reduction and reductive N-alkylation of quinoline.

Caption: Proposed catalytic cycle for boronic acid-catalyzed quinoline alkylation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative one-pot synthesis of N-alkylated tetrahydroquinolines and subsequent C-alkylation.

Protocol 1: One-Pot Synthesis of N-Alkyl Tetrahydroquinolines

This protocol is adapted from the work of Das and coworkers.[4][5]

Materials:

  • Substituted quinoline (1.0 equiv)

  • Substituted aldehyde or ketone (1.0 equiv)

  • Arylboronic acid catalyst (e.g., 3-CF₃C₆H₄B(OH)₂, 25 mol%)

  • Hantzsch ester (3.5 equiv)

  • Dichloromethane (DCE) (0.25 M solution with respect to quinoline)

  • Reaction tube (15 mL) with a stirring bar

  • Oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 15 mL reaction tube equipped with a magnetic stirring bar, add the substituted quinoline (0.5 mmol, 1.0 equiv), the substituted aldehyde or ketone (0.5 mmol, 1.0 equiv), the arylboronic acid catalyst (0.125 mmol, 25 mol%), and Hantzsch ester (1.75 mmol, 3.5 equiv).

  • Solvent Addition: Add 2 mL of DCE to the reaction tube.

  • Reaction Conditions: Securely close the reaction tube and place it in a preheated oil bath at 60 °C. Stir the reaction mixture continuously for 12 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., petroleum ether and ethyl acetate).

  • Workup: After completion of the reaction (as indicated by TLC), allow the reaction tube to cool to room temperature.

  • Purification: The crude reaction mixture is then directly purified by silica gel column chromatography to isolate the desired N-alkylated tetrahydroquinoline product.

Protocol 2: Tandem N-Alkylation and C6-Alkylation of Quinoline

This protocol demonstrates the triple role of boronic acid in a one-pot reaction involving reduction, N-alkylation, and subsequent C-alkylation, as described by Senapati et al.[1]

Materials:

  • Quinoline (1.0 equiv)

  • Substituted aldehyde (1.0 equiv)

  • Arylboronic acid catalyst (25 mol%)

  • Hantzsch ester (3.2 equiv)

  • para-Quinone methide (p-QM) (1.0 equiv)

  • Chloroform (CHCl₃) (0.5 M solution with respect to quinoline)

  • Reaction tube (15 mL) with a stirring bar

  • Oil bath

Procedure:

  • Initial Reaction Mixture: In a 15 mL reaction tube containing a stirring bar, combine quinoline (1.0 mmol, 1.0 equiv), the substituted aldehyde (1.0 mmol, 1.0 equiv), Hantzsch ester (3.2 mmol, 3.2 equiv), and the arylboronic acid catalyst (0.25 mmol, 25 mol%) in 2 mL of CHCl₃.

  • First Reaction Step (N-Alkylation): Tightly seal the reaction tube and immerse it in a preheated oil bath at 60 °C. Stir the mixture for 12 hours.

  • Second Reaction Step (C-Alkylation): After 12 hours, add the para-quinone methide (1.0 mmol, 1.0 equiv) to the same reaction tube.

  • Continued Reaction: Continue stirring the reaction mixture at 60 °C for an additional 8 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. The crude product is then purified by column chromatography on silica gel to yield the C6-functionalized N-alkylated tetrahydroquinoline.

Data Presentation: Optimizing Reaction Conditions

The efficiency of boronic acid-catalyzed quinoline alkylation is influenced by several factors, including the choice of catalyst, solvent, and temperature. The following table summarizes typical findings from optimization studies.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1PhB(OH)₂ (25)DCE6012High
23-CF₃C₆H₄B(OH)₂ (25)DCE6012High
3PhB(OH)₂ (25)CHCl₃6012Moderate
4PhB(OH)₂ (25)Toluene8024Low
5PhB(OH)₂ (10)DCE6024Moderate

Data is illustrative and based on trends reported in the literature.[4][5]

Conclusion and Future Outlook

Boronic acid catalysis has emerged as a powerful and practical tool for the alkylation of quinolines. Its operational simplicity, mild reaction conditions, and the avoidance of transition metals make it an attractive strategy in both academic and industrial settings. The dual catalytic role of boronic acids, acting as both Lewis acids and hydrogen-bond donors, provides a unique mechanistic pathway for these transformations.[1][4][6] Future research in this area will likely focus on expanding the substrate scope, developing more active and recyclable chiral boronic acid catalysts for asymmetric alkylations, and further elucidating the intricate mechanistic details of these fascinating reactions.

References

  • Senapati, S. K., Borah, A., Hazarika, S., & Das, A. (2025). Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline. Organic & Biomolecular Chemistry, 23(31), 7275-7282. [Link]

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • Mo, X., Yakiwchuk, J., Dansereau, J., McCubbin, J. A., & Hall, D. G. (2015). Two-component boronic acid catalysis for increased reactivity in challenging Friedel–Crafts alkylations with deactivated benzylic alcohols. Organic & Biomolecular Chemistry, 13(33), 8823–8828. [Link]

  • Fujiwara, Y., Domingo, V., Seiple, I. B., Gianatassio, R., Del Bel, M., & Baran, P. S. (2011). Practical C-H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society, 133(9), 3292–3295. [Link]

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Chemistry Portal. [Link]

  • Ricardo, C. L., Mo, X., McCubbin, J. A., & Hall, D. G. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(19), 7525–7530. [Link]

  • Singh, A., Sharma, S., Kumar, V., & Kumar, A. (2019). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Scientific Reports, 9(1), 1-11. [Link]

  • Senapati, S. K., Borah, A., Hazarika, S., & Das, A. (2015). Triple role of boronic acid as a catalyst in the alkylation of quinoline to functionalized tetrahydroquinoline. Organic & Biomolecular Chemistry, 13(27), 7275-7282. [Link]

  • Adegoke, R. O., & Akachukwu, I. D. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1046944. [Link]

  • Fujiwara, Y., Domingo, V., Seiple, I. B., Gianatassio, R., Del Bel, M., & Baran, P. S. (2011). Direct C–H Functionalization of Quinones with Boronic Acids. Journal of the American Chemical Society, 133(9), 3292–3295. [Link]

  • Bering, L., & Antonchick, A. P. (2015). Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids. Organic Letters, 17(12), 3134–3137. [Link]

  • Kumar, P., & Kumar, V. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules, 21(9), 1137. [Link]

  • Das, A., et al. (2023). Site-Selective C6-β-Aminoalkylation of Tetrahydroquinolines with N-Arylsulfonyl Aryl Aziridines in Hexafluoroisopropanol: A Modular Approach to C6-Alkylated Quinolines. The Journal of Organic Chemistry. [Link]

  • Kumar, I., & Singh, V. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • del Pozo, J., & Denmark, S. E. (2023). Direct nucleophilic and electrophilic activation of alcohols using a unified boron-based organocatalyst scaffold. Nature Communications, 14(1), 2568. [Link]

  • Strieth-Kalthoff, F., James, M. J., Teders, M., Pitzer, L., & Glorius, F. (2018). Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research, 51(8), 1889–1899. [Link]

  • Liu, Z., & Morken, J. P. (2022). Diastereoselective Alkylation of Activated Nitrogen Heterocycles with Alkenyl Boronate Complexes. Angewandte Chemie International Edition, 61(19), e202200806. [Link]

  • Deb, A., Manna, S., Maji, A., & Maiti, D. (2013). Iron-catalyzed direct C-H arylation of heterocycles and quinones with arylboronic acids. European Journal of Organic Chemistry, 2013(24), 5251-5256. [Link]

  • Gernigon, N., & Hall, D. G. (2012). Emergent Organoboron Acid Catalysts. Chemistry, 18(49), 15466–15482. [Link]

  • Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(10), 2828-2845. [Link]

  • McCubbin, J. A., Hosseini, H., & Krokhin, O. V. (2010). Boronic acid catalyzed Friedel-Crafts reactions of allylic alcohols with electron-rich arenes and heteroarenes. The Journal of Organic Chemistry, 75(3), 959–962. [Link]

  • ResearchGate. (n.d.). a) Boronic acid‐catalysed Friedel–Crafts alkylation using... [Link]

  • Rossi, S., & Benaglia, M. (2023). Recent advances in Aza Friedel-Crafts reaction: Strategies for achiral and stereoselective synthesis. Organic Chemistry Frontiers, 10(1), 220-241. [Link]

Sources

Application Notes & Protocols: A Modern Approach to the Synthesis of Substituted Quinolines from o-Aminophenylboronates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Quinoline Scaffold and a Novel Synthetic Strategy

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2][3] These activities include antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[4][5][6] Consequently, the development of novel and efficient methods for the synthesis of substituted quinolines is an area of significant and ongoing interest for researchers in organic synthesis and drug discovery.[1][7]

Traditionally, quinoline synthesis has been dominated by classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[7][8][9] While powerful, these methods often require harsh, strongly acidic conditions and can suffer from a lack of regiocontrol, particularly when using unsymmetrical ketones.[8][10]

This application note details a modern, convergent, and regiospecific approach to substituted quinolines utilizing o-aminophenylboronates and α,β-unsaturated ketones. This method, proceeding under mild, basic conditions, offers a significant advantage and is regiocomplementary to the classical Skraup-Doebner-Von Miller reaction, providing a valuable tool for diversity-oriented synthesis in drug development programs.[1][10][11]

Scientific Background & Mechanism: A Tale of Two Regiochemistries

The key to this synthetic strategy is the use of o-aminophenylboronic acid derivatives as nucleophiles in a rhodium-catalyzed conjugate addition reaction.[1][2] This approach fundamentally alters the regiochemical outcome compared to classical methods.

In the traditional Skraup-Doebner-Von Miller synthesis, the aniline nitrogen atom acts as the nucleophile, adding to the β-carbon of the α,β-unsaturated ketone.[1] In contrast, the rhodium-catalyzed reaction with an o-aminophenylboronate promotes a formal conjugate addition of the aryl group to the enone. Subsequent cyclization and oxidation lead to the quinoline product.

This mechanistic difference results in a complementary regioselectivity, as illustrated below. A single enone precursor can now be used to generate either of two isomeric quinolines simply by choosing the appropriate reaction conditions.[1]

G cluster_0 Classical Skraup-Doebner-Von Miller Synthesis (Acidic) cluster_1 o-Aminophenylboronate Method (Basic, Rh-catalyzed) Aniline Aniline ProductA Quinoline Isomer A Aniline->ProductA N adds to β-carbon Enone α,β-Unsaturated Ketone Enone->ProductA Enone2 α,β-Unsaturated Ketone Boronate o-Aminophenylboronate ProductB Quinoline Isomer B Boronate->ProductB C adds to β-carbon Enone2->ProductB G Start o-Aminophenylboronate + α,β-Unsaturated Ketone Step1 Rh-catalyzed Conjugate Addition Start->Step1 Intermediate1 Adduct Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 3,4-Dihydroquinoline Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 FinalProduct Substituted Quinoline Step3->FinalProduct

Figure 2: General workflow of the quinoline synthesis.

Experimental Protocols

As a self-validating system, these protocols include checkpoints and characterization steps to ensure the successful synthesis of the target compounds.

Protocol 1: Synthesis of Substituted o-Aminophenylboronates

To access quinolines with substitutions on the benzenoid ring, appropriately substituted o-aminophenylboronates are required. These can be conveniently prepared via a palladium-catalyzed borylation of the corresponding o-bromoanilines. [1][2] Materials:

  • Substituted o-bromoaniline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted o-bromoaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (1.5 eq).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired o-aminophenylboronate pinacol ester.

Trustworthiness Check: The structure and purity of the synthesized boronate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to the next step.

Protocol 2: Convergent Synthesis of Substituted Quinolines

This protocol describes the direct two-component synthesis of quinolines from an α,β-unsaturated ketone and an o-aminophenylboronic acid derivative.

Materials:

  • o-Aminophenylboronic acid or its pinacol ester (2.0 eq)

  • α,β-Unsaturated ketone (1.0 eq)

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(cod)]₂) (0.025 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene/Water (e.g., 5:1 mixture)

  • Oxidant (e.g., air, oxygen, or an alternative such as DDQ if disproportionation is an issue)

Procedure:

  • In a reaction vessel, dissolve the o-aminophenylboronic acid derivative and the α,β-unsaturated ketone in the toluene/water solvent mixture.

  • Add sodium carbonate to the mixture.

  • Add the rhodium catalyst, [RhCl(cod)]₂.

  • Heat the reaction mixture to 80-100 °C. If using air as the oxidant, the reaction can be left open to the atmosphere (with a condenser). For more controlled oxidation, a balloon of oxygen can be used.

  • Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the substituted quinoline.

Trustworthiness Check: The final quinoline product should be thoroughly characterized.

  • ¹H and ¹³C NMR: To confirm the structure and regiochemistry.

  • Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Melting Point: To assess purity for crystalline solids.

Data Presentation: Scope of the Reaction

The developed methodology is applicable to a wide range of substrates, delivering the desired quinoline products in good to excellent yields. [1]

Entry o-Aminophenylboronate α,β-Unsaturated Ketone Product Yield (%)
1 2-Aminophenylboronic acid Non-3-en-2-one 2-Methyl-4-pentylquinoline 81
2 2-Aminophenylboronic acid Chalcone 2,4-Diphenylquinoline 95
3 2-Aminophenylboronic acid Cyclohex-2-enone 1,2,3,4-Tetrahydroacridine 72
4 4-Methyl-2-aminophenylboronic acid pinacol ester Non-3-en-2-one 2,7-Dimethyl-4-pentylquinoline 76
5 4-Methoxy-2-aminophenylboronic acid pinacol ester Chalcone 7-Methoxy-2,4-diphenylquinoline 85

| 6 | 5-Fluoro-2-aminophenylboronic acid pinacol ester | Non-3-en-2-one | 6-Fluoro-2-methyl-4-pentylquinoline | 78 |

Data synthesized from information presented in Horn, J. et al., Org. Lett. 2008, 10 (18), 4117–4120. [1]

Conclusion

The rhodium-catalyzed synthesis of quinolines from o-aminophenylboronates and α,β-unsaturated ketones represents a significant advancement in heterocyclic chemistry. Its mild, basic conditions, high yields, and complementary regioselectivity make it an attractive and powerful method for researchers in academic and industrial settings, particularly for the construction of compound libraries for drug discovery. The protocols outlined provide a reliable and verifiable pathway to access a diverse range of substituted quinolines.

References

  • Horn, J., Marsden, S. P., Nelson, A., House, D., & Weingarten, G. G. (2008). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters, 10(18), 4117–4120. [Link]

  • PubMed Abstract of "Convergent, regiospecific synthesis of quinolines from o-aminophenylboronates". (2008). Organic Letters. [Link]

  • American Chemical Society. (2008).
  • Dakib Tech. (n.d.).
  • Mekonnen, A., Belay, A., & Tadesse, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • IJARESM. (2025).
  • Chen, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Synthesis of Quinolines. [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Sahu, P. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2015). Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]

  • Singh, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Journal of the Indian Chemical Society.

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Application Note & Protocol: Strategic C-4 Borylation of Complex Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Synthesizing Versatile Quinolylboronate Esters for Advanced Drug Discovery

Introduction: The Strategic Value of C-4 Borylated Quinolines

The quinoline scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs, most notably in the realm of antimalarials like chloroquine.[1][2] The ability to selectively functionalize the quinoline ring is paramount for developing new chemical entities with tailored pharmacological profiles.[3][4][5] Specifically, substitution at the C-4 position offers a direct vector to modulate biological activity and explore novel structure-activity relationships (SAR).[1][6]

The palladium-catalyzed Miyaura borylation reaction has emerged as a robust and versatile method for forming carbon-boron bonds.[7][8][9][10] This reaction allows for the conversion of aryl halides, including chloroquinolines, into their corresponding boronic esters using bis(pinacolato)diboron (B₂pin₂). These borylated products are stable, readily purified, and serve as exceptionally versatile building blocks for subsequent C-C bond-forming reactions, such as the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[8][11][12]

This guide provides a detailed protocol and mechanistic rationale for the C-4 borylation of complex chloroquinolines. We will delve into the causality behind experimental choices, ensuring that the protocol is not just a series of steps but a self-validating system for researchers aiming to generate high-value quinoline intermediates for drug discovery programs.[11]

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the reaction mechanism is critical for troubleshooting and optimization. The palladium-catalyzed Miyaura borylation proceeds through a well-established catalytic cycle. While variations exist, the generally accepted pathway for the borylation of a chloroquinoline is illustrated below.

Key Components and Their Roles:
  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂): This provides the active Pd(0) species that enters the catalytic cycle. The choice of pre-catalyst can influence reaction efficiency.[13]

  • Ligand (e.g., Xantphos): The ligand stabilizes the palladium center, influences its reactivity, and promotes the desired reaction steps. Wide bite-angle ligands like Xantphos are often effective in preventing catalyst decomposition and facilitating reductive elimination.[14][15]

  • Boron Source (Bis(pinacolato)diboron, B₂pin₂): This is the source of the boryl group that is transferred to the quinoline core. It is favored for its stability and the ease of handling of its products.[7][9]

  • Base (e.g., Potassium Acetate, KOAc): The base is crucial but its role is nuanced. In this reaction, it is believed to facilitate the transmetalation step. The acetate anion can exchange with the chloride on the palladium center after oxidative addition, forming a more reactive Pd-OAc species.[7][8][16] The high oxophilicity of boron provides a driving force for the subsequent transfer of the boryl group from B₂pin₂ to the palladium complex.[7] Using a mild base like KOAc is critical to prevent the competing Suzuki-Miyaura coupling of the borylated product with the starting chloroquinoline.[8][17]

Catalytic Cycle Diagram

Miyaura_Borylation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd BaseEx Ligand Exchange (Base) OxAdd->BaseEx Salt Metathesis KCl KCl Transmetalation Transmetalation Complex BaseEx->Transmetalation Transmetalation BaseEx->KCl KCl Transmetalation->Pd0 Reductive Elimination BorylatedQuinol 4-Borylquinoline (Ar-Bpin) Transmetalation->BorylatedQuinol PinBOAc pinB-OAc Transmetalation->PinBOAc pinB-OAc Chloroquinoline 4-Chloroquinoline (Ar-Cl) Chloroquinoline->OxAdd Oxidative Addition B2pin2 B₂pin₂ B2pin2->Transmetalation Base KOAc Base->BaseEx

Caption: The catalytic cycle for the Pd-catalyzed Miyaura borylation of 4-chloroquinoline.

Detailed Experimental Protocol: C-4 Borylation of 7-Chloro-4-phenylquinoline

This protocol details the borylation of a representative complex chloroquinoline. It is designed to be robust and adaptable to other substituted quinolines.

Materials & Reagents
Reagent/MaterialGradeSupplier (Example)Notes
7-chloro-4-phenylquinoline>97%Sigma-AldrichSubstrate
Bis(pinacolato)diboron (B₂pin₂)>98%Oakwood ChemicalBorylating agent
Pd₂(dba)₃97%Strem ChemicalsPalladium pre-catalyst
Xantphos>98%Strem ChemicalsLigand
Potassium Acetate (KOAc)>99%Acros OrganicsAnhydrous, powdered
1,4-DioxaneAnhydrousAcros OrganicsSure/Seal™ bottle
Diethyl EtherACS GradeFisher ScientificFor work-up
Saturated NaCl solution (Brine)N/ALab PreparedFor work-up
Anhydrous MgSO₄ACS GradeFisher ScientificDrying agent
Celite®N/ASigma-AldrichFiltration aid
Silica Gel230-400 meshSorbent TechnologiesFor chromatography
Schlenk flask (50 mL)N/AChemglass
Magnetic stir barN/AVWR
Septa, Needles, SyringesN/AVWRFor inert transfers
Inert gas line (N₂ or Ar)High PurityAirgas
Experimental Workflow Overview

Caption: Step-by-step workflow for the C-4 borylation of chloroquinolines.

Step-by-Step Methodology

1. Reaction Setup (Under Inert Atmosphere)

  • Scientist's Note: The Pd(0) catalytic species is sensitive to oxygen. Maintaining an inert atmosphere is crucial to prevent catalyst oxidation and ensure high yields. 1.1. Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon. 1.2. To the flask, add 7-chloro-4-phenylquinoline (1.0 mmol, 239.7 mg), bis(pinacolato)diboron (1.5 mmol, 380.9 mg), potassium acetate (3.0 mmol, 294.3 mg), Xantphos (0.04 mmol, 23.1 mg), and Pd₂(dba)₃ (0.02 mmol, 18.3 mg). 1.3. Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

2. Reaction Execution

2.1. Add anhydrous 1,4-dioxane (5.0 mL) to the flask via a dry syringe.

  • Scientist's Note: Anhydrous solvent is critical as water can lead to de-borylation of the product and hydrolysis of the diboron reagent. Dioxane is a common solvent for this type of cross-coupling due to its high boiling point and ability to dissolve the reagents.[12] 2.2. Place the flask in a preheated oil bath at 100 °C and stir vigorously. 2.3. Monitor the reaction progress by TLC or LC-MS. Typically, the reaction is complete within 12-24 hours. A sample can be taken by quickly removing the septum, inserting a capillary, and resealing.

3. Work-up and Purification

3.1. Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. 3.2. Dilute the reaction mixture with diethyl ether (20 mL). 3.3. Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the plug with additional diethyl ether (3 x 10 mL).

  • Scientist's Note: Filtering through Celite® is an effective way to remove fine palladium black and other solid residues that can complicate subsequent purification steps. 3.4. Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with saturated brine (1 x 20 mL). 3.5. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. 3.6. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline as a solid.

Substrate Scope & Expected Yields

The developed protocol is applicable to a range of substituted chloroquinolines. The electronic nature and steric hindrance of substituents can influence reaction times and yields.[11]

EntryChloroquinoline SubstrateTypical Yield (%)Notes
14,7-Dichloroquinoline85-95%Highly efficient borylation at the more reactive C-4 position.
24-Chloro-6-methoxyquinoline80-90%Electron-donating groups are well-tolerated.
34-Chloro-6-(trifluoromethyl)quinoline75-85%Electron-withdrawing groups are compatible with the reaction.
44-Chloro-2-methylquinoline70-80%Steric hindrance near the reaction center can slightly lower yields.
54-Chloro-8-phenylquinoline65-75%Increased steric hindrance at the C-8 position may require longer reaction times.

Yields are approximate and based on literature precedents.[11] Actual yields may vary depending on reaction scale and purity of reagents.

Conclusion and Future Directions

This protocol provides a reliable and mechanistically grounded method for the C-4 borylation of complex chloroquinolines. The resulting 4-quinolylboronate esters are invaluable synthetic intermediates.[11] They can be readily employed in Suzuki-Miyaura cross-coupling reactions to introduce a wide array of aryl, heteroaryl, or vinyl groups at the C-4 position, thus enabling rapid library synthesis for drug discovery and the development of novel organic materials.[12][18] The mild conditions and good functional group tolerance make this a cornerstone reaction for modern synthetic chemistry.[8]

References

  • Miyaura Borylation Reaction - Organic Chemistry Portal. [Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis | by Allen Che | Medium. [Link]

  • A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - NIH. [Link]

  • Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - Organic Chemistry Portal. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH. [Link]

  • Transforming Inexpensive Quinolines Into Complex Drug Candidates. [Link]

  • Proposed catalytic cycle for the Pd/Xantphos-catalyzed direct arylation of 9 - ResearchGate. [Link]

  • Transforming inexpensive quinolines into complex drug candidates | ScienceDaily. [Link]

  • Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC - PubMed Central. [Link]

  • Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium - ResearchGate. [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products - MDPI. [Link]

  • Capturing the Hybrid Palladium(I)-Radical Pair in Sterically Encumbered Xantphos-Palladium Compounds - ChemRxiv. [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. [Link]

  • Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC. [Link]

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... - ResearchGate. [Link]

  • Development of Catalytic Reactions Using Bis(pinacolato)diboron and Their Applications to Syntheses of Pharmaceuticals and Luminescent Dyes - ResearchGate. [Link]

  • Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives - ResearchGate. [Link]

  • Catalytic mechanism for established Miyaura borylation (red) and C-O... - ResearchGate. [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. [Link]

  • Merging Iridium-Catalyzed C−H Borylations with Palladium - MSU Chemistry. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • (PDF) Synthesis of Biquinolines via a Pd‐Catalyzed Borylation Reaction - ResearchGate. [Link]

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Application Notes & Protocols: A Guide to the Synthesis of Quinoline-Containing Biaryl Monophosphorus Ligands via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Quinoline-Based Biaryl Monophosphorus Ligands

Biaryl monophosphorus ligands, particularly those developed by Buchwald and others, have revolutionized transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with unprecedented efficiency and scope.[1][2] These ligands are prized for their steric bulk and electron-donating properties, which promote the key steps of oxidative addition and reductive elimination in catalytic cycles.[2][3]

The incorporation of a quinoline moiety into the biaryl backbone introduces a unique set of electronic and coordinating properties. Quinoline, a benzopyridine, is a privileged heterocyclic scaffold found in numerous pharmaceuticals and functional materials.[4] As a ligand component, its nitrogen atom can serve as a secondary binding site, potentially influencing the stability, activity, and selectivity of the metal catalyst.[5][6] This guide focuses on the application of quinoline-4-boronic acid as a versatile building block for the synthesis of these advanced ligands, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction.[7][8]

This document provides researchers, chemists, and drug development professionals with a detailed protocol, mechanistic insights, and practical guidance for the synthesis of a model quinoline-containing biaryl monophosphorus ligand precursor.

The Synthetic Strategy: Suzuki-Miyaura Coupling

The core of the synthetic approach is the palladium-catalyzed Suzuki-Miyaura coupling. This reaction forms a new C(sp²)-C(sp²) bond between an organoboron compound (this compound) and an organohalide. For our purpose, the organohalide partner will be a haloarylphosphine oxide, a stable and easily handled precursor to the final phosphine ligand. The phosphine oxide group (P=O) not only directs the coupling but also protects the phosphorus atom from oxidation during the reaction, allowing for subsequent reduction to the desired phosphine (P(III)) ligand in a later step.[1]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium catalyst.[7][8]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloarylphosphine oxide, forming a Pd(II) intermediate.

  • Transmetalation : The boronic acid is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers the quinoline group to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic groups (the quinoline and the arylphosphine oxide) on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition PdII_Aryl L-Pd(II)-Ar-X Intermediate Pd0->PdII_Aryl  Ar-X Transmetal Transmetalation PdII_Biaryl L-Pd(II)-Ar-Ar' Intermediate PdII_Aryl->PdII_Biaryl  Ar'-B(OH)₂  (Base) RedElim Reductive Elimination PdII_Biaryl->path_start  Ar-Ar' Product Biaryl Product (Ar-Ar') PdII_Biaryl->Product path_start->Pd0  Regeneration ArX Haloarylphosphine Oxide (Ar-X) ArX->PdII_Aryl Boronic This compound (Ar'-B(OH)₂) Boronic->PdII_Biaryl

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of (2'-(Diphenylphosphoryl)-[1,1'-biphenyl]-4-yl)quinoline

This protocol details the coupling of this compound with (4-bromophenyl)diphenylphosphine oxide.

Materials and Reagents
  • This compound (1.0 equiv.)

  • (4-Bromophenyl)diphenylphosphine oxide (1.1 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

  • Triphenylphosphine (PPh₃, 0.04 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask or pressure vessel suitable for heating

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen line, bubbler)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

The overall workflow involves reaction setup under an inert atmosphere, heating to drive the coupling, followed by workup and purification.

Workflow start Start setup 1. Inert Atmosphere Setup - Assemble glassware - Purge with Argon/Nitrogen start->setup reagents 2. Add Reagents - this compound - Haloarylphosphine oxide - Base (K₂CO₃) setup->reagents catalyst 3. Add Catalyst System - Pd(OAc)₂ and PPh₃ - Solvents (Toluene/Water) reagents->catalyst degas 4. Degas Mixture - Sparge with Argon catalyst->degas react 5. Reaction - Heat to 100 °C - Stir for 12-24h degas->react workup 6. Aqueous Workup - Cool to RT - Filter through Celite - Extract with Ethyl Acetate react->workup purify 7. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo - Column Chromatography workup->purify characterize 8. Characterization - NMR, Mass Spectrometry purify->characterize end End Product characterize->end

Figure 2: General experimental workflow for the synthesis.
  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.00 g, 5.78 mmol, 1.0 equiv.), (4-bromophenyl)diphenylphosphine oxide (2.31 g, 6.36 mmol, 1.1 equiv.), and anhydrous potassium carbonate (2.40 g, 17.34 mmol, 3.0 equiv.).

    • Rationale: An excess of the organohalide can help drive the reaction to completion. A strong base like K₂CO₃ is essential for the transmetalation step.[9]

  • Inert Atmosphere : Seal the flask with a septum, and purge the system with argon or nitrogen for 15-20 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition : Under a positive pressure of argon, add palladium(II) acetate (26 mg, 0.116 mmol, 0.02 equiv.) and triphenylphosphine (61 mg, 0.232 mmol, 0.04 equiv.). Then, add anhydrous toluene (30 mL) and degassed water (10 mL) via syringe.

    • Rationale: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species by the phosphine ligand.[7] The toluene/water solvent system is effective for dissolving both the organic reactants and the inorganic base.[10]

  • Degassing : Sparge the resulting mixture with a gentle stream of argon for another 10 minutes to ensure all dissolved oxygen is removed.

  • Reaction : Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. Wash the pad with ethyl acetate (3 x 20 mL).

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl phosphine oxide product.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be sensitive to several factors. The following table provides guidance for optimizing the reaction.

ParameterStandard ConditionAlternative/Optimization StrategyRationale & Notes
Palladium Source Pd(OAc)₂ + PPh₃Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts (e.g., G3-XPhos)Pd(PPh₃)₄ is a direct Pd(0) source but can be air-sensitive. Pd(dppf)Cl₂ and Buchwald precatalysts are often more robust and effective for challenging substrates.[7][10]
Base K₂CO₃Cs₂CO₃, K₃PO₄, KFCesium carbonate (Cs₂CO₃) is more soluble and often more effective but also more expensive. K₃PO₄ is a stronger base that can be beneficial. KF is a milder option for base-sensitive substrates.[10]
Solvent Toluene / Water1,4-Dioxane / Water, DME / WaterThe choice of solvent affects solubility and catalyst performance. Dioxane is a very common and effective solvent for Suzuki couplings.[9][11]
Boronic Acid Stability Use as isConvert to a boronate ester (e.g., pinacol ester)Boronic acids can undergo protodeboronation, especially under harsh conditions. Boronate esters are significantly more stable and can be used directly in the coupling.[10][12]
Low Yield -Screen different ligand/catalyst combinations. Increase temperature or reaction time. Ensure reagents are pure and solvents are anhydrous/degassed.Catalyst deactivation or incomplete reaction are common issues. Bulky, electron-rich phosphine ligands can improve catalyst performance.[3][10]

Conclusion and Future Steps

Following this protocol, this compound serves as an excellent substrate for the palladium-catalyzed synthesis of novel biaryl phosphine oxides. The resulting product is a stable precursor that can be readily reduced (e.g., using trichlorosilane) to the final biaryl monophosphorus ligand. These quinoline-containing ligands are promising candidates for a variety of catalytic applications, including but not limited to, further cross-coupling reactions, asymmetric catalysis, and C-H functionalization.[13][14] Their unique electronic and structural features warrant exploration in developing next-generation catalysts for challenging chemical transformations.

References

  • New axially chiral biaryl quinoline ligands specifically partnered with AgOTf enabled an enantioselective aza-Friedel–Crafts reaction - Organic & Biomolecular Chemistry (RSC Publishing).
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.
  • New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P O Directed C-H Functionalizations - PubMed.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical.
  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Advanced Synthesis & Catalysis.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Importance of quinoline‐derived biaryls and the synthetic challenge. - ResearchGate.
  • Technical Support Center: Suzuki Coupling with Haloquinolines - Benchchem.
  • Masking Boronic Acids for Suzuki Coupling - YouTube.
  • Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation - DSpace@MIT.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... - ResearchGate.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI.
  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC - NIH.
  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide - Brandeis ScholarWorks.
  • Synthesis, characterization, luminescence and catalytic properties of heterobimetallic quinoline based Cu(I)/Fe(II) hybrid complexes - ResearchGate.
  • Biaryl phosphine ligands with cyclic (1–7) and acyclic (8–10) frameworks. - ResearchGate.
  • Suzuki-Miyaura coupling of quinoline-N-oxide 22 and boronic acid 25... - ResearchGate.
  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide - PubMed.
  • Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation - ResearchGate.
  • Some important properties of quinoline | Download Scientific Diagram - ResearchGate.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central.
  • Structural, Optical Properties, and Biological Activity of Complexes Based on Derivatives of Quinoline, Quinoxaline, an… - OUCI.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Quinoline-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving quinoline-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. Here, we will delve into troubleshooting common issues and provide robust strategies to enhance reaction efficiency and yield.

The Challenge of this compound in Suzuki Coupling

This compound, a valuable building block in medicinal chemistry and materials science, presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The primary obstacles stem from the electronic nature of the quinoline ring and the presence of the Lewis basic nitrogen atom.[1][2] Understanding these challenges is the first step toward successful optimization.

  • Catalyst Poisoning: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst, leading to deactivation and consequently, low product yields.[1][3] This "catalyst poisoning" is a common issue with nitrogen-containing heterocycles.

  • Protodeboronation: This undesired side reaction involves the cleavage of the C–B bond in the boronic acid, where the boron group is replaced by a hydrogen atom.[1] Heteroaryl boronic acids, especially those that are electron-deficient, are particularly susceptible to this pathway.[1][2]

  • Homocoupling: The formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid is a frequent side reaction.[1][3] The presence of oxygen can exacerbate the homocoupling of boronic acids.[3]

  • Low Yields: A combination of the factors above, along with suboptimal reaction conditions, can lead to frustratingly low yields of the desired coupled product.[3]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common problems encountered during the Suzuki coupling of this compound.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?

Answer:

Low to no yield is a common starting problem. A systematic approach to troubleshooting is crucial.[3]

1. Catalyst System (Palladium Source & Ligand): This is the most critical parameter. The choice of ligand is highly dependent on the substrate.[3]

  • Rationale: The nitrogen atom in the quinoline ring can poison the palladium catalyst.[1][3] To mitigate this, bulky and electron-rich ligands are often required. These ligands can sterically hinder the coordination of the quinoline nitrogen to the palladium center and promote the desired catalytic cycle.[4]

  • Recommendations:

    • Bulky Biarylphosphine Ligands: Consider ligands such as XPhos, SPhos, or RuPhos.[4] These have demonstrated effectiveness in couplings with challenging heteroaromatic substrates.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective due to their strong σ-donating properties and steric bulk.[4]

    • Precatalysts: Using palladium precatalysts can provide a stable source of the active Pd(0) catalyst and offer better reproducibility.[4]

2. Base Selection: The choice and strength of the base are critical for activating the boronic acid for transmetalation.[5]

  • Rationale: The base activates the boronic acid by forming a more nucleophilic boronate species. However, a base that is too strong or too weak can lead to side reactions or incomplete conversion.

  • Recommendations:

    • Start with common inorganic bases like K₂CO₃ or Cs₂CO₃.[6]

    • For more challenging couplings, a stronger, non-nucleophilic base like K₃PO₄ may be beneficial.[4][7]

    • Ensure the base is finely powdered and anhydrous, especially when using anhydrous solvents.[7]

3. Solvent System: The solvent plays a crucial role in solubility, reaction rate, and influencing the catalytic cycle.

  • Rationale: Poor solubility of the quinoline-containing starting materials or intermediates can impede the reaction.[1] The solvent system, often a mixture of an organic solvent and water, needs to be optimized.

  • Recommendations:

    • A mixture of an ethereal solvent like dioxane or THF with water is a common starting point.[7][8]

    • For substrates with poor solubility, consider more polar aprotic solvents like DMF or toluene.[6][8]

    • Proper degassing of the solvent is essential to prevent oxygen-mediated side reactions.[3][7]

4. Reaction Temperature: Elevated temperatures are often necessary to overcome the activation barriers in challenging couplings.[4]

  • Recommendation: Start with a temperature range of 80-100 °C and adjust as needed based on reaction monitoring.[3]

A logical troubleshooting workflow is essential for efficiently identifying the root cause of low yields.

Troubleshooting_Workflow Start Low/No Yield Observed Check_Reagents Verify Reagent Quality & Purity (Boronic Acid, Halide) Start->Check_Reagents Optimize_Catalyst Screen Catalyst & Ligand (e.g., XPhos, SPhos, NHCs) Check_Reagents->Optimize_Catalyst Optimize_Base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Optimize_Catalyst->Optimize_Base Optimize_Solvent Screen Solvents (Dioxane/H₂O, THF/H₂O, Toluene) Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Temperature (80-120 °C) Optimize_Solvent->Optimize_Temp Successful_Reaction Improved Yield Optimize_Temp->Successful_Reaction

Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.

Q2: I'm observing significant amounts of quinoline (the protodeboronated product). How can I minimize this side reaction?

Answer:

Protodeboronation is a major competing pathway, especially with heteroaryl boronic acids.[1][2]

  • Rationale: This side reaction is the cleavage of the C-B bond by a proton source, such as water or alcohol, in the reaction mixture.[1]

  • Strategies for Mitigation:

    • Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a base like anhydrous K₃PO₄ in a dry solvent (e.g., dioxane or toluene) can suppress protodeboronation.[8]

    • Use Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than their corresponding boronic acids.[9]

    • Use Potassium Heteroaryltrifluoroborates: These are bench-stable alternatives to boronic acids and can be more resistant to protodeboronation.[10]

    • Faster Catalysis: Employing a highly active catalyst system that promotes a rapid Suzuki coupling can outcompete the slower protodeboronation pathway.[11] The use of precatalysts that quickly generate the active Pd(0) species can be advantageous.[4][11]

Q3: My reaction mixture contains a significant amount of biquinoline (the homocoupled product). What is causing this and how can I prevent it?

Answer:

Homocoupling of the boronic acid is another common side reaction.[1][3]

  • Rationale: This occurs when two molecules of the boronic acid couple together, often promoted by the presence of oxygen.[3][7]

  • Preventative Measures:

    • Thorough Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[3][7]

    • Maintain an Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of an inert gas throughout the experiment.[3]

    • Stoichiometry: Using a slight excess of the aryl halide partner (e.g., 1.05-1.1 equivalents) can sometimes minimize boronic acid homocoupling.[3]

    • Lower Reaction Temperature: In some cases, lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[3]

Recommended Reaction Conditions

While optimization is often necessary, the following table provides a validated starting point for the Suzuki coupling of this compound with an aryl bromide.

ParameterRecommended ConditionRationale
Aryl Halide Aryl Bromide (1.0 equiv)More reactive than aryl chlorides, less prone to side reactions than aryl iodides.[12][13]
Boronic Acid This compound (1.2-1.5 equiv)A slight excess can help drive the reaction to completion.[7]
Palladium Precatalyst XPhos Pd G3 (1-3 mol%)Provides a reliable source of active Pd(0) and the bulky, electron-rich XPhos ligand is well-suited for this coupling.[4][7]
Base K₃PO₄ (2.0-3.0 equiv)A strong, non-nucleophilic base that is effective in challenging couplings and can be used under anhydrous conditions.[4][7]
Solvent Dioxane or Toluene (anhydrous)Anhydrous conditions can help suppress protodeboronation.[4][8]
Temperature 100 °CSufficient to overcome activation barriers.[3]
Atmosphere Argon or NitrogenCrucial to prevent catalyst oxidation and homocoupling.[3][7]

Experimental Protocol: A General Starting Point

This protocol is a robust starting point for your optimization experiments.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered, anhydrous K₃PO₄ (2.0 equiv).[7]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[7]

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane) via syringe.[7]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography.[7]

Understanding the Catalytic Cycle and Pitfalls

A clear understanding of the Suzuki-Miyaura catalytic cycle helps in diagnosing issues. The quinoline substrate can interfere at multiple stages.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Poisoning Catalyst Poisoning (Quinoline-Pd Complex) Pd0->Poisoning Coordination with Quinoline-N PdII_Aryl Ar-Pd(II)-X (L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [Quinoline-B(OH)₃]⁻ PdII_Both Ar-Pd(II)-Quinoline (L)₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Quinoline (Desired Product) RedElim->Product ArX Aryl Halide (Ar-X) Boronic Quinoline-B(OH)₂ Boronate [Quinoline-B(OH)₃]⁻ Boronic->Boronate + Base Protodeb Protodeboronation Boronic->Protodeb + H⁺ (e.g., H₂O) Base Base (e.g., K₃PO₄) Boronate->Transmetal Quinoline Quinoline Protodeb->Quinoline

Caption: The Suzuki catalytic cycle with potential points of failure for quinoline substrates.

References

  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem. (n.d.).
  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem. (n.d.).
  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem. (n.d.).
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (2010). Retrieved from [Link]

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. (n.d.).
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (n.d.). Retrieved from [Link]

  • Suzuki Coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

Sources

Common side reactions and byproducts in quinoline borylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline borylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful functionalization reaction. Here, we address common challenges, side reactions, and byproducts in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common high-level issues encountered during quinoline borylation experiments.

Q1: My iridium-catalyzed borylation reaction is not working or is extremely sluggish. What are the likely causes?

A1: This is a frequent issue, often traced back to catalyst inhibition. The lone pair of electrons on the quinoline nitrogen can coordinate with the vacant site on the iridium catalyst, effectively poisoning it and halting the catalytic cycle.[1] This is particularly problematic for quinolines without substituents at the C2 position.

  • Troubleshooting Steps:

    • Substrate Choice: If possible, use a quinoline substrate with a substituent at the C2-position. This sterically hinders the nitrogen's coordination to the iridium center, freeing the catalyst to participate in the C-H activation cycle.[1]

    • Ligand Selection: Ensure you are using an appropriate ligand, such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), which is standard for many C-H borylation reactions.

    • Reagent Purity: Verify the purity of your solvent, quinoline substrate, and bis(pinacolato)diboron (B₂pin₂). Trace amounts of water can lead to the hydrolysis of the borylated product, while other impurities can interfere with the catalyst.

Q2: I'm observing a mixture of borylated isomers. How can I control the regioselectivity of the reaction?

A2: Regioselectivity in quinoline borylation is a delicate balance between steric and electronic factors.[2][3][4] The "default" position for borylation on an unsubstituted quinoline using a standard iridium/dtbpy system is C3.[5] However, the substitution pattern on the quinoline ring and the choice of ligand are the most powerful tools to direct the borylation to other positions.

  • For C8 Selectivity: Use a silica-supported monophosphane ligand like Si-SMAP. This ligand directs the iridium catalyst to selectively activate the C8 C-H bond through inner-sphere coordination, even in the presence of substituents at C7.[6][7]

  • For C4 or C5 Selectivity: These positions are often targeted when the quinoline has substituents at C2 and C6 or C7. The outcome is governed by avoiding the most sterically hindered positions.[3] For example, 2,6-disubstituted quinolines are borylated exclusively at C4.[3]

  • Electronic Effects: Electron-withdrawing groups can influence selectivity. For instance, in 2,7-disubstituted quinolines, a more electron-withdrawing group at C7 will increase the amount of the C5-borylated product.[3]

Q3: My isolated yield is significantly lower than my NMR yield, and I detect my starting quinoline. What is happening?

A3: This strongly suggests product decomposition via protodeborylation (hydrolysis) during work-up or purification.[1] Boronic esters, especially those ortho to the nitrogen (like a C2 or C8 borylated product), can be susceptible to hydrolysis under acidic or even neutral aqueous conditions.[8][9]

  • Troubleshooting Steps:

    • Anhydrous Work-up: Avoid aqueous work-ups if possible. If you must wash, use brine and minimize contact time. Ensure all organic solvents used for extraction are dry.

    • Purification Method: Use anhydrous solvents for chromatography. Consider adding a small amount of a non-polar solvent like hexane to the crude material and filtering through a short plug of silica or celite to remove catalyst residues, followed by solvent evaporation, rather than a full column.

    • pH Control: If an aqueous work-up is unavoidable, ensure the solution is kept basic to suppress protodeborylation.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of specific problems, their mechanistic origins, and step-by-step solutions.

Issue 1: Poor or Incorrect Regioselectivity

You are obtaining a mixture of borylated quinoline isomers or the borylation is occurring at an undesired position.

The Scientific Reason: The regiochemical outcome of Ir-catalyzed C-H borylation is dictated by a combination of steric hindrance and electronic effects. The catalyst, being sterically bulky, will preferentially activate the most accessible C-H bond.[3] However, subtle electronic factors, related to C-H acidity, can also play a deciding role, especially at lower reaction temperatures.[2][4][5]

Troubleshooting Workflow:

G start Start: Poor Regioselectivity q1 Is your primary goal C8 borylation? start->q1 c8_sol Solution: Use [Ir(cod)(OMe)]₂ catalyst with a silica-supported phosphine ligand (e.g., Si-SMAP). q1->c8_sol Yes q2 Is your quinoline substituted at C2? q1->q2 No c3_sol With an unsubstituted quinoline and a dtbpy ligand, C3 borylation is the expected major product. q2->c3_sol No q3 Are other positions (C4, C5, C6) sterically accessible? q2->q3 Yes steric_control Outcome is sterically controlled. Borylation will occur at the least hindered position (e.g., C4 for 2,6-disubstituted quinolines). q3->steric_control Yes electronic_control Consider electronic effects. Electron-withdrawing groups can direct borylation to electronically favorable but sterically similar sites (e.g., C5 vs C4). q3->electronic_control No

Caption: Decision workflow for troubleshooting quinoline borylation regioselectivity.

Data Summary: Ligand and Temperature Effects on Regioselectivity

ParameterConditionPrimary EffectExpected Outcome on Unsubstituted QuinolineReference
Ligand 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)Standard, favors electronically accessible sitesC3-borylation[5]
Ligand Silica-supported SMAP (Si-SMAP)Directing ligand via N-coordinationC8-borylation[6][7]
Temperature Room Temperature or LowerEnhances sensitivity to electronic effectsCan improve selectivity between sterically similar sites[2][4]
Temperature Elevated (e.g., 80-100 °C)Favors sterically driven outcomesMay decrease selectivity if multiple sites are accessible[3]
Issue 2: Formation of Di-borylated or Poly-borylated Byproducts

You are observing the addition of more than one boryl group to your quinoline substrate.

The Scientific Reason: If the mono-borylated product has other C-H bonds that are sterically accessible and electronically activated, a second borylation event can occur. This is more common when using a stoichiometric excess of the boron reagent or allowing the reaction to proceed for an extended period. In some cases, intramolecular hydrogen bonding involving the first boryl group can create a "steric shield," paradoxically directing a second borylation to a remote position.[10]

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess of the quinoline substrate (e.g., 1.1 to 1.0 equivalents) relative to the bis(pinacolato)diboron (B₂pin₂).

  • Monitor Reaction Progress: Follow the reaction by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower formation of di-borylated products.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the second, likely more energetically demanding, C-H activation step.

Issue 3: Hydrolysis and Protodeborylation

The C-B bond is cleaved during the reaction or work-up, leading to low yields of the desired borylated product.

The Scientific Reason: The boron atom in a boronic ester is electrophilic and susceptible to nucleophilic attack by water, which can lead to the cleavage of the C-B bond, a process known as protodeborylation. This process is often catalyzed by acid.[1]

Mechanism and Prevention:

G cluster_0 Hydrolysis Pathway (Undesired) cluster_1 Prevention Strategy product Quinoline-Bpin (Product) intermediate [Quinoline-B(OH)pin]⁻ Intermediate product->intermediate + H₂O hydrolyzed Quinoline-H (Starting Material) + HO-Bpin intermediate->hydrolyzed + H⁺ (Acidic Workup) protocol 1. Use anhydrous solvents. 2. Avoid aqueous/acidic workup. 3. Purify on neutral or basic-treated silica gel.

Caption: The mechanism of protodeborylation and key prevention strategies.

Detailed Protocol: Work-up Procedure to Minimize Hydrolysis

  • Reaction Quench: Once the reaction is complete (as determined by TLC/GC-MS), cool the reaction mixture to room temperature.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the bulk of the solvent (e.g., octane, THF).

  • Direct Purification: Add a minimal amount of anhydrous hexanes to the crude residue.

  • Filtration: Pass the hexane suspension through a short plug of neutral alumina or silica gel, eluting with an anhydrous solvent mixture (e.g., hexanes/ethyl acetate). This will remove the iridium catalyst and other polar impurities.

  • Final Concentration: Concentrate the filtrate in vacuo to yield the borylated quinoline product. Store the product under an inert atmosphere (N₂ or Ar) at low temperature.

Part 3: Reference Protocols & Data

General Experimental Protocol: Iridium-Catalyzed C3 Borylation of Quinoline

This protocol is a representative example and should be optimized for specific substrates.

  • Preparation: In a nitrogen-filled glovebox, add quinoline (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 mmol, 1.2 equiv), [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol% Ir), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 0.03 mmol, 3.0 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous octane (3.0 mL) to the vial.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stirring: Stir the reaction mixture vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or ¹H NMR.

  • Work-up: Upon completion, follow the "Work-up Procedure to Minimize Hydrolysis" detailed above.

References
  • Tajuddin, H., et al. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 3(12), 3505-3515. [Link]

  • SADLER, S., et al. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 60(6), 2796-2823. [Link]

  • Steel, P. G., et al. (2012). Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity. ResearchGate. [Link]

  • Singh, R., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (n.d.). Ir-catalyzed C3 borylation of quinoline with bis(pinacolato)diboron. ResearchGate. [Link]

  • Tajuddin, H., et al. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science. [Link]

  • Das, B. C., et al. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Medicinal Chemistry, 13(10), 1225-1231. [Link]

  • Scott, J. S., et al. (2022). Steric Shielding Effects Induced by Intramolecular C–H⋯O Hydrogen Bonding: Remote Borylation Directed by Bpin Groups. Journal of the American Chemical Society, 144(40), 18399-18410. [Link]

  • Yao, E., et al. (2018). Mechanistic study of the ligand controlled regioselectivity in iridium catalyzed C–H borylation of aromatic imines. Physical Chemistry Chemical Physics, 20(41), 26375-26384. [Link]

  • Wang, Z., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society, 145(17), 9736-9746. [Link]

  • Bories, C. C., et al. (2023). Cobalt-Catalyzed Bis-Borylation of Quinolines: The Importance of the Cobalt Triplet State. Chemistry – A European Journal, 29(69), e202303178. [Link]

  • Segawa, Y., et al. (2014). Site-selective C-H borylation of quinolines at the C8 position catalyzed by a silica-supported phosphane-iridium system. Chemistry – An Asian Journal, 9(2), 434-438. [Link]

  • N., N. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]

  • Li, C., et al. (2017). Decarboxylative borylation. Science, 356(6342), eaam7355. [Link]

  • Various Authors. (n.d.). ChemInform Abstract: Site-Selective C-H Borylation of Quinolines at the C8 Position Catalyzed by a Silica-Supported Phosphane-Iridium System. ResearchGate. [Link]

  • Das, B. C., et al. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Medicinal Chemistry. [Link]

  • Chen, A. D., et al. (2022). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Organic Letters, 24(2), 523-528. [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. organic-chemistry.org. [Link]

  • M. E. B. Smith, et al. (2016). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 14, 6564-6571. [Link]

Sources

Doebner-Miller Quinoline Synthesis: A Technical Support Guide for Yield Improvement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Doebner-Miller Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to help you navigate the complexities of this important reaction and significantly improve the yield and purity of your quinoline products.

Troubleshooting Guide: Enhancing Your Doebner-Miller Synthesis

This section addresses common issues encountered during the Doebner-Miller reaction in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Issue 1: My reaction is producing a very low yield of the desired quinoline.

Low yields in the Doebner-Miller reaction are a common frustration and can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Polymerization of the Carbonyl Compound: α,β-unsaturated carbonyl compounds are susceptible to acid-catalyzed polymerization, which consumes your starting material and complicates purification.[1][2][3]

    • Solution: A highly effective strategy is to employ a biphasic reaction medium.[1][3] By sequestering the carbonyl compound in an organic phase (like toluene), you can dramatically reduce its polymerization in the acidic aqueous phase.[1] Another successful approach is the slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated reaction mixture.[1][4] This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.

  • Harsh Reaction Conditions: High temperatures and highly concentrated strong acids, while often necessary, can lead to the degradation of both starting materials and the quinoline product.[2]

    • Solution: It is often beneficial to start with milder conditions and incrementally increase the temperature.[2] The choice of acid is also critical. Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[1][5] Milder Lewis acids may be preferable in some cases.[1][4]

  • Substrate Reactivity: The electronic properties of the aniline can significantly impact the reaction. Anilines with strong electron-withdrawing groups are known to be less reactive and often result in lower yields.[1][6]

    • Solution: For such substrates, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times.[2] Alternatively, switching to a more effective catalytic system or a modified procedure like the Doebner hydrogen-transfer reaction might be necessary.[1]

Issue 2: My reaction has resulted in a significant amount of tar, making purification nearly impossible.

Tar formation is arguably the most common and challenging side reaction in the Doebner-Miller synthesis.[1]

  • Root Cause: The primary cause of tar formation is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[1]

    • Preventative Measures:

      • Biphasic Solvent System: As with low yields, using a two-phase system (e.g., water/toluene) is a powerful method to sequester the carbonyl compound and prevent polymerization.[1][7]

      • Gradual Addition of Reactants: A slow, controlled addition of the carbonyl compound to the heated acidic solution of the aniline is crucial.[1][4]

      • Use of Acetal Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can prevent polymerization. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde.[2]

      • Temperature Control: While the reaction often requires heat, excessive temperatures can accelerate tar formation.[1] Maintain the lowest effective temperature to promote the desired reaction without favoring polymerization.

Issue 3: I've isolated a product, but it's not the expected quinoline derivative. What could have happened?

The formation of unexpected isomers or byproducts can occur under specific conditions or with particular substrates.

  • Reversal of Regiochemistry: While the Doebner-Miller synthesis typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyl compounds, a reversal of this regioselectivity has been observed.[4][8] This is particularly true with γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA), which can lead to the formation of 4-substituted quinolines.[4][8]

  • Side Reactions of Intermediates: The reaction proceeds through several intermediates, and side reactions involving these can lead to various byproducts. For example, the reduction of an intermediate imine has been reported as a possible side reaction.[4][9]

  • Substrate-Specific Byproducts: The structure of the aniline can also influence byproduct formation. For instance, with certain electron-rich anilines, unexpected cyclization pathways may occur.[4]

To definitively identify the unexpected product, thorough characterization using techniques such as NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography is essential.[4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Doebner-Miller reaction?

A1: The exact mechanism has been a subject of debate, but a widely accepted proposal is a fragmentation-recombination mechanism, supported by carbon isotope scrambling experiments.[4][5][10][11] This involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation into an imine and a saturated carbonyl compound.[10][11][12] These fragments then recombine to form a new α,β-unsaturated imine, which undergoes cyclization and oxidation to yield the final quinoline product.[10][11][12]

Q2: Is an external oxidizing agent always necessary?

A2: Not always. In many instances, one of the reactants or an intermediate, such as a Schiff base, can act as an internal oxidizing agent.[8][12] However, the addition of an external oxidant, like nitrobenzene or arsenic acid, is sometimes employed to improve the yield and ensure complete aromatization to the quinoline ring.[2][12]

Q3: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?

A3: Yes, α,β-unsaturated ketones can be used in the Doebner-Miller reaction.[1][5] However, the reaction may require different optimization strategies compared to when an aldehyde is used.

Q4: How can I purify my quinoline product from the tarry reaction mixture?

A4: Purification can be challenging but is achievable.

  • Acid-Base Extraction: After the reaction, carefully neutralize the acidic mixture with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution). The quinoline product is basic and can be extracted into an organic solvent.[2][13]

  • Distillation: For volatile quinolines, steam distillation or vacuum distillation can be an effective purification method.[7][13]

  • Column Chromatography: For less volatile products, column chromatography on silica gel or alumina is a common technique. It is advisable to first perform a preliminary filtration through a plug of silica gel to remove the majority of the tar before attempting fine purification by column chromatography.[1]

Visualizing the Doebner-Miller Reaction

To better understand the process, here are diagrams illustrating the reaction mechanism and a general experimental workflow.

Doebner_Miller_Mechanism Doebner-Miller Reaction Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product Aniline Aniline Michael_Addition 1. Michael Addition Aniline->Michael_Addition Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Michael_Addition Fragmentation 2. Fragmentation Michael_Addition->Fragmentation Forms Imine & Saturated Carbonyl Recombination 3. Recombination Fragmentation->Recombination Cyclization 4. Cyclization Recombination->Cyclization Oxidation 5. Oxidation Cyclization->Oxidation Forms Dihydroquinoline Intermediate Quinoline Quinoline Oxidation->Quinoline

Caption: The fragmentation-recombination mechanism of the Doebner-Miller synthesis.

Experimental_Workflow General Experimental Workflow Start Combine Aniline and Acid Heat Heat to Reflux Start->Heat Add_Carbonyl Slowly Add α,β-Unsaturated Carbonyl Heat->Add_Carbonyl Reflux Continue Reflux Add_Carbonyl->Reflux Workup Workup: Neutralization & Extraction Reflux->Workup Purification Purification: Distillation or Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A generalized experimental workflow for the Doebner-Miller synthesis.

Optimizing Reaction Conditions: A Data-Driven Approach

The choice of catalyst and solvent can significantly impact the yield of the Doebner-Miller reaction. The following table summarizes illustrative data on the effect of different catalysts on the yield of a quinoline derivative.

Catalyst (mol %)SolventTemperature (°C)Time (h)Yield (%)
HCl (conc.)Water/TolueneReflux6~50-60
H₂SO₄ (conc.)None100-1204Variable, prone to charring
p-TsOHTolueneReflux8~50
ZnCl₂None130-1507~55
SnCl₄DichloromethaneRoom Temp24Variable
Iodine (I₂)TolueneReflux13~20-40

Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.[1][5]

Detailed Experimental Protocol: Synthesis of 2-Methylquinoline

This protocol provides a step-by-step methodology for the synthesis of 2-methylquinoline, incorporating best practices to minimize tar formation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

References

Sources

Technical Support Center: Addressing the Oxidative Instability of Boronic Acids at Physiological pH

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with boronic acids. This guide provides in-depth technical information, field-proven insights, and practical troubleshooting advice to help you navigate the primary challenge associated with this versatile class of compounds: their instability in aqueous environments, particularly at physiological pH.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of boronic acids.

Q1: What makes boronic acids unstable at physiological pH?

A: The instability of boronic acids at physiological pH (around 7.4) is primarily due to their susceptibility to oxidative degradation, a process known as oxidative deboronation.[1][2] The core of this issue lies in the electronic structure of the boron atom. It possesses an empty p-orbital, making it electrophilic and prone to attack by nucleophiles.[1][2] In biological systems or aqueous buffers, reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) are common. The oxidative deboronation process occurs via a specific mechanism:

  • Nucleophilic Attack: A reactive oxygen species attacks the electron-deficient boron atom.

  • Rearrangement: This is followed by a rate-limiting 1,2-migration of the organic substituent from the boron to the oxygen atom.[1][2]

  • Hydrolysis: The resulting boronate ester is highly unstable and rapidly hydrolyzes, irreversibly breaking the carbon-boron bond.[1]

The final products are an alcohol (or phenol) and boric acid, meaning your active compound is permanently destroyed.[1][2] At physiological pH, the rate of this oxidation for a simple compound like phenylboronic acid is comparable to that of thiols, which are known to be highly redox-active.[1][2][3]

Q2: Besides oxidation, what other degradation pathways should I be aware of?

A: The second most common degradation pathway is protodeboronation . This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[4] This side reaction is particularly problematic for electron-rich, heterocyclic, and vinyl boronic acids.[4][5] It is often accelerated by:

  • Aqueous acidic conditions , such as during purification on standard silica gel.[6]

  • Strong bases in aqueous media.[4]

  • High temperatures during reactions.

Unlike oxidation, which requires an oxidizing agent, protodeboronation only requires a proton source, which is abundant in many reaction and purification setups.[4]

Q3: How does pH specifically affect the stability and reactivity of my boronic acid?

A: The pH of the medium is a critical factor. Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized) upon reaction with a Lewis base like a hydroxide ion.[6] The pKa for this equilibrium typically falls in the range of 7-9. At physiological pH (~7.4), a significant portion of the boronic acid exists as the more nucleophilic tetrahedral boronate anion. This form can have different stability and reactivity profiles compared to the neutral trigonal form. While the tetrahedral form is essential for certain interactions, like binding to diols in saccharides, its increased electron density can influence its susceptibility to different degradation pathways.[7][8]

Q4: My boronic acid is labeled as "bench-stable," but my aqueous reactions are failing. What's the discrepancy?

A: This is a crucial distinction. "Bench-stable" typically refers to the stability of the compound as a solid, crystalline material stored under ambient conditions (in a bottle on the shelf).[5] Many boronic acids, especially as their dehydrated boroxine trimers, are perfectly stable in this state.[5] However, this provides no guarantee of their stability once dissolved in a solution, particularly an aqueous one containing bases, metal catalysts, or dissolved oxygen.[4][5] The solution-phase stability under your specific experimental conditions is what ultimately dictates the success of your experiment. For instance, many 2-heterocyclic boronic acids are known to be stable on the benchtop for a limited time but decompose rapidly in solution.[5]

Q5: What is a boronate ester, and is it a universal solution to the stability problem?

A: A boronate ester is formed by the condensation reaction between a boronic acid and an alcohol, most commonly a 1,2- or 1,3-diol like pinacol.[8] Converting a boronic acid to a boronate ester is a very common and effective strategy to increase its stability against both oxidative deboronation and protodeboronation.[6][7]

However, it is not a universal solution. The stability of the ester itself can be an issue. Pinacol esters, for example, can be prone to hydrolysis back to the less stable boronic acid during aqueous reactions or during purification on silica gel.[6][9] For maximum stability, especially for storage and challenging reactions, more robust derivatives like N-methyliminodiacetic acid (MIDA) boronates are often superior.[5][6]

Part 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific experimental failures.

Issue 1: Low Yield or Complete Failure in Aqueous Reactions

  • Symptom: You are running a Suzuki-Miyaura coupling or a biological assay in a buffered solution. Your boronic acid starting material is consumed (confirmed by LC-MS), but you see little to no desired product. Instead, you detect a mass corresponding to the alcohol or phenol of your starting material (Ar-B(OH)₂ → Ar-OH).

  • Root Cause: This is a classic sign of oxidative deboronation .[1] The conditions of your reaction (presence of a palladium catalyst, dissolved oxygen, or endogenous ROS in a cell-based assay) are oxidizing your boronic acid faster than it can react.

  • Solutions:

    • Rigorous Degassing: For chemical reactions, ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period (20-30 minutes).[4] Maintain a positive inert gas atmosphere throughout the reaction.

    • Use a More Stable Derivative: Switch from the free boronic acid to a more robust form. A MIDA boronate can provide a slow, controlled release of the boronic acid in situ, keeping the active concentration low to minimize degradation while allowing the desired reaction to proceed.[5] Alternatively, a diethanolamine (DABO) adduct can provide enhanced stability.[10]

    • Structural Modification: If you are in the design phase of a drug candidate, consider synthesizing a derivative with enhanced intrinsic stability. Incorporating an intramolecular coordinating group, such as in a boralactone, can dramatically slow the rate of oxidation.[1][2]

  • Symptom: You run the same reaction, but analysis shows your boronic acid has been replaced by a simple proton (Ar-B(OH)₂ → Ar-H).

  • Root Cause: This is protodeboronation .[4] It is likely being caused by the combination of a proton source (water) and a strong base or high heat.

  • Solutions:

    • Switch to a Milder Base: If using strong bases like NaOH or KOH, consider switching to a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4]

    • Use Anhydrous Conditions: If your reaction chemistry allows, switching to anhydrous solvents and reagents can significantly suppress protodeboronation.[4]

    • Protecting Groups: Using a boronate ester (Pinacol, MIDA) protects the C-B bond from protonolysis.[5][6]

Issue 2: Inconsistent Results and Poor Reproducibility

  • Symptom: A reaction that previously worked now fails, or yields vary dramatically between batches.

  • Root Cause: This often points to hidden variables related to reagent and reaction setup quality.

  • Solutions:

    • Assess Boronic Acid Purity: Boronic acids can degrade upon storage.[5] Do not assume a commercial reagent is 100% pure, especially if the bottle is old. Verify purity by NMR before use. If degradation is observed, you can sometimes purify the material by recrystallization or convert it to a stable adduct (like the diethanolamine adduct) and store that instead.[4]

    • Standardize Degassing Protocol: Ensure your method for creating an inert atmosphere is consistent and effective. Oxygen is a common culprit for catalyst decomposition and boronic acid homocoupling, leading to failed reactions.[4]

    • Use High-Purity Solvents and Reagents: Ensure your base is dry and finely powdered for solid-dosing, and that your solvents are of high quality and properly dried if running under anhydrous conditions.[4]

Issue 3: Decomposition During Workup or Purification

  • Symptom: LC-MS analysis of your crude reaction mixture shows a clean conversion to the desired product, but after purification by silica gel column chromatography, the product is either lost or contaminated with the deboronated byproduct.

  • Root Cause: The acidic nature of standard silica gel is a well-known cause of boronic acid and boronate ester degradation (protodeboronation or hydrolysis).[6]

  • Solutions:

    • Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel by preparing a slurry in your eluent containing a small amount of a non-nucleophilic base, like 1% triethylamine. This will passivate the acidic silanol groups.[6]

    • Use a More Robust Protecting Group: If you are synthesizing the boronic acid derivative, use a MIDA boronate. They are renowned for their stability to chromatography.[6]

    • Alternative Purification: Explore other purification methods such as preparative HPLC (with careful method development to avoid on-column hydrolysis), recrystallization, or extraction.

Part 3: Stabilization Strategies & Protocols

Strategy 1: Intrinsic Stabilization via Structural Modification

The most elegant way to combat instability is to design it out of the molecule. Recent advances have shown that modifying the stereoelectronic properties of the boron center can provide dramatic increases in stability. The "boralactone" is a prime example, where an intramolecular five-membered ring is formed with a pendant carboxyl group.[1] This structure reduces the electron density on the boron atom, which slows the rate-limiting step of oxidation, leading to a massive increase in stability.[1][3][7]

Compound TypeExampleRelative Stability (vs. Phenylboronic Acid)Key MechanismReference
Simple Aryl Boronic AcidPhenylboronic Acid (PBA)1x (Baseline)Susceptible to rapid oxidation by ROS.[1]
Cyclic Boronate EsterBenzoxaborole (BL)~10xModest stability increase from ring constraint.[1][7]
BoralactoneBenzoxaborolone (BOL)~10,000x Stereoelectronic effects diminish stabilization of the transition state for oxidation.[1][2]
Strategy 2: Use of Protective Groups

For existing boronic acids, conversion to a more stable derivative is the most practical approach.

Protecting GroupCommon AbbreviationKey FeaturesBest ForReference
Pinacol EsterB(pin)Good stability, widely used in synthesis. Can be prone to hydrolysis.General synthesis, Suzuki-Miyaura coupling.[6]
N-Methyliminodiacetic AcidMIDAExceptionally stable, crystalline solids. Allows for slow release of boronic acid. Stable to chromatography.Storing unstable boronic acids; controlled cross-couplings; iterative synthesis.[5][6]
Diethanolamine AdductDABOAir-stable, crystalline solids. Easy to prepare and handle. Used directly in coupling reactions.Stabilizing and purifying crude or unstable boronic acids for immediate use.[4][10]
Potassium TrifluoroborateBF₃KAir-stable, crystalline solids. Good alternative to boronic acids.Suzuki-Miyaura coupling, especially for otherwise unstable derivatives.[5]
Experimental Protocols

This protocol is excellent for stabilizing a crude or purchased boronic acid that shows signs of degradation.

  • Dissolution: In a flask, dissolve your boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or diethyl ether.

  • Addition: Add diethanolamine (1.0 equiv) dropwise to the stirring solution at room temperature.

  • Precipitation: A white precipitate of the diethanolamine adduct will typically form immediately or after a few minutes of stirring.

  • Isolation: Continue stirring for 15-30 minutes to ensure complete formation. Isolate the white solid product by vacuum filtration.

This protocol is designed for cross-coupling reactions where the free boronic acid is unstable under the reaction conditions.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the MIDA boronate (1.1-1.5 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen).

  • Solvent and Base Addition: Add the degassed organic solvent (e.g., dioxane). Separately, prepare a solution of the aqueous base (e.g., 1 M K₃PO₄). The base is what slowly hydrolyzes the MIDA ester to release the active boronic acid. Add the aqueous base to the reaction mixture via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the required temperature (e.g., 80-100 °C). The slow hydrolysis of the MIDA boronate will maintain a low, steady concentration of the active boronic acid, favoring the desired cross-coupling over degradation.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

This fluorescence-based competition assay allows you to quantify the stability of your boronic acid against oxidation by H₂O₂.

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescent reporter boronic acid that becomes fluorescent upon oxidation (e.g., coumarin boronic acid, CBA).

    • Prepare a stock solution of your test boronic acid.

    • Prepare a stock solution of hydrogen peroxide (H₂O₂) in phosphate-buffered saline (PBS, pH 7.4).

  • Competition Assay:

    • In a fluorescence plate reader or cuvette, combine the CBA reporter (e.g., 500 nM final concentration) and your test boronic acid (at varying concentrations) in PBS.

    • Initiate the reaction by adding a fixed concentration of H₂O₂ (e.g., 10 µM).

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence over time (e.g., excitation at 365 nm, emission at 450 nm for the 7-hydroxycoumarin product).

  • Analysis: The rate of fluorescence increase is proportional to the rate of CBA oxidation. Your test compound will compete with CBA for oxidation by H₂O₂. A more stable test compound will compete less effectively, resulting in a faster rate of fluorescence increase. By comparing the initial rates at different concentrations of your test compound, you can determine its relative stability.

Part 4: Visualizations

This diagram illustrates the key steps in the degradation of a boronic acid by a reactive oxygen species (ROS) like hydrogen peroxide.

Oxidative_Deboronation Start Ar-B(OH)₂ (Trigonal Planar Boronic Acid) Intermediate [Ar-B(OH)₂(OOH)]⁻ (Tetrahedral Intermediate) Start->Intermediate Nucleophilic Attack ROS H₂O₂ (Reactive Oxygen Species) ROS->Intermediate TransitionState Rate-Limiting 1,2-Shift BoronateEster Ar-O-B(OH)₂ (Labile Boronate Ester) Intermediate->BoronateEster Rearrangement End Ar-OH + B(OH)₃ (Alcohol + Boric Acid) BoronateEster->End Rapid Hydrolysis Water H₂O Water->BoronateEster

Caption: The oxidative deboronation pathway of an aryl boronic acid.

This diagram outlines the steps for the competitive fluorescence assay described in Protocol 3.3.

Stability_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep1 Prepare Stock: Reporter Boronic Acid (CBA) mix Combine CBA and Test Compound in PBS in microplate prep1->mix prep2 Prepare Stock: Test Boronic Acid prep2->mix prep3 Prepare Stock: H₂O₂ in PBS (pH 7.4) initiate Initiate reaction by adding H₂O₂ prep3->initiate mix->initiate read Measure fluorescence increase over time initiate->read plot Plot Fluorescence vs. Time read->plot calc Calculate initial reaction rates plot->calc compare Compare rates to determine relative stability calc->compare

Sources

Purification methods for crude Quinoline-4-boronic acid reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Quinoline-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with purifying this specific heterocyclic boronic acid.

Introduction: The Unique Challenges of Purifying this compound

This compound is a valuable building block in medicinal chemistry and materials science.[1] However, its purification is often non-trivial. The presence of both a weakly acidic boronic acid group (pKa ~9) and a basic quinoline nitrogen atom imparts amphoteric properties, which can complicate standard purification protocols.[2] Furthermore, like many arylboronic acids, it is susceptible to degradation pathways such as protodeboronation and the formation of boroxine anhydrides, particularly under harsh conditions.[3][4]

This guide will provide a structured approach to tackling these challenges, enabling you to obtain high-purity this compound for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your crude this compound reaction product.

Issue 1: My crude NMR shows a complex mixture of products. Where do I start?

Q: My initial reaction work-up was a simple extraction, but the 1H NMR of the crude product is very messy. I see what I believe is my product, but also significant impurities. What is a logical first step?

A: A messy crude NMR is a common starting point. Before attempting a potentially lengthy and material-consuming purification like column chromatography, it's crucial to identify the nature of the impurities. A logical first step is a selective acid-base extraction to simplify the mixture. This technique leverages the amphoteric nature of this compound.

  • Expertise & Experience: The quinoline nitrogen is basic and will be protonated at acidic pH, while the boronic acid is acidic and will be deprotonated at high pH. Impurities, depending on their own acidic or basic properties, can be separated. For instance, neutral organic impurities can be washed away when your product is in the aqueous phase as a salt.

  • Workflow:

    • Dissolve the crude material in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Extract with a mild acidic solution (e.g., 1 M HCl). Your product and other basic impurities will move to the aqueous layer as hydrochloride salts. Neutral and acidic impurities will remain in the organic layer.

    • Separate the layers. The organic layer can be discarded or analyzed separately if it contains a significant amount of a valuable byproduct.

    • Basify the aqueous layer to a pH of ~9-10 with a base like 1-2 M NaOH.[5] This will deprotonate the quinolinium ion and the boronic acid, forming the sodium boronate salt, which should be water-soluble.

    • Wash the basic aqueous layer with an organic solvent (e.g., EtOAc) to remove any remaining neutral or basic impurities that may have been carried over.

    • Carefully re-acidify the aqueous layer with 1 M HCl to a pH of ~4-5. At this pH, the quinoline nitrogen will be protonated, but the boronic acid should be largely protonated and less water-soluble, potentially causing it to precipitate. If it does not precipitate, you can extract it with an organic solvent like EtOAc.

    • Dry the organic extracts over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield a more purified product.

Issue 2: I'm seeing significant product loss or decomposition during silica gel chromatography.

Q: I attempted to purify my this compound on a silica gel column, but my recovery is very low, and TLC analysis of the fractions shows new, more polar spots.

A: This is a frequent problem with boronic acids on standard silica gel.[6] The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption.[7] Additionally, the acidic nature of silica gel can promote protodeboronation, where the C-B bond is cleaved, resulting in quinoline as a byproduct.

Solutions:

  • Deactivate the Silica Gel:

    • Base Treatment: Prepare a slurry of your silica gel in the chosen eluent and add a small amount of a non-nucleophilic base like triethylamine (TEA) (typically 0.1-1% v/v).[8] This will cap the acidic silanol groups, reducing their interaction with your boronic acid.

    • Boric Acid Impregnation: Treating the silica gel with a boric acid solution can suppress over-adsorption and improve recovery of boronic acid esters, a principle that can be extended to boronic acids themselves.[9]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.[10]

    • Reversed-Phase (C18) Chromatography: This can be an effective technique, but care must be taken as some boronic acids may still exhibit poor peak shape.[3][6] Using a buffered mobile phase can help achieve reproducible results.[11]

  • Optimize Your Eluent System: For normal phase chromatography, polar solvent systems like DCM/Methanol are often necessary to elute polar boronic acids.[5] Adding a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape and recovery.[8]

Issue 3: My final product is a white solid, but it's still not pure by NMR. Recrystallization attempts have failed.

Q: I have a solid product that is >80% pure, but I can't seem to improve the purity by recrystallization. Either everything crashes out, or nothing dissolves.

A: Recrystallization is a powerful technique but requires finding the right solvent system.[12] For a compound like this compound, which has both polar and non-polar characteristics, a single solvent may not be ideal.

  • Expertise & Experience: The key is to find a solvent in which your product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures. A mixed solvent system is often the solution.

  • Recommended Solvents to Screen:

    • Water[13]

    • Ethanol[13]

    • Acetonitrile

    • Ethyl Acetate[8]

    • Toluene

    • Mixtures such as Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Heptane.

  • Step-by-Step Recrystallization Protocol:

    • Place the crude solid in a flask.

    • Add a small amount of the "good" solvent (in which the compound is soluble) and heat until the solid dissolves completely.

    • Slowly add the "bad" solvent (in which the compound is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.

    • Add a few more drops of the "good" solvent until the solution is clear again.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

    • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

  • Alternative: Derivatization for Purification: If recrystallization remains challenging, consider forming a crystalline adduct with diethanolamine.[3][14] This adduct can often be easily crystallized. The pure boronic acid can then be regenerated by treatment with an acid.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile can vary depending on the synthetic route, but common impurities include:

  • Starting Materials: Unreacted 4-haloquinoline or other precursors.

  • Protodeboronation Product (Quinoline): This arises from the cleavage of the C-B bond and is a very common byproduct for heteroarylboronic acids.[4][15]

  • Homocoupling Products: Biquinoline species formed from the coupling of two quinoline units.

  • Boroxine: A trimeric anhydride formed by the dehydration of three boronic acid molecules. This can complicate NMR spectra, often leading to broadened peaks.[11]

  • Residual Palladium Catalyst: If synthesized via a cross-coupling reaction.

Q2: How can I effectively remove residual palladium catalyst from my product?

A2: Palladium residues are a common issue in cross-coupling reactions. Several methods can be employed:

  • Aqueous Washes: Washing your organic solution with an aqueous solution of a sulfur-containing reagent like sodium sulfide or thiourea can precipitate palladium.

  • Scavenger Resins: There are commercially available resins functionalized with thiols or other groups that have a high affinity for palladium. Stirring your product solution with one of these resins followed by filtration is a very effective method.

  • Activated Carbon: Treatment with activated carbon can also adsorb palladium catalysts, although it may also adsorb some of your product.

Q3: Is this compound stable? How should I store it?

A3: Boronic acids, in general, can be unstable, especially heterocyclic ones.[4] They are susceptible to oxidation and protodeboronation. For long-term storage, it is recommended to keep this compound as a solid in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (-20°C is common). Avoid prolonged exposure to air, moisture, and light.

Q4: Can I use an acid/base extraction if my starting material was also a basic quinoline derivative?

A4: Yes, but with careful pH control. If your starting material is, for example, 4-chloroquinoline, it has a similar basicity to your product. During an acidic extraction, both will move to the aqueous layer. However, their solubilities at different pH values might vary slightly, which could be exploited. A more robust method in this case would be chromatography or recrystallization after the initial work-up.

Visualizing Purification Workflows

Diagram 1: Decision Tree for Purification Strategy

Purification_Decision_Tree start Crude this compound acid_base Perform Acid-Base Extraction? start->acid_base solid_check Is the product a solid? acid_base->solid_check Yes acid_base->solid_check No recrystallize Attempt Recrystallization solid_check->recrystallize Yes chromatography Column Chromatography solid_check->chromatography No recrystallize->chromatography Failure pure_product Pure Product recrystallize->pure_product Success derivatize Consider Derivatization chromatography->derivatize Failure chromatography->pure_product Success derivatize->pure_product Success failure Re-evaluate Strategy derivatize->failure Failure

A decision tree for selecting a purification method.

Diagram 2: Acid-Base Extraction Workflow

Acid_Base_Workflow crude 1. Dissolve Crude in EtOAc extract_acid 2. Extract with 1M HCl crude->extract_acid separate1 3. Separate Layers extract_acid->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 aqueous1 Aqueous Layer (Product as HCl salt) separate1->aqueous1 basify 4. Basify Aqueous to pH 9-10 (NaOH) aqueous1->basify wash 5. Wash with EtOAc basify->wash separate2 6. Separate Layers wash->separate2 organic2 Organic Layer (Basic Impurities) separate2->organic2 aqueous2 Aqueous Layer (Product as Boronate) separate2->aqueous2 acidify 7. Acidify to pH 4-5 (HCl) aqueous2->acidify extract_product 8. Extract with EtOAc acidify->extract_product final_product Pure Product in Organic Phase extract_product->final_product

A step-by-step workflow for acid-base purification.

Data Summary Table

Purification MethodAdvantagesDisadvantagesBest For
Acid-Base Extraction Good for bulk impurity removal; Scalable.May not remove impurities with similar acid/base properties; Potential for hydrolysis.Initial purification of very crude mixtures.
Recrystallization Can provide very high purity; Cost-effective.Finding a suitable solvent can be difficult; Not suitable for oils or amorphous solids.Final polishing step for solid products (>80% pure).[12]
Silica Gel Chromatography Widely applicable; Good for separating isomers.Product loss due to adsorption; Potential for on-column decomposition.[6]Separating non-polar to moderately polar impurities.
Reversed-Phase (C18) HPLC Good for polar compounds; High resolution.Requires specialized equipment; Can be slow and costly for large scales.Analytical assessment of purity or small-scale purification.[16]
Derivatization Can simplify purification by changing physical properties.Adds extra synthetic steps (protection/deprotection).Cases where other methods have failed.[3][14]

References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Reddit. (2023, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Retrieved from [Link]

  • Reddit. (2023, November 8). HELP: Purifying boronic acids sucks. r/chemistry. Retrieved from [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Synthesis and Evaluation of a 99mTc-Labeled Fibroblast Activation Protein (FAP)-Specific Radiotracer for SPECT Imaging. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

  • RSC Publishing. (2022, August 25). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved from [Link]

Sources

Technical Support Center: Preventing Protodeboronation in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate one of the most common and frustrating side reactions: protodeboronation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Understanding the Enemy: What is Protodeboronation?

Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., boronic acid or ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes your nucleophilic coupling partner, leading to reduced yields of the desired product and generating a potentially difficult-to-separate byproduct.[2][3] The propensity for a given organoboron compound to undergo protodeboronation is highly variable and depends on the substrate's electronic properties and the specific reaction conditions employed.[1]

The core challenge in any Suzuki-Miyaura coupling is to ensure the rate of the desired productive cross-coupling significantly outpaces the rate of protodeboronation.

The Competing Pathways

The diagram below illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the off-cycle protodeboronation pathway that consumes the boronic acid.

G cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation Pathway Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (+ Ar¹-X) Transmetalation Ar¹-Pd(II)L₂-Ar² OxAdd->Transmetalation Transmetalation (+ [Ar²B(OH)₃]⁻) Product Ar¹-Ar² (Desired Product) Transmetalation->Product Reductive Elimination Product->Pd0 BoronicAcid Ar²-B(OH)₂ Boronate [Ar²B(OH)₃]⁻ BoronicAcid->Boronate + Base (OH⁻) Boronate->Transmetalation Enters Suzuki Cycle Byproduct Ar²-H (Byproduct) Boronate->Byproduct + H⁺ Source (e.g., H₂O) BoronicAcid_ref Ar²-B(OH)₂

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Troubleshooting Guide: Common Issues & Actionable Solutions

This section addresses specific experimental observations and provides a logical, step-by-step approach to resolving them.

Issue 1: Low yield of the desired product with significant formation of the arene/heteroarene byproduct (Ar-H).

This is the classic signature of protodeboronation outcompeting your desired coupling.[3] Let's break down the potential causes and solutions.

Question: Are you using a strong, hydroxide-containing base (e.g., NaOH, KOH, Ba(OH)₂)?

  • Underlying Science: Strong bases, particularly hydroxides, are known to accelerate base-catalyzed protodeboronation.[3][4] While a base is essential to activate the boronic acid to form the more nucleophilic boronate species for transmetalation, excessively harsh conditions can favor the decomposition pathway.[5][6]

  • Actionable Solution: Switch to a milder, non-hydroxide base. Finely ground potassium phosphate (K₃PO₄) or carbonates (K₂CO₃, Cs₂CO₃) are often excellent choices.[3][7] In some systems, fluoride bases like KF or CsF can also be effective and suppress this side reaction.[3][8]

Question: Are you running the reaction at a high temperature (e.g., >100 °C)?

  • Underlying Science: Elevated temperatures increase the kinetic rate of nearly all reactions, including the undesired protodeboronation.[3][9] If the activation energy for protodeboronation is comparable to or lower than that of the rate-limiting step in your Suzuki cycle, heating will amplify the side reaction.

  • Actionable Solution: Lower the reaction temperature. Operating in the 60-80 °C range can often find a sweet spot that slows protodeboronation significantly while still permitting the Suzuki coupling to proceed at a reasonable rate.[3][7]

Question: Is your catalyst system slow or inefficient for this specific substrate combination?

  • Underlying Science: A slow catalytic cycle means your activated boronic acid (the boronate) spends more time in the reaction mixture, increasing its opportunity to be intercepted by a proton source.[7] The goal is to make the transmetalation step fast and efficient.

  • Actionable Solution: Employ a highly active catalyst system. Modern palladium precatalysts (e.g., Buchwald G3/G4 precatalysts) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically accelerate the productive coupling rate, minimizing the time available for decomposition.[3] These ligands promote the crucial oxidative addition and reductive elimination steps.

Question: Are your reaction conditions strictly anhydrous?

  • Underlying Science: Water is the most common proton source for protodeboronation.[7][9] While many Suzuki protocols use aqueous mixtures, some sensitive substrates require anhydrous conditions to minimize decomposition.

  • Actionable Solution: Use anhydrous solvents (e.g., toluene, dioxane, 2-MeTHF) and ensure all glassware is thoroughly oven- or flame-dried. Consider adding activated molecular sieves (3Å or 4Å) to the reaction to scavenge trace amounts of water.[7]

Issue 2: My heteroaryl boronic acid (e.g., pyridine, thiophene, furan) seems particularly unstable.

Heteroaryl boronic acids, especially those with nitrogen atoms like 2-pyridylboronic acid, are notoriously prone to protodeboronation.[2][10]

Question: Is your boronic acid a basic heteroaromatic, like 2-pyridylboronic acid?

  • Underlying Science: Unlike simple arylboronic acids that typically decompose fastest at high pH, certain basic heteroaromatics have unique decomposition mechanisms. 2-Pyridylboronic acid, for instance, can form a zwitterionic species under neutral pH conditions that is highly reactive and undergoes rapid, unimolecular C-B bond fragmentation.[1][2] Counterintuitively, both strongly acidic or basic conditions can shift the equilibrium away from this reactive zwitterion, slowing decomposition.[2]

  • Actionable Solution: The most robust strategy is to avoid using the free boronic acid altogether. Instead, use a more stable derivative.

    • Boronic Esters (e.g., Pinacol, Neopentyl Glycol): Converting the boronic acid to its pinacol (Bpin) or neopentyl glycol ester significantly improves stability by sterically shielding the boron atom.[11]

    • Trifluoroborate Salts (-BF₃K): Potassium aryltrifluoroborates are another class of highly stable, crystalline solids that are much less prone to protodeboronation than the corresponding boronic acids.[5]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and act as "slow-release" sources of boronic acid under basic, aqueous conditions.[1][10] This strategy keeps the instantaneous concentration of the unstable free boronic acid very low, minimizing the potential for side reactions.[1]

Organoboron ReagentRelative Stability vs. ProtodeboronationKey Feature
Boronic Acid (R-B(OH)₂)LowProne to decomposition, especially heteroaromatics.[3][10]
Pinacol Ester (R-BPin)Moderate to HighSteric bulk protects the boron center.[11]
Trifluoroborate (R-BF₃K)HighCrystalline, stable solids. Less prone to protodeboronation.[5]
MIDA BoronateVery High"Slow-release" of boronic acid minimizes decomposition.[1]

Troubleshooting Workflow

Use this decision tree to guide your optimization strategy when encountering high levels of protodeboronation.

Workflow start High Protodeboronation Observed? base_check Is the base strong (e.g., NaOH, KOH)? start->base_check Yes temp_check Is the temperature high (>100 °C)? base_check->temp_check No action_base Action: Switch to milder base (K₃PO₄, K₂CO₃, Cs₂CO₃) base_check->action_base Yes catalyst_check Is the catalyst system slow or inefficient? temp_check->catalyst_check No action_temp Action: Lower temperature to 60-80 °C temp_check->action_temp Yes substrate_check Is the boronic acid known to be unstable (e.g., heteroaromatic)? catalyst_check->substrate_check No action_catalyst Action: Use modern ligand/ precatalyst (e.g., XPhos, SPhos) to accelerate coupling catalyst_check->action_catalyst Yes end_bad Re-evaluate substrate scope or consider alternative synthesis substrate_check->end_bad No action_substrate Action: Switch to a more stable derivative (Pinacol Ester, Trifluoroborate, MIDA Ester) substrate_check->action_substrate Yes end_good Problem Resolved action_base->temp_check action_temp->catalyst_check action_catalyst->substrate_check action_substrate->end_good

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Frequently Asked Questions (FAQs)

Q1: Can the choice of solvent affect protodeboronation? A1: Yes, significantly. The solvent influences the solubility of the base and the availability of protons. While protic solvents like water are direct proton sources, aprotic solvents can still contain trace amounts of water.[7] Some studies have shown that solvents like DMSO can promote thermal protodeboronation for certain substrates.[12] The choice of an anhydrous aprotic solvent like toluene or 1,4-dioxane is often a good starting point for sensitive substrates.[13]

Q2: I observe more protodeboronation at room temperature than at 80 °C. This seems counterintuitive. Why would this happen? A2: This is an excellent observation that highlights the kinetic competition. Your hypothesis is likely correct: at room temperature, the desired catalytic cycle (specifically, transmetalation) is so slow that the boronic acid derivative spends a prolonged period under basic conditions, allowing the slower background protodeboronation reaction to become significant.[14] By heating to 80 °C, you accelerate the productive Suzuki coupling to a much greater extent than the decomposition, allowing the desired reaction to win the race.[14]

Q3: Can my palladium catalyst itself promote protodeboronation? A3: Yes. Recent research has shown that palladium complexes, particularly Pd(II) intermediates bound to bulky phosphine ligands, can actively catalyze protodeboronation.[15][16] This means that while bulky ligands are often used to speed up the desired coupling, they can paradoxically accelerate the undesired side reaction as well.[15] This underscores the importance of experimental optimization; there is no single "best" ligand for all systems.

Q4: I am using a boronic ester, but still see significant protodeboronation. Why isn't it fully protected? A4: While esters are more stable than boronic acids, they are not immune to decomposition.[17] Protection is a relative, not absolute, term. Under basic aqueous conditions, the ester can first hydrolyze back to the more reactive boronic acid, which then undergoes protodeboronation.[7][11] If the subsequent Suzuki coupling step is very slow, even the slow hydrolysis of a pinacol ester can be sufficient to cause significant byproduct formation.[3] Furthermore, not all esters are created equal; some six-membered ring esters can actually decompose faster than the parent boronic acid.[18]

General Protocol for Minimizing Protodeboronation

This protocol serves as a robust starting point for challenging couplings where protodeboronation is a primary concern.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), the stable organoboron reagent (e.g., boronic pinacol ester or MIDA boronate, 1.2–1.5 equiv.), and a mild, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.[13]

  • Solvent and Catalyst Addition: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF) via syringe. Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1–2 mol%).

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (start at 60–80 °C). The use of a highly active precatalyst often allows for effective coupling at lower temperatures.[3]

  • Monitoring: Monitor the reaction progress by a suitable method (TLC, GC-MS, or LC-MS). Check for the consumption of the limiting starting material and the formation of both the desired product and the protodeboronated byproduct.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

By understanding the mechanisms at play and systematically addressing the key parameters of base, temperature, catalyst, and substrate stability, you can effectively troubleshoot and suppress protodeboronation, leading to higher yields and cleaner reactions in your Suzuki-Miyaura couplings.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Protodeboron
  • Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. (n.d.). BenchChem.
  • Technical Support Center: Protodeboronation in Suzuki Reactions. (n.d.). BenchChem.
  • The proposed mechanism for protodeboronation of arylboronic acids. (n.d.).
  • Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling. (n.d.). BenchChem.
  • Preventing protodeboronation in Suzuki reactions of bromo-naphthyridines. (n.d.). BenchChem.
  • Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. (2013). Morressier.
  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • Suzuki reaction. (n.d.). In Wikipedia.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The unexpected protodeboronation rather than condensation. (n.d.).
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (n.d.). BenchChem.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.).
  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • Cole, H. R., et al. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. (n.d.). BenchChem.
  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022).
  • Cheon, C. H. (2016).
  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temper
  • Cole, H. R., et al. (2024).

Sources

Technical Support Center: Ligand and Base Selection for Efficient Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical choices of ligand and base that underpin the success of these powerful transformations. Here, we move beyond simple protocols to explain the why behind experimental design, empowering you to troubleshoot effectively and optimize your reactions with confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the planning and execution of palladium-catalyzed cross-coupling reactions.

Q1: How do I begin selecting a ligand for my specific cross-coupling reaction?

A1: Ligand selection is paramount as it directly influences the catalyst's activity and selectivity.[1] The choice depends on the specific coupling partners and the desired outcome. A good starting point is to consider the electronic and steric properties of the ligand.[2][3]

  • Electron-rich ligands , such as alkylphosphines, often accelerate the oxidative addition step, which can be rate-limiting, especially for less reactive aryl chlorides.[4][5]

  • Sterically bulky ligands can promote the reductive elimination step, which forms the desired C-C or C-N bond.[4][6][7] They can also help prevent undesired side reactions like β-hydride elimination.[5]

For challenging couplings, such as those involving hindered substrates, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) have proven to be highly effective.[6][7]

Q2: What is the role of the base in a cross-coupling reaction, and how do I choose the right one?

A2: The base plays a crucial role in the catalytic cycle, often facilitating the transmetalation step (in Suzuki-Miyaura coupling) or deprotonating a nucleophile (in Buchwald-Hartwig amination).[8][9] The choice of base is highly substrate-dependent.[8]

  • Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and effective but can cause decomposition of sensitive functional groups on your substrates.[8][10]

  • Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often milder alternatives for substrates with base-sensitive functionalities.[8] The solubility of the base is also a critical factor; in some cases, using an aqueous solution of the base can be beneficial.[11]

A key consideration is the pKa of the base's conjugate acid; it should be sufficiently high to facilitate the desired catalytic step without promoting unwanted side reactions.

Q3: My reaction is not working. What are the most common reasons for failure?

A3: Failure of a cross-coupling reaction can stem from several factors. One of the most common issues is the deactivation or decomposition of the palladium catalyst.[12][13] This can be caused by:

  • Presence of oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[12][13] It is crucial to properly degas solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Impure reagents or solvents: Impurities can poison the catalyst.[12] Ensure all reagents and solvents are of high purity and are dry.

  • Inappropriate ligand or base: An incorrect choice of ligand or base for your specific substrates can lead to a stalled or inefficient catalytic cycle.

Another frequent issue is the poor solubility of reagents, particularly inorganic bases, in the reaction solvent.[8]

Q4: What are "precatalysts," and what are their advantages?

A4: Palladium precatalysts are stable Pd(II) complexes that are readily converted to the active Pd(0) species under the reaction conditions.[14] Third-generation Buchwald precatalysts, for example, are designed to quickly and quantitatively generate the active LPd(0) catalyst upon exposure to a base.[14]

The main advantages of using precatalysts are:

  • Air and moisture stability: This makes them easier to handle and weigh compared to air-sensitive Pd(0) sources.[14]

  • Reproducibility: They provide a more reliable and consistent generation of the active catalyst, leading to more reproducible reaction outcomes.[14]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during palladium-catalyzed cross-coupling reactions.

Issue 1: Low to No Product Yield

Question: My reaction is giving me a very low yield or no product at all. How can I troubleshoot this?

Answer: A systematic approach is key to identifying the root cause of low or no product formation.

Troubleshooting Workflow for Low Yield

G start Low/No Yield Observed check_reagents 1. Verify Reagent & Catalyst Integrity - Fresh, pure starting materials? - Active catalyst/precatalyst? - Anhydrous, degassed solvent? start->check_reagents check_conditions 2. Assess Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Adequate stirring? check_reagents->check_conditions Reagents OK screen_ligand 3. Screen Ligands - Try more electron-rich or bulky ligands. check_conditions->screen_ligand Conditions OK screen_base 4. Screen Bases - Vary base strength (e.g., NaOtBu vs. K2CO3). - Check base solubility. screen_ligand->screen_base screen_solvent 5. Screen Solvents - Test different polarities (e.g., Toluene vs. Dioxane vs. THF). screen_base->screen_solvent optimize_loading 6. Optimize Catalyst Loading - Increase catalyst loading (e.g., from 1 mol% to 5 mol%). screen_solvent->optimize_loading result Improved Yield optimize_loading->result

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Detailed Steps:

  • Catalyst and Reagent Integrity:

    • Catalyst: Ensure your palladium source is active. If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.[15] Using a reliable precatalyst can often solve this issue.[14]

    • Ligand: Phosphine ligands can oxidize over time.[11] Use fresh or properly stored ligands.

    • Base: Some bases are hygroscopic. Use a freshly opened bottle or dry the base before use.

    • Solvent: Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can kill the catalyst.[12][13]

  • Reaction Conditions:

    • Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. Ensure your reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

    • Temperature: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature, consider carefully increasing the heat. Conversely, excessive heat can lead to catalyst decomposition.[13]

    • Stirring: In heterogeneous mixtures, especially with poorly soluble inorganic bases, vigorous stirring is crucial for good reactivity.[10]

  • Systematic Screening: If the above checks do not resolve the issue, a systematic screening of reaction parameters is necessary.

    • Ligand Screening: The initial ligand choice may not be optimal. Try a different class of phosphine ligand (e.g., switch from a triarylphosphine to a more electron-rich and bulky dialkylbiarylphosphine).[6][7]

    • Base Screening: The base can have a profound effect on the reaction outcome. Test a range of bases with different strengths and solubilities (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[8]

    • Solvent Screening: The solvent can influence the solubility of reagents and the stability of catalytic intermediates. Common solvents to screen include toluene, dioxane, and THF.

Issue 2: Catalyst Decomposition (Reaction Turns Black)

Question: My reaction mixture has turned black, and the reaction has stalled. What does this mean?

Answer: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[12][13] The active, soluble Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive.

Potential Causes and Solutions:

  • Presence of Oxygen: This is a primary cause of catalyst decomposition.

    • Solution: Ensure all reagents and solvents are rigorously degassed. Maintain a strict inert atmosphere throughout the reaction setup and duration.[13]

  • High Reaction Temperature: Excessive heat can accelerate the agglomeration of palladium.

    • Solution: Try running the reaction at a lower temperature. A temperature optimization study may be necessary to find the balance between reaction rate and catalyst stability.[13]

  • Inappropriate Ligand-to-Palladium Ratio: Too little ligand can leave the palladium center coordinatively unsaturated and prone to decomposition. Conversely, an excessive amount of certain ligands can sometimes inhibit the reaction.

    • Solution: A common starting point is a Ligand:Pd ratio of 1:1 to 2:1. This may need to be optimized for your specific system.

Issue 3: Formation of Side Products (e.g., Homocoupling)

Question: I am observing significant amounts of homocoupled products from my starting materials. How can I suppress this side reaction?

Answer: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings.

  • In Sonogashira Coupling: The homocoupling of the terminal alkyne (Glaser coupling) is often promoted by the copper(I) co-catalyst in the presence of oxygen.[16]

    • Solutions:

      • Reduce Copper Loading: Minimize the amount of the copper(I) salt.[12]

      • Slow Addition: Add the alkyne slowly to the reaction mixture to keep its instantaneous concentration low.[12]

      • Copper-Free Conditions: If homocoupling persists, switch to a copper-free Sonogashira protocol.[12]

  • In Suzuki-Miyaura Coupling: Homocoupling of the boronic acid can occur, especially at elevated temperatures.

    • Solutions:

      • Use a Bulky Ligand: Sterically hindered ligands can disfavor the formation of the homocoupled product.[5]

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid reagent.

      • Lower Temperature: If possible, run the reaction at a lower temperature.

Ligand and Base Selection Tables

To facilitate your experimental design, the following tables summarize key properties of commonly used phosphine ligands and bases.

Table 1: Common Phosphine Ligands and Their Properties

Ligand NameTypeKey CharacteristicsTypical Applications
Triphenylphosphine (PPh₃)Monodentate, TriarylBasic, widely available, air-stableSuzuki, Heck, Stille (less active substrates)
XPhosMonodentate, BiarylBulky, electron-richSuzuki, Buchwald-Hartwig (aryl chlorides)
SPhosMonodentate, BiarylBulky, electron-richSuzuki, Buchwald-Hartwig (hindered substrates)
dppfBidentate, FerrocenylLarge bite angle, electron-richSuzuki, Buchwald-Hartwig
XantphosBidentate, XantheneWide bite angle, flexibleBuchwald-Hartwig, C-O coupling

Data synthesized from multiple sources including[1][6][7][17][18].

Visualizing Ligand Properties: The Four-Quadrant Diagram

G xaxis Steric Bulk (Cone Angle) → yaxis Electron Donating Ability → xstart xstart xend xend xstart->xend ystart ystart yend yend ystart->yend q1 Bulky & Electron-Rich (e.g., XPhos, SPhos) Good for challenging couplings q2 Less Bulky & Electron-Rich (e.g., P(t-Bu)3) q3 Less Bulky & Electron-Poor (e.g., PPh3) q4 Bulky & Electron-Poor (e.g., P(OPh)3)

Caption: A conceptual guide to ligand selection based on steric and electronic properties.

Table 2: Common Bases and Their Approximate pKaH Values

BaseFormulapKa of Conjugate Acid (pKaH)Common SolventsNotes
Sodium tert-butoxideNaOtBu~19THF, Dioxane, TolueneVery strong, non-nucleophilic, common in Buchwald-Hartwig.
Potassium CarbonateK₂CO₃~10.3DMF, Acetonitrile, WaterMild, inexpensive, often used in aqueous solutions for Suzuki.
Cesium CarbonateCs₂CO₃~10.3DMF, Dioxane, TolueneSimilar to K₂CO₃ but more soluble in organic solvents.
Potassium PhosphateK₃PO₄~12.3Dioxane, TolueneEffective for many Suzuki and Buchwald-Hartwig reactions.
TriethylamineEt₃N~10.8Toluene, THFOrganic base, common in Heck and Sonogashira reactions.

pKaH values are approximate and can vary with solvent. Data compiled from[19][20][21][22].

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination

This protocol is a general guideline and must be optimized for specific substrates.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).[8]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[8]

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed solvent to achieve the desired concentration (typically 0.1-0.5 M).[8]

  • Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Vertex AI Search. (n.d.). The Role of Phosphine Ligands in Palladium Catalysis.
  • BenchChem. (2025, December). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂.
  • Macromolecules. (n.d.). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst.
  • PubMed. (2008, November 18). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.
  • PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • BenchChem. (2025, November). optimizing base and solvent for Buchwald-Hartwig amination.
  • ResearchGate. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry | Request PDF.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Chemistry LibreTexts. (2023, May 3). Phosphines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (n.d.). Steric and electronic effects of the tertiary phosphine ligand on the dissociative reductive elimination from cis-aryldimethyl(triarylphosphine)gold(III) | Organometallics.
  • Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • pka bases.cdx. (n.d.).
  • Organic Chemistry Data. (n.d.). Bordwell pKa Table.
  • The Sonogashira Coupling. (n.d.).
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.

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Technical Support Center: C-8 Functionalization of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for challenges in the C-8 functionalization of the quinoline ring. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of quinoline-based scaffolds. Here, we address common experimental hurdles with in-depth technical explanations and provide actionable troubleshooting strategies to enhance the efficiency and selectivity of your C-8 functionalization reactions.

Introduction: The C-8 Position - A Unique Challenge

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. While significant progress has been made in functionalizing various positions of the quinoline ring, the C-8 position presents a unique set of challenges.[1] Its steric environment and electronic properties often lead to issues with regioselectivity, reaction efficiency, and catalyst stability.[1] This guide will dissect these challenges and offer practical solutions grounded in established chemical principles.

Transition-metal-catalyzed C-H activation has become a primary strategy for introducing functional groups at the C-8 position.[1] This approach offers an atom-economical alternative to traditional methods that often require pre-functionalized substrates and harsh reaction conditions.[2] However, the success of C-H activation at C-8 is highly dependent on a nuanced understanding of the interplay between the catalyst, directing group, substrate, and reaction conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the C-8 functionalization of quinolines.

Q1: Why is achieving C-8 selectivity so difficult compared to other positions like C-2?

A1: The challenge of C-8 selectivity stems from a combination of electronic and steric factors inherent to the quinoline ring.

  • Electronic Effects: The nitrogen atom in the pyridine ring makes the C-2 and C-4 positions electron-deficient and thus more susceptible to nucleophilic attack or C-H activation.[3][4] Conversely, the carbocyclic ring is more electron-rich, with the C-5 and C-8 positions being the typical sites for electrophilic substitution.[3]

  • Steric Hindrance: The C-8 position is located in the "bay region" of the quinoline scaffold, which can present significant steric hindrance, especially with bulky reactants or catalysts.[1]

  • Directing Group Influence: Many successful C-8 functionalization strategies rely on a directing group, most commonly an N-oxide, which coordinates to the metal catalyst and directs it to the proximate C-8 position.[2][5] The formation of a stable five- or six-membered metallacycle intermediate is crucial for this directed activation.[2][4] Without a directing group, functionalization often defaults to the more electronically activated C-2 position.[2]

Q2: My C-8 functionalization reaction is giving me a mixture of regioisomers, primarily the C-2 product. How can I improve C-8 selectivity?

A2: Poor regioselectivity is a frequent problem. Here are several strategies to enhance C-8 functionalization over C-2:

  • Catalyst and Ligand Selection: The choice of metal catalyst and its coordinating ligands is paramount. While palladium catalysts are often used for C-2 functionalization, rhodium and iridium-based catalysts have shown excellent efficacy and selectivity for the C-8 position, particularly with quinoline N-oxides.[6][7][8] For palladium-catalyzed reactions, the ligand can dramatically influence the outcome. Bulky phosphine ligands may favor the less sterically hindered C-8 position.[4]

  • Directing Group Strategy: The use of a directing group is one of the most effective methods to achieve C-8 selectivity. The quinoline N-oxide is a widely employed directing group that facilitates the formation of a metallacycle intermediate, guiding the catalyst to the C-8 C-H bond.[2][5] The 8-aminoquinoline moiety can also serve as a powerful bidentate directing group.[3][9]

  • Solvent and Additive Effects: The reaction medium can have a profound impact on regioselectivity. For instance, in some palladium-catalyzed arylations of quinoline N-oxides, polar acidic solvents like acetic acid can significantly promote C-8 selectivity.[4] The addition of certain salts, like AgNTf₂, has also been shown to be crucial in some rhodium-catalyzed C-8 iodinations.[8]

Q3: I'm experiencing low to no conversion in my C-8 functionalization reaction. What are the likely causes and how can I troubleshoot this?

A3: Low or no conversion can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity or Poisoning: The quinoline nitrogen can act as a ligand and poison the metal catalyst by strongly coordinating to its active sites.[5] Ensure your catalyst is fresh and consider a higher catalyst loading or a more robust catalytic system. Impurities in starting materials or solvents can also deactivate the catalyst.[3][5]

  • Suboptimal Reaction Conditions: C-H activation reactions are often sensitive to temperature, reaction time, and solvent. A Design of Experiments (DoE) approach can be valuable for screening and optimizing these parameters. Insufficient temperature is a common reason for low conversion, as C-H activation often requires elevated temperatures to overcome the activation energy barrier.[3]

  • Incorrect Base: The choice of base is often critical in C-H activation cycles for deprotonation steps. Screening a range of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases is advisable.[3]

  • Poor Substrate Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, screening alternative solvents or solvent mixtures is necessary.

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental problems in a question-and-answer format.

Problem 1: Poor Yield in Rhodium-Catalyzed C-8 Olefination of Quinoline N-Oxide

Symptoms:

  • Low yield of the desired C-8 olefinated product.

  • Significant amount of starting material remains.

  • Formation of unidentified byproducts.

Possible CauseTroubleshooting StepRationale
Inactive Catalyst Use a freshly opened bottle of the rhodium precursor (e.g., [RhCp*Cl₂]₂). Consider using a pre-catalyst or activating the catalyst in-situ.Rhodium catalysts can be sensitive to air and moisture, leading to deactivation over time.
Inappropriate Additive Screen different additives. For example, in some Rh-catalyzed alkylations, additives were found to be crucial for reactivity.[7]Additives can act as co-catalysts, ligands, or scavengers, significantly impacting the catalytic cycle.
Suboptimal Solvent Screen a variety of solvents with different polarities and coordinating abilities (e.g., DMF, 1,2-dichloroethane, t-BuOH).The solvent can influence catalyst solubility, substrate solubility, and the stability of reaction intermediates.[10]
Insufficient Temperature Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition.C-H activation is often the rate-limiting step and is highly temperature-dependent.[3]
Olefin Polymerization Use a slight excess of the olefin (1.5-2.0 equivalents). Avoid excessively high temperatures.Olefins, particularly activated ones like acrylates, can polymerize under the reaction conditions, consuming the reagent.
Problem 2: Formation of Homocoupled Byproducts in Palladium-Catalyzed C-8 Arylation

Symptoms:

  • Presence of significant amounts of biaryl byproduct from the coupling partner.

  • Low yield of the desired C-8 arylated quinoline.

Possible CauseTroubleshooting StepRationale
Incorrect Oxidant/Additive Screen different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂). The choice of silver salt can be critical.The oxidant is necessary to regenerate the active Pd(II) or Pd(III) catalyst from the Pd(0) species formed after reductive elimination. Inefficient reoxidation can favor homocoupling.
Suboptimal Ligand Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.The ligand influences the electronic and steric properties of the palladium center, affecting the rates of oxidative addition, reductive elimination, and competing side reactions.
Reaction Concentration Run the reaction at a higher dilution.Lowering the concentration of the coupling partner can disfavor the bimolecular homocoupling reaction relative to the intramolecular C-H activation pathway.
Temperature Too High Optimize the reaction temperature. Lowering the temperature may reduce the rate of homocoupling more than the desired C-H activation.Homocoupling reactions can have a different activation energy barrier than the desired cross-coupling reaction.

Experimental Protocols

The following are representative, detailed protocols for common C-8 functionalization reactions. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Rhodium-Catalyzed C-8 Alkenylation of Quinoline N-Oxide

This protocol is adapted from the work of Sharma and coworkers.[7]

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Olefin (e.g., styrene, 2.0 equiv)

  • [RhCp*Cl₂]₂ (5 mol%)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add quinoline N-oxide, [RhCp*Cl₂]₂, and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous DMF via syringe, followed by the olefin.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed C-8 Arylation of Quinoline N-Oxide

This protocol is based on the work of Gensch et al., which highlights conditions for achieving high C-8 selectivity.[11][12]

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Appropriate ligand (if necessary, e.g., a bulky phosphine)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., a mixture of t-BuOH and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, the ligand (if used), and the base to an oven-dried reaction vessel.

  • Add the quinoline N-oxide and the aryl iodide.

  • Add the degassed solvent mixture.

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 120-180 °C, microwave irradiation can significantly reduce reaction times) with stirring for the specified time.[11][12]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Key Concepts

Diagrams can aid in understanding the complex mechanisms and workflows involved in C-8 functionalization.

General Mechanism for N-Oxide Directed C-8 Functionalization

G cluster_0 Catalytic Cycle A Quinoline N-Oxide + M(L)n B Coordination Complex A->B Coordination C Cyclometalated Intermediate (Five-membered metallacycle) B->C C-H Activation (Deprotonation) D Reaction with Functionalizing Agent C->D E Key Intermediate D->E F Reductive Elimination E->F G C-8 Functionalized Quinoline N-Oxide F->G H Regenerated Catalyst M(L)n F->H Catalyst Regeneration H->A

Caption: General catalytic cycle for transition-metal-catalyzed C-8 functionalization of quinoline N-oxides.

Troubleshooting Workflow for Low C-8 Selectivity

G start Low C-8 Selectivity (Mixture with C-2) q1 Are you using a directing group (e.g., N-oxide)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What catalyst are you using? a1_yes->q2 sol1 Implement N-oxide directing group strategy. a1_no->sol1 end Improved C-8 Selectivity sol1->end a2_pd Palladium q2->a2_pd a2_rh_ir Rhodium/Iridium q2->a2_rh_ir sol2_pd Switch to Rh or Ir catalyst. Or, screen bulky ligands for Pd. a2_pd->sol2_pd sol2_rh_ir Optimize reaction conditions (solvent, additives). a2_rh_ir->sol2_rh_ir q3 Have you optimized the solvent? sol2_pd->q3 sol2_rh_ir->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end sol3 Screen polar aprotic and acidic solvents (e.g., DMF, AcOH). a3_no->sol3 sol3->end

Caption: Decision-making workflow for troubleshooting poor C-8 regioselectivity.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]

  • Rhodium‐Catalyzed Selective C−H Bond Functionalization of Quinolines. ResearchGate. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis - ACS Publications. [Link]

  • Scheme 1. C-8 functionalization of quinoline. ResearchGate. [Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. National Institutes of Health. [Link]

  • Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone. Journal of the American Chemical Society - ACS Publications. [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link]

  • Mechanism of 8-Aminoquinoline Directed Ni- Catalyzed C(sp3)-H Functionalization. ChemRxiv. [Link]

  • Co-catalyzed, C(8)-H bond functionalization of quinoline with internal... ResearchGate. [Link]

  • Directed C8-H allylation of quinoline N-oxides with vinylcyclopropanes via sequential C-H/C-C activation | Request PDF. ResearchGate. [Link]

  • Temperature-/solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid: structures and fluorescent properties. PubMed. [Link]

  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

  • C−H and C−S Activations of Quinoline-Functionalized Thiophenes by Platinum Complexes. Organometallics - ACS Publications. [Link]

  • The Chemistry of Quinolines. Chemical Reviews - ACS Publications. [Link]

  • C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Late-Stage C–H Functionalization of Azines. PMC - PubMed Central. [Link]

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Overcoming low reactivity of electron-deficient anilines in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and in-depth scientific explanations for overcoming the low reactivity of electron-deficient anilines in quinoline synthesis, a critical step in the development of new therapeutics.

Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -Cl)?

A: The fundamental issue is the reduced nucleophilicity of the aniline's amino group. Electron-withdrawing groups (EWGs) pull electron density away from the aromatic ring and, by extension, from the nitrogen atom.[1][2] This has two major consequences for classic quinoline syntheses:

  • Slower Nucleophilic Attack: In mechanisms like the Skraup, Doebner-von Miller, and Combes syntheses, a key step is the nucleophilic attack of the aniline's nitrogen onto a carbonyl group or an α,β-unsaturated system.[3][4][5] A less electron-rich nitrogen is a weaker nucleophile, making this initial bond formation slow and inefficient.

  • Deactivation of the Aromatic Ring: The subsequent electrophilic cyclization step, where the aniline ring attacks a protonated intermediate, is also hindered. EWGs deactivate the aromatic ring, making it less susceptible to electrophilic attack. For instance, in the Combes synthesis, a strong EWG like a nitro group can prevent the cyclization step altogether.[6]

Q2: Which classic quinoline synthesis methods are most affected, and are there any that are inherently better for these substrates?

A: Most traditional acid-catalyzed methods are significantly hampered.

  • Skraup & Doebner-von Miller Reactions: These rely on the nucleophilic addition of aniline to an α,β-unsaturated carbonyl species (like acrolein, formed in situ from glycerol).[3][5][7] The harsh, strongly acidic and oxidative conditions can sometimes overcome the low reactivity, but often at the cost of violent exotherms, low yields, and significant side product formation (e.g., tar).[3][8][9]

  • Combes Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][10] The rate-determining step is the electrophilic annulation, which is severely impeded by EWGs on the aniline ring.[4][11]

  • Friedländer Synthesis: This method, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be more forgiving.[7][12][13] Because the reactive amino and carbonyl groups are already on the same molecule (the 2-aminoaryl ketone), the reaction bypasses the initial intermolecular nucleophilic attack challenge. However, the subsequent cyclization can still be sluggish. This makes the Friedländer synthesis a good candidate for optimization using modern techniques.[1][14]

Core Problem Analysis & Visualization

The central challenge is overcoming the electronic deactivation of the aniline nitrogen. The diagram below illustrates how electron-withdrawing groups reduce the availability of the nitrogen's lone pair, which is essential for initiating the reaction cascade.

EWG_Effect cluster_0 Standard Aniline (Electronically Neutral/Rich) cluster_1 Electron-Deficient Aniline Aniline Aniline NH₂ LonePair Available Lone Pair Aniline:f1->LonePair High Nucleophilicity ReducedPair Delocalized Lone Pair Reaction Quinoline Synthesis LonePair->Reaction Fast Reaction Nitroaniline p-Nitroaniline NH₂ NO₂ Nitroaniline:f1->ReducedPair Low Nucleophilicity EWG Strong Electron-Withdrawing Group (EWG) Nitroaniline:f2->EWG ReducedPair->Reaction Slow / No Reaction Troubleshooting_Workflow Start Reaction Failed: Low/No Yield with Electron-Deficient Aniline CheckPurity 1. Verify Reactant Purity (Aniline, Carbonyl Partner) Start->CheckPurity OptimizeConditions 2. Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity OK Failure Re-evaluate Synthetic Route CheckPurity->Failure Impure TryMicrowave 2a. Implement Microwave Irradiation (esp. Friedländer) OptimizeConditions->TryMicrowave Success Success: Desired Quinoline Obtained OptimizeConditions->Success Works ChangeCatalyst 3. Change Catalytic Strategy TryMicrowave->ChangeCatalyst Still Fails TryMicrowave->Success Works LewisAcid 3a. Introduce Strong Lewis Acid (e.g., Sc(OTf)₃) ChangeCatalyst->LewisAcid TransitionMetal 4. Switch to an Alternative (e.g., Transition Metal-Catalyzed) Synthesis LewisAcid->TransitionMetal Still Fails LewisAcid->Success Works TransitionMetal->Success Works TransitionMetal->Failure Fails

Figure 2: Systematic Troubleshooting Workflow.
Protocol 1: Microwave-Assisted Friedländer Synthesis with a Deactivated Aminoketone

This protocol is adapted for substrates where conventional heating gives poor yields, leveraging microwave energy to drive the reaction to completion quickly. [1][15]

  • Reactant Preparation: In a 10 mL microwave reaction vial, combine the 2-aminoaryl ketone (e.g., 2-amino-5-nitrobenzophenone, 1.0 mmol), the α-methylene carbonyl compound (e.g., ethyl acetoacetate, 1.2 mmol), and a suitable catalyst (e.g., 10 mol% p-toluenesulfonic acid). [1]2. Solvent Addition: Add 3-5 mL of a high-boiling point solvent like ethanol or use neat acetic acid, which can act as both solvent and catalyst. [16]3. Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160°C) for a short duration (e.g., 5-20 minutes). [1][16]Monitor pressure to ensure it stays within safe limits.

  • Workup: After cooling the vial to room temperature, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired quinoline.

Protocol 2: Optimized Doebner-von Miller Reaction for Electron-Deficient Anilines

This protocol incorporates a robust Lewis acid catalyst to enhance reactivity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the electron-deficient aniline (e.g., 4-chloroaniline, 10 mmol).

  • Catalyst and Reagent Addition: Add the Lewis acid catalyst (e.g., tin tetrachloride or scandium(III) triflate, 5-10 mol%). [5]In a separate flask, prepare the α,β-unsaturated carbonyl compound in situ via an aldol condensation if necessary, or add the pre-formed reagent (e.g., crotonaldehyde, 12 mmol) slowly to the aniline/catalyst mixture with stirring.

  • Reaction: Heat the mixture under reflux for the required time (typically several hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture and make it strongly alkaline by carefully adding a concentrated sodium hydroxide solution.

  • Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.

Mechanism Spotlight: Classical vs. Modern Activation

The choice of strategy fundamentally alters the reaction mechanism. Classical methods enhance the existing pathway, while modern transition metal catalysis creates an entirely new, more efficient one for challenging substrates.

Mechanism_Comparison cluster_Classical Classical Acid Catalysis (e.g., Friedländer) cluster_Modern Modern Transition Metal Catalysis (e.g., Pd-Catalyzed) A 2-Aminoaryl Ketone (Deactivated) D Slow Nucleophilic Attack by Deactivated Amine A->D B Carbonyl Partner C Protonated Carbonyl (More Electrophilic) B->C H⁺ (Acid Catalyst) C->D E Cyclization & Dehydration D->E Rate-Limiting Step F Quinoline E->F G Aniline (Deactivated) I Oxidative Addition (C-H Activation) G->I H Allyl Alcohol J Coordination & Insertion H->J I->J K Reductive Elimination J->K Efficient Cyclization L Quinoline K->L Catalyst Pd(0)/Pd(II) Catalyst K->Catalyst Catalyst Regeneration Catalyst->I

Figure 3: Contrasting Mechanistic Approaches to Quinoline Synthesis.
References
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Huang, C., Li, A., Li, L.-J., & Chao, Z.-S. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Advances, 7(45), 28103-28114. [Link]

  • Boruah, M., & Konwar, D. (2012). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry, 10(38), 7651-7654. [Link]

  • Sha, S., Chen, Y., & Wu, X. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 13(3), 441. [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline.
  • Unknown. (n.d.). Combes Quinoline Synthesis. From a collection of named reactions in organic synthesis.
  • Lashley, M. R., & Klumpp, D. A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Funasaka, S., & Takemiya, A. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(23), 14388-14396. [Link]

  • Various Authors. (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Lashley, M. R., & Klumpp, D. A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Jana, S., & Ghorai, P. (2023). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 19, 1640-1647. [Link]

  • Kumar, A., Kumar, V., & Maurya, R. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19464-19491. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(61), 38781-38785. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • McCarthy, C., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1128-1134. [Link]

  • Moskvichev, Y. A., et al. (2005). Reaction of nitroanilines with aldehydes. Refinement of the Doebner–Miller reaction mechanism. Russian Journal of Organic Chemistry, 41, 1361-1364. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Al-dujaili, A. H., & M. See, D. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Future Journal of Pharmaceutical Sciences, 9(1), 60. [Link]

  • ResearchGate. (2006). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. Retrieved from [Link]

  • Melander, R. J., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 7(10), 2046-2054. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

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Validation & Comparative

Spectroscopic characterization of borylated quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Spectroscopic Characterization of Borylated Quinoline Derivatives

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Borylating Quinolines

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are central to a wide array of pharmaceuticals, including antimalarial agents like quinine and anticancer drugs.[1] The functionalization of the quinoline core is a critical strategy for modulating its biological activity and photophysical properties.[1][2]

Among the myriad of synthetic transformations, C-H borylation has emerged as a powerful tool. Introducing a boryl group (e.g., boronic acid, -B(OH)₂, or its esters like pinacol boronate, -B(pin)) into the quinoline framework does more than just provide a synthetic handle for cross-coupling reactions.[3] It fundamentally alters the electronic landscape of the molecule, opening new avenues for the development of advanced materials, including fluorescent sensors, bioimaging agents, and novel therapeutics.[3][4][5] The boron atom, with its vacant p-orbital, can act as a Lewis acid, enabling unique interactions and sensing mechanisms that are highly sensitive to the local environment.[4]

This guide provides a comparative analysis of the essential spectroscopic techniques used to characterize these versatile compounds. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectroscopic output. The objective is to equip researchers, scientists, and drug development professionals with the expertise to interpret spectra confidently and leverage these insights in their own work.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for borylated quinolines. It provides unambiguous information on the connectivity of atoms and the direct chemical environment of the boron center.

The Causality Behind NMR Chemical Shifts

The introduction of a boryl group, particularly a boronic ester like B(pin), is an electron-withdrawing modification. This inductive effect deshields nearby protons and carbon atoms, causing their corresponding signals in ¹H and ¹³C NMR spectra to shift downfield (to a higher ppm value). The magnitude of this shift is a reliable indicator of proximity to the borylation site.

For complex derivatives, one-dimensional spectra can be convoluted with overlapping signals.[6] In these cases, two-dimensional techniques are indispensable for definitive assignment.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates proton signals with the carbon atoms they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular framework.

¹¹B NMR: A Direct Window into Boron's World

While ¹H and ¹³C NMR map the organic scaffold, ¹¹B NMR provides direct evidence of the boron atom's coordination state and chemical environment.[8] This is arguably the most crucial NMR experiment for confirming the success of borylation and for studying the mechanism of borylated quinoline-based sensors.

The chemical shift of the ¹¹B nucleus is highly sensitive to the hybridization of the boron atom:

  • Trigonal Planar (sp²): Typically observed for boronic acids and esters, these species exhibit a broad signal in the range of +20 to +35 ppm . The broadness is due to quadrupolar relaxation.

  • Tetrahedral (sp³): When the boron atom coordinates with a Lewis base (e.g., a diol in a carbohydrate sensor, or a fluoride ion), it becomes tetracoordinate.[4] This results in a sharp, higher-field signal, typically in the range of +5 to +15 ppm .

This distinct shift between sp² and sp³ states is the foundational principle for many sensing applications. The appearance of a new, sharp upfield signal upon addition of an analyte provides definitive proof of a binding event at the boron center.[4]

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Characterization cluster_analysis Structural Validation synthesis Borylated Quinoline Derivative H1_C13 ¹H & ¹³C NMR (CDCl₃, DMSO-d₆) synthesis->H1_C13 B11 ¹¹B NMR (Unambiguous Boron Signal) H1_C13->B11 TwoD 2D NMR (HSQC, HMBC) (For Complex Structures) H1_C13->TwoD If needed structure Confirm Connectivity & Borylation Site H1_C13->structure coordination Determine Boron Coordination State (sp²/sp³) B11->coordination TwoD->structure

Workflow for NMR-based structural validation of borylated quinolines.

II. UV-Visible and Fluorescence Spectroscopy: Unveiling Photophysical Properties

The introduction of a boron-containing moiety into the quinoline scaffold dramatically influences its interaction with light. These changes are interrogated using UV-Vis absorption and fluorescence emission spectroscopy.

UV-Vis Absorption: Mapping Electronic Transitions

The electronic spectrum of the parent quinoline molecule is characterized by absorption bands corresponding to π-π* and n-π* transitions.[9][10] Borylation, especially when it creates an extended π-conjugated system, often leads to a bathochromic shift (a shift to longer wavelengths) of the lowest energy absorption band.[11] This is because the boryl group modulates the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The solvent environment can also play a significant role, a phenomenon known as solvatochromism. Polar solvents may stabilize the excited state differently than non-polar solvents, leading to shifts in the absorption maximum (λmax).[12]

Comparative UV-Vis Data

The table below summarizes the absorption maxima for several classes of borylated quinoline derivatives, illustrating the impact of structural modifications.

Compound ClassExample Structureλmax (nm)SolventKey Structural FeatureReference
Quinoline Boronic Acid3-Quinolineboronic Acid~315Water (acidic)Simple boronic acid at C3 position.[4]
Pyrrolylquinoline-BF₂ ComplexBF₂ dye 8284, 470THFπ-extended system with a tetracoordinate BF₂ bridge.[5]
π-Expanded Pyridine-BF₂ ComplexComplex 1c4152MeTHFPyrrole and quinoline ligands forming a BF₂ complex.[13]
Borylated Benzothiadiazole (BTZ)PhBTZ-BP~450-500Not SpecifiedBorylation causes a significant bathochromic shift.[11]

As the data shows, creating complex, π-extended systems with tetracoordinate boron centers (like BF₂ complexes) pushes the absorption significantly into the visible region, which is a prerequisite for many applications in imaging and photocatalysis.

Fluorescence Spectroscopy: The On/Off Switch

Many borylated quinoline derivatives are designed to be highly fluorescent, a property that is exquisitely sensitive to their environment.[5] The true power of these molecules often lies in their ability to act as "turn-on" or "turn-off" fluorescent sensors.

The Underlying Mechanism of Fluorescence Modulation:

A common strategy involves the interplay between the nitrogen lone pair on the quinoline ring and the vacant p-orbital on the boron atom.

  • "Off" State: In a simple quinoline boronic acid, the lowest energy excited state is often an n-π* state, which is typically non-emissive or weakly fluorescent. The boron atom is in a trigonal planar (sp²) geometry.[4]

  • "On" State: Upon binding to an analyte (like a carbohydrate or fluoride), the boron atom changes its hybridization from sp² to tetrahedral sp³. This structural change alters the electronic properties, often making the π-π* transition the lowest energy excited state. The π-π* state is highly emissive, leading to a dramatic increase in fluorescence quantum yield.[4] Protonation of the quinoline nitrogen can also be an effective tool for fluorescence enhancement by modifying the nature of the electronic transitions.[4][14]

Fluorescence_Sensing off_state Borylated Quinoline (sp² Boron) Weakly Fluorescent (n-π*) on_state Analyte-Bound Complex (sp³ Boron) Highly Fluorescent (π-π*) off_state->on_state + Analyte (e.g., Carbohydrate) on_state->off_state - Analyte (Reversible)

Mechanism of analyte-induced fluorescence enhancement in borylated quinolines.

Some advanced borylated quinolines, such as BODIPY analogues, are designed to be intrinsically bright, with high fluorescence quantum yields (ΦF) approaching 1.0.[5][13] These are less about on/off switching and more about providing a stable, bright signal for applications like cell imaging.

III. Experimental Protocols: A Guide to Self-Validating Measurements

The integrity of spectroscopic data hinges on meticulous experimental protocol. The following steps provide a validated workflow for characterizing a novel borylated quinoline derivative.

A. Sample Preparation: The Foundation of Accuracy

Objective: To prepare a pure, homogeneous sample at a known concentration in a suitable non-interfering medium.

Materials:

  • Synthesized and purified borylated quinoline derivative

  • High-purity solvents (spectroscopic grade for UV-Vis/Fluorescence, deuterated for NMR)

  • Volumetric flasks, pipettes

  • NMR tubes, quartz cuvettes

  • Ultrasonic bath

Protocol:

  • Solvent Selection:

    • NMR: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble at a concentration of ~5-10 mg/mL. Ensure the solvent does not have signals that overlap with key analyte resonances.[15]

    • UV-Vis/Fluorescence: Select a spectroscopic grade solvent that is transparent in the wavelength range of interest. Prepare a stock solution (e.g., 1 mM in DMSO or ethanol) and dilute to the micromolar range (1-10 µM) for analysis to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).[12]

  • Preparation:

    • Accurately weigh the compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

    • Use an ultrasonic bath if necessary to ensure complete dissolution.

    • For UV-Vis/Fluorescence, perform serial dilutions from the stock solution to achieve the desired final concentration.

    • For all techniques, proper storage away from light and at stable temperatures is crucial to prevent degradation.[16]

B. Data Acquisition: Best Practices

1. NMR Spectroscopy

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Protocol:

    • Transfer ~0.6 mL of the prepared sample solution into a clean NMR tube.

    • Acquire a standard ¹H spectrum. Optimize shimming to obtain sharp, symmetrical peaks.

    • Acquire a ¹³C{¹H} spectrum. This typically requires a longer acquisition time.

    • Acquire a ¹¹B spectrum. Use a quartz NMR tube if available for the cleanest baseline, although borosilicate is often sufficient.

    • If necessary, run 2D experiments (HSQC, HMBC, COSY) to resolve structural ambiguities.

    • Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra correctly (e.g., TMS at 0 ppm for ¹H/¹³C, BF₃·OEt₂ at 0 ppm for ¹¹B).

2. UV-Vis Absorption Spectroscopy

  • Instrument: Dual-beam UV-Vis spectrophotometer.

  • Protocol:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Record a baseline spectrum with the blank in both the sample and reference beams.

    • Replace the blank in the sample beam with the cuvette containing the borylated quinoline solution.

    • Scan across the desired wavelength range (e.g., 200-800 nm) to record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

3. Fluorescence Spectroscopy

  • Instrument: Spectrofluorometer.

  • Protocol:

    • Using the sample solution in a quartz cuvette, first run an excitation scan. Set the emission monochromator to the expected emission wavelength (or slightly red-shifted from the λmax found in the UV-Vis spectrum) and scan the excitation wavelengths. The peak of this scan confirms the optimal excitation wavelength (λex).

    • Next, set the excitation monochromator to the optimal λex and scan the emission monochromator to record the fluorescence emission spectrum.

    • To determine the fluorescence quantum yield (ΦF), a comparative method using a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) is typically employed. The absorbance of the sample and standard solutions must be matched at the excitation wavelength.

Conclusion

The spectroscopic characterization of borylated quinoline derivatives is a multi-faceted process that provides a wealth of information linking molecular structure to function. NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹¹B nuclei analysis, serves as the definitive tool for structural validation. Concurrently, UV-Vis and fluorescence spectroscopy reveal the intricate photophysical properties that make these compounds promising candidates for advanced applications. By understanding the causal principles behind the observed spectral data—how borylation site, boron coordination, and π-system extension dictate the electronic and emissive properties—researchers can rationally design the next generation of borylated quinoline-based sensors, probes, and therapeutics.

References

  • Wang, W., & Fang, H. (2010). Chemical and photophysical mechanism of fluorescence enhancement of 3-quinolineboronic acid upon change of pH and binding with carbohydrates. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Nishimura, A., et al. (2021). Synthesis and Characterization of Boron Difluoride Complexes Bearing π-Expanded Pyridine Ligands as Organic Fluorochromes. ACS Omega. [Link]

  • Bechtold, I. H., et al. (2008). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society. [Link]

  • Gadd, C. A., et al. (2021). Pyrrolylquinoline-BF₂ and BPh₂ BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. Crystals. [Link]

  • Di Trocchio, F., et al. (2023). Green-Light Photocatalysis: Borylated Benzo[c][4][11][13]thiadiazole (BTZ) Enables Phosphorylation of Quinoline Derivatives. ACS Sustainable Chemistry & Engineering. [Link]

  • Singh, S., et al. (2020). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Bechtold, I. H., et al. (2008). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. [Link]

  • Anonymous. (n.d.). ¹H NMR‐reaction progress monitoring. ResearchGate. [Link]

  • Crnjar, A., et al. (2021). Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. New Journal of Chemistry. [Link]

  • Wüst, L., et al. (n.d.). Normalized UV-vis (dashed lines) and emission (solid lines) spectra of... ResearchGate. [Link]

  • da Costa, C. C., et al. (2016). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Chan-Reyes, C., et al. (2021). Fluorescent Molecular Rotors of Organoboron Compounds from Schiff Bases: Synthesis, Viscosity, Reversible Thermochromism, Cytotoxicity, and Bioimaging Cells. The Journal of Organic Chemistry. [Link]

  • Al-Attas, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances. [Link]

  • Kose, M. E., et al. (n.d.). Fluorescence enhancement of quinolines by protonation. ResearchGate. [Link]

  • Anonymous. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Gomha, S. M., et al. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Research Square. [Link]

  • The Organic Chemistry Tutor. (2023). Structure elucidation of quinoline| NMR Spectroscopy. YouTube. [Link]

  • Foley, D. J., et al. (2023). The combination of synthesis and ultra-high-resolution NMR spectroscopy reveals the correct structure of caylobolide A. Nature Chemistry. [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [Link]

  • Santos, G., et al. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

  • Kumar, I., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

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  • Anonymous. (n.d.). CHAPTER 7 Proper Laboratory Protocol and Sample Laboratory Experiments. University of North Florida. [Link]

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  • Anonymous. (2020). New protocol for organic synthesis using organoboron compounds and visible-light. Kanazawa University. [Link]

Sources

A Researcher's Guide to 1H NMR Analysis for the Confirmation of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic and medicinal chemistry, the unambiguous confirmation of a target molecule's structure is the cornerstone of successful drug discovery and development. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as the most powerful and definitive method for the structural elucidation of organic compounds. This guide provides an in-depth comparison and a detailed protocol for utilizing 1H NMR to unequivocally confirm the successful synthesis of quinolines, a privileged scaffold in numerous pharmaceuticals.

The Quinoline Core: A Challenge and an Opportunity in Synthesis

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous motif in a vast array of biologically active compounds. The synthesis of substituted quinolines is, therefore, a central task in medicinal chemistry. Common synthetic routes, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often involve multi-step reactions with the potential for side-product formation. It is this synthetic complexity that necessitates a robust analytical method to confirm the identity and purity of the final product. 1H NMR spectroscopy provides an unparalleled level of structural detail, allowing for the precise assignment of each proton in the molecule, thereby confirming the successful formation of the desired quinoline derivative.

Why 1H NMR is the Gold Standard for Quinoline Characterization

While other analytical techniques like mass spectrometry provide information about the molecular weight of the product, and infrared spectroscopy can identify functional groups, only 1H NMR provides a detailed map of the entire proton framework of the molecule. This is crucial for distinguishing between potential isomers and for confirming the regiochemistry of substitution on the quinoline ring.

A typical 1H NMR spectrum provides four key pieces of information for each set of protons:

  • Chemical Shift (δ): This indicates the electronic environment of the proton. Protons on the aromatic quinoline core are deshielded and appear at a characteristic downfield region (typically 7.0-9.0 ppm).

  • Integration: The area under a peak is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This reveals the number of neighboring protons, providing crucial connectivity information.

  • Coupling Constant (J): The distance between the lines in a split peak, which gives further insight into the spatial relationship between coupled protons.

By analyzing these four parameters, a complete structural assignment of the synthesized quinoline can be achieved.

Experimental Workflow: From Reaction Work-up to NMR Tube

The following workflow outlines the key steps for preparing a quinoline sample for 1H NMR analysis.

G cluster_0 Post-Synthesis Work-up cluster_1 Purification cluster_2 Sample Preparation for NMR cluster_3 NMR Analysis Reaction Quenching Reaction Quenching Extraction Extraction Reaction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Solvent Evaporation Solvent Evaporation Pure Fractions->Solvent Evaporation Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Solvent Evaporation->Dissolution in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolution in Deuterated Solvent->Transfer to NMR Tube Acquisition of 1H NMR Spectrum Acquisition of 1H NMR Spectrum Transfer to NMR Tube->Acquisition of 1H NMR Spectrum Data Processing and Analysis Data Processing and Analysis Acquisition of 1H NMR Spectrum->Data Processing and Analysis Structural Confirmation Structural Confirmation Data Processing and Analysis->Structural Confirmation

A Senior Application Scientist's Guide to Mass Spectrometry Techniques for Analyzing Boronic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, boronic acid compounds are invaluable building blocks. Their unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and their ability to reversibly bind with diols have made them central to creating complex molecules and therapeutic agents. However, the very chemical nature that makes them so useful also presents significant challenges for their characterization by mass spectrometry.

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of boronic acids. Moving beyond a simple listing of methods, we will explore the underlying chemical principles, explain the rationale behind specific experimental choices, and provide field-proven protocols to enable robust and reliable analysis in your own laboratory.

The Core Analytical Hurdle: The Boronic Acid-Boroxine Equilibrium

The primary difficulty in the mass spectrometric analysis of boronic acids stems from their inherent tendency to undergo a reversible, thermally-induced dehydration reaction.[1][2] Three molecules of a boronic acid can condense to form a stable, six-membered cyclic anhydride known as a boroxine, releasing three molecules of water.[3]

This equilibrium is highly sensitive to experimental conditions:

  • Water Content: The presence of water shifts the equilibrium back toward the desired boronic acid monomer. Conversely, its removal drives boroxine formation.[3]

  • Solvent: Non-polar, aprotic solvents favor the boroxine trimer, while polar or protic solvents help maintain the monomeric state.[3]

  • Temperature: Higher temperatures, such as those encountered in some mass spectrometer ion sources, can promote dehydration.[1][2]

The presence of both the monomer and the trimer in a sample complicates mass spectra, making it difficult to confirm the molecular weight of the target compound and perform accurate quantification.[1][2]

G cluster_0 Boronic Acid Monomer (Analyte) cluster_1 Boroxine Trimer (Artifact) B_OH 3 x R-B(OH)₂ Boroxine R₃B₃O₃ B_OH->Boroxine - 3 H₂O (Dehydration) (Heat, Aprotic Solvent) Boroxine->B_OH + 3 H₂O (Hydrolysis) (Water, Protic Solvent) H2O 3 x H₂O

Caption: Reversible equilibrium between a boronic acid and its boroxine trimer.

Comparative Analysis of Ionization Techniques

The optimal mass spectrometry technique for a boronic acid depends entirely on the analytical goal: Are you confirming the structure of a newly synthesized molecule, quantifying a trace impurity, or measuring total boron content in a biological matrix?

Electrospray Ionization (ESI-MS): The Versatile Workhorse

ESI-MS is a soft ionization technique that is exceptionally well-suited for coupling with liquid chromatography (LC), making it the go-to method for the routine analysis of a broad range of boronic acids in complex mixtures.[4][5][6]

  • Expertise & Experience: The key to successful ESI-MS analysis is controlling the in-source chemistry. Boronic acids can form not only boroxines but also solvent adducts and dimers, which can complicate spectral interpretation.[4][6][7] By carefully selecting the mobile phase and tuning instrument parameters, these unwanted species can be minimized. An ultra-high performance liquid chromatography (UPLC) method can achieve separation and analysis in as little as one minute without pre-derivatization.[4] The acidic nature of these compounds also makes negative ion mode particularly effective for their detection.[8][9]

  • Trustworthiness: A self-validating ESI-MS protocol involves demonstrating control over the boroxine equilibrium. By optimizing the mobile phase, for instance by using 10 mM ammonium acetate in acetonitrile and water, one can stabilize the monomeric boronic acid and achieve reproducible, linear results with high recovery rates (97-105%).[4][6]

MALDI-MS: The Specialist for Peptides and High-Throughput Screening

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, favored for the analysis of larger molecules such as peptides and proteins containing boronic acid moieties.[1][2]

  • Expertise & Experience: The primary challenge in MALDI is the potential for thermally induced dehydration during the laser desorption process.[1][2] The most elegant solution to this problem is not to avoid adduct formation, but to control it. Using 2,5-dihydroxybenzoic acid (DHB) as the matrix is a highly effective strategy. DHB serves a dual purpose: it acts as a conventional matrix to absorb laser energy and simultaneously reacts in situ with the boronic acid on the sample plate to form a stable DHB-boronate ester.[1][2] This on-plate derivatization is simpler and often superior to pre-analysis derivatization with reagents like pinacol.[1]

  • Trustworthiness: The validity of the MALDI approach is confirmed by the presence of the characteristic boron isotope pattern (¹⁰B and ¹¹B in a ~1:4 ratio) in the mass spectrum of the detected adduct, confirming the boronic acid moiety is intact and stable under the analytical conditions.[1] Furthermore, this technique is robust enough to allow for MS/MS sequencing of peptide boronic acids directly from the DHB adduct.[1][2]

Inductively Coupled Plasma (ICP-MS): The Ultimate in Elemental Quantification

When the analytical question is not "What is the structure?" but rather "How much boron is present?", ICP-MS is the unparalleled technique. It is a hard ionization method that breaks molecules down into their constituent atoms, providing highly sensitive elemental analysis.

  • Expertise & Experience: ICP-MS is the gold standard for trace elemental analysis, capable of reaching detection limits in the parts-per-billion (µg/L) range.[10] This makes it essential for applications such as Boron Neutron Capture Therapy (BNCT) research, where quantifying boron uptake in cells is critical.[10] A significant practical challenge with boron analysis by ICP-MS is the "memory effect," where boron adheres to the sample introduction system (tubing, spray chamber, torch), causing signal carryover between samples.[11] Extensive research has shown that an alkaline rinse solution is most effective for washing out residual boron and ensuring accurate quantification.[11]

  • Trustworthiness: The reliability of an ICP-MS method is established through the use of certified reference materials and the analysis of both boron isotopes, ¹⁰B and ¹¹B.[12][13] The method should demonstrate precision (RSD < 20%) and accuracy (80-120%) within the certified concentration ranges.[12]

Key Strategy: Derivatization for Stability and Sensitivity

For many applications, particularly the trace-level quantification of boronic acid impurities in drug substances, direct analysis is not sufficiently sensitive or robust.[8][14] In these cases, chemical derivatization is a mandatory strategy to stabilize the molecule and enhance its ionization efficiency.

The most common approach is the conversion of the boronic acid to a stable cyclic boronic ester. A highly effective method involves reacting the boronic acid with N-methyliminodiacetic acid (MIDA) to form a MIDA boronate ester.[15] This reaction is rapid, requires minimal work-up, and yields a product that is stable to chromatography and ionizes efficiently, allowing for quantification down to low parts-per-million (ppm) levels by LC-MS/MS.[14][15]

G cluster_workflow Derivatization Workflow for LC-MS/MS Start Boronic Acid Sample (R-B(OH)₂) Step1 Add Derivatizing Agent (e.g., MIDA) + Solvent (DMSO) Start->Step1 Step2 Heat and Stir (e.g., 80-90°C for 1h) Step1->Step2 Step3 Stable Boronate Ester (Analyte for Injection) Step2->Step3 Step4 Inject into LC-MS/MS System Step3->Step4 Step5 Sensitive & Robust Quantification Step4->Step5

Caption: General workflow for boronic acid derivatization prior to LC-MS/MS.

Data Summary & Comparative Guide

FeatureESI-MSMALDI-MSICP-MS
Analyte Type Small molecules, peptides, metabolitesPeptides, proteins, large moleculesElemental Boron
Information Structural (Molecular Weight, Fragmentation)Structural (Molecular Weight, Sequence)Elemental & Isotopic Concentration
Key Advantage Versatility, LC-coupling, high-throughputIn-situ derivatization, salt toleranceUltra-high sensitivity (ppb-ppt), isotopic analysis
Primary Challenge In-source boroxine & adduct formation[4][6]Matrix interference, thermal dehydration[1][16]Memory effects, no structural information[11]
Common Solution LC optimization, parameter tuning[4][6]Use of a reactive matrix (e.g., DHB)[1][2]Specialized alkaline washout procedures[11]

Experimental Protocols

Protocol 1: High-Throughput UPLC-ESI-MS of Aryl Boronic Acids

This protocol is adapted from validated methods for rapid industrial analysis.[4][6]

  • Sample Preparation: Dissolve the boronic acid standard or sample in a suitable solvent (e.g., acetonitrile/water 1:1) to a final concentration of 0.1 mg/mL.

  • Chromatographic System:

    • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Rationale: The ammonium acetate buffer helps to stabilize the boronic acid in its monomeric form and provides a source of protons for ionization while being fully volatile.

    • Gradient: Start at 5% B, ramp to 95% B over 0.5 minutes, hold for 0.2 minutes, return to 5% B and re-equilibrate.

    • Flow Rate: 0.5 mL/min.

    • Total Run Time: ~1.0 - 1.5 minutes.

  • Mass Spectrometer (ESI) Parameters:

    • Ionization Mode: Negative Ion Mode is often preferred for boronic acids.

    • Capillary Voltage: 2.5 - 3.0 kV.

    • Cone Voltage: 30 V (Optimize for specific analyte).

    • Source Temperature: 120-150 °C.

    • Rationale: Lower source temperatures can help minimize in-source dehydration to the boroxine.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Mass Range: Scan from m/z 100 to 1000.

Protocol 2: MALDI-MS of Peptide Boronic Acids via In-Situ Derivatization

This protocol leverages the dual role of DHB as both matrix and derivatizing agent for simplified and robust analysis.[1][2]

  • Matrix Solution Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Dissolve or dilute the peptide boronic acid sample to approximately 10 pmol/µL in 50:50 acetonitrile:water.

  • On-Plate Spotting:

    • Spot 1 µL of the matrix solution onto the MALDI target plate.

    • Immediately add 1 µL of the peptide sample to the matrix droplet.

    • Mix gently by pipetting up and down a few times directly on the plate.

    • Allow the spot to air dry completely (dried-droplet method).

    • Rationale: This co-crystallization process allows the DHB to react with the boronic acid, forming the stable ester adduct as the solvent evaporates, preventing trimerization.

  • MALDI-MS Acquisition:

    • Acquire spectra in positive ion reflectron mode.

    • Calibrate the instrument using a standard peptide mixture.

    • The target ion will be observed as [M+DHB-2H₂O+H]⁺.

    • Confirm the presence of the boron isotopic pattern (peaks separated by 1 Da with a ~4:1 ratio for ¹¹B:¹⁰B).

Protocol 3: Trace Quantification by MIDA Derivatization and LC-MS/MS

This protocol is designed for high-sensitivity detection of boronic acid impurities in a drug substance matrix.[15]

  • Derivatization Reaction:

    • In a vial, combine the sample containing the boronic acid (approx. 1.0 mmol equivalent) and N-methyliminodiacetic acid (MIDA, 1.15 mmol).

    • Add 5 mL of dimethyl sulfoxide (DMSO).

    • Heat the mixture to 80–90 °C and stir for 1 hour.

    • Rationale: This reaction covalently protects the boronic acid group, creating a stable MIDA boronate ester that is ideal for sensitive LC-MS/MS analysis.

    • Cool the reaction solution and dilute with mobile phase for analysis.

  • LC-MS/MS System:

    • Column: Waters Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water.

    • Mobile Phase B: Acetonitrile.

    • Instrumentation: Use a triple quadrupole mass spectrometer for high sensitivity and selectivity.

  • MS/MS Method (Multiple Reaction Monitoring - MRM):

    • Optimize ESI source parameters in positive ion mode for the specific MIDA-ester adduct.

    • Determine the precursor ion (the [M+H]⁺ of the MIDA ester).

    • Perform a product ion scan to identify a stable, high-intensity fragment ion.

    • Set up an MRM transition (Precursor ion → Product ion) for quantification.

    • Rationale: MRM provides exceptional selectivity and sensitivity by filtering for both a specific parent mass and a specific fragment mass, allowing for quantification even at very low (ppm) concentrations in a complex matrix.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (Analytical Chemistry) [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (Analytical Methods) [Link]

  • Arylboronic acid chemistry under electrospray conditions. (Chemistry) [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (ACS Publications) [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (ResearchGate) [Link]

  • Boronic acid chemistry in MALDI MS: a step forward in designing a reactive matrix with molecular recognition capabilities. (RSC Publishing) [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC. (NIH) [Link]

  • Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. (ResearchGate) [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS (Detailed Protocol). (ACS Publications) [Link]

  • Boronic acid chemistry in MALDI MS: a step forward in designing a reactive matrix with molecular recognition capabilities. (Chemical Communications) [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry (RSC). [Link]

  • On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. (Semantic Scholar) [Link]

  • Boronic acid chemistry in MALDI MS: A step forward in designing a reactive matrix with molecular recognition capabilities. (ResearchGate) [Link]

  • Optimization of boron determination with ICP-MS for boron neutron capture therapy (BNCT) studies in vitro. (SCK CEN) [Link]

  • Arylboronic Acid Chemistry under Electrospray Conditions. (ResearchGate) [Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. (PubMed) [Link]

  • Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations. (NIH) [Link]

  • Use of Inductively Coupled Plasma-Mass Spectrometry in Boron-lO Stable Isotope Experiments with Plants, Rats, and Humans. (Environmental Health Perspectives) [Link]

  • MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. (PubMed Central) [Link]

  • In-Depth Method Investigation for Determination of Boron in Silicate Samples Using an Improved Boron–Mannitol Complex Digestion Method by Inductively Coupled Plasma Mass Spectrometry. (NIH) [Link]

  • Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. (NIH) [Link]

  • Rinse Solution for Boron Analysis and Boron Isotope Ratios. (Agilent ICP-MS Journal) [Link]

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A Tale of Two Isomers: A Comparative Guide to Quinoline-4-boronic Acid and 8-Quinolinylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the intricate landscape of heterocyclic synthesis, the choice of a building block is a critical decision point that dictates the trajectory of a synthetic route. Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, and their functionalization often relies on robust C-C bond-forming reactions.[1] Among the premier tools for this purpose is the Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron reagents.[2][3]

This guide provides an in-depth comparison of two commercially available and structurally related building blocks: Quinoline-4-boronic acid and 8-Quinolinylboronic acid . While they share the same molecular formula, the positional isomerism of the boronic acid group dramatically influences their reactivity, stability, and utility in synthesis. We will dissect these differences through mechanistic insights, comparative experimental data, and field-tested protocols to empower you, the researcher, to make an informed selection for your specific application.

Structural and Physicochemical Profile

At first glance, the two isomers appear deceptively similar. However, their fundamental properties, dictated by the placement of the boronic acid group relative to the quinoline nitrogen, are distinct.

G cluster_0 This compound cluster_1 8-Quinolinylboronic acid node_4 node_4 node_8 node_8

Caption: Chemical structures of this compound and 8-Quinolinylboronic acid.

The most striking difference is the proximity of the boronic acid to the nitrogen atom in the 8-isomer. This peri-relationship allows for potential intramolecular interactions that are absent in the 4-isomer, where the functional groups are more distant. These structural nuances manifest in their physical properties.

PropertyThis compound8-Quinolinylboronic acidRationale for Difference
CAS Number 371764-64-6[4][5]86-58-8[6][7]N/A
Molecular Weight 172.98 g/mol [4]172.98 g/mol [6][7]Isomers have identical molecular formulas (C₉H₈BNO₂)[4][7].
Appearance White to off-white solid[8]White to yellow or beige powder[6][9]Subtle differences in crystal packing and potential for minor impurities.
Melting Point Not well-defined, often decomposes>300 °C[9][10]The potential for strong intramolecular hydrogen bonding or coordination in the 8-isomer can lead to a more stable crystal lattice and a higher melting point.
pKa ~4.6 (Predicted)[9]~4.61 (Predicted)[9]The electronic influence of the quinoline ring on the boronic acid's Lewis acidity is predicted to be similar at a basic level, though localized effects differ. Aryl boronic acids are generally more acidic than alkyl boronic acids.[11]
Key Structural Feature Boronic acid is para to the ring nitrogen.Boronic acid is peri to the ring nitrogen.This positional change is the primary driver of differences in reactivity and coordination chemistry.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, involving a palladium-catalyzed coupling between an organoboron compound and an organohalide.[3] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][12][13]

Suzuki_Cycle cluster_legend Legend Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R1R2 Base Base (e.g., CO₃²⁻) Boronate R²-B(OR)₃⁻ Base->Boronate Boronate->Transmetal R2BOH2 R²-B(OH)₂ R2BOH2->Base RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product k1 Catalyst State k2 Reaction Step k3 Reagent/Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The critical difference between our two isomers lies in the transmetalation step. This is where the organic moiety (the quinoline group) is transferred from the boron atom to the palladium center.

The Case for this compound: Predictable Reactivity

This compound behaves as a typical heteroaryl boronic acid. Its reactivity is primarily governed by the electronic properties of the quinoline ring and the stability of the boronic acid itself. The nitrogen atom is sufficiently distant that it does not directly interfere with the palladium center during catalysis. This leads to predictable outcomes and generally good yields with a wide range of coupling partners, provided standard Suzuki conditions are optimized.

Common Challenge: Like many nitrogen-containing heteroaromatic boronic acids, this compound can be susceptible to protodeboronation, especially under harsh basic conditions or prolonged heating.[14] This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, reduces the effective concentration of the nucleophile and lowers the reaction yield.

The Enigma of 8-Quinolinylboronic acid: The Double-Edged Sword of Intramolecular Coordination

The peri-position of the nitrogen and boronic acid groups in 8-quinolinylboronic acid introduces a profound mechanistic wrinkle. The quinoline nitrogen can act as a coordinating ligand for the palladium center.

Caption: Potential intramolecular coordination of 8-quinolinylboronic acid with a palladium center.

This coordination can have two opposing effects:

  • Rate Acceleration (Positive Effect): The intramolecular coordination can pre-organize the molecule for the transmetalation step. By bringing the boronic acid moiety into close proximity with the palladium center, it can lower the activation energy for the transfer of the quinolinyl group, thus accelerating the reaction.

  • Catalyst Inhibition (Negative Effect): The quinoline nitrogen can act as a bidentate ligand in conjunction with another ligand on the palladium, forming a stable palladacycle. If this complex is too stable, it may become a "sinking state" in the catalytic cycle, effectively sequestering the active catalyst and inhibiting turnover.

The outcome depends heavily on the specific reaction conditions: the choice of palladium precursor, the nature of the ancillary phosphine ligand, the base, and the solvent all play a role in modulating this delicate balance.

Comparative Experimental Data

Direct head-to-head comparisons in single studies are scarce. However, by collating data from various sources, we can observe trends in their application.

Coupling PartnerBoronic Acid IsomerCatalyst / LigandBase / SolventYieldReference Insight
4-Chloro-2-methylquinolinePhenylboronic AcidPd(PPh₃)₄Na₂CO₃ / Toluene:EtOH:H₂O85%Demonstrates the viability of a chloro-quinoline as an electrophile.[15]
Aryl Bromides8-Quinolinylboronic acid Pd(dppf)Cl₂Cs₂CO₃ / Dioxane:H₂OGood to ExcellentOften used in the synthesis of complex molecules and ligands where the quinoline moiety is desired.[6][9] The nitrogen's coordination is exploited in ligand design.[6]
Aryl Halides (General)This compound Pd(OAc)₂ / SPhosK₃PO₄ / Toluene:H₂OTypically >80%Behaves as a standard heteroaryl boronic acid; success depends on preventing protodeboronation.[14]
Complex Aryl HalidesAlkyl Amine-BoranesPd₂(dba)₃ / SPhosK₃PO₄ / DioxaneGoodWhile not a direct comparison, this study shows successful coupling of quinoline electrophiles, indicating the feasibility of the reverse reaction with quinoline boronic acids.[16]

Key Takeaway: 8-Quinolinylboronic acid is frequently employed not just as a coupling partner but as a building block for more complex ligands and materials where its coordinating ability is a desired feature.[6] this compound is more of a "workhorse" reagent for introducing a non-coordinating quinoline-4-yl moiety.

Field-Proven Experimental Protocols

The following protocols represent robust starting points for employing these reagents. Causality: The choice of a phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos are often effective because they promote the reductive elimination step and can stabilize the active Pd(0) species, increasing catalyst longevity and overall yield.[14][] The use of a mixed solvent system (e.g., dioxane/water) helps to dissolve both the organic and inorganic reagents.

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is designed to minimize protodeboronation by using a moderately strong base and ensuring efficient reaction times.

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or pressure vessel, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.[18] Sparge the mixture with a stream of argon for 10-15 minutes to ensure thorough degassing.[18]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 0.06 mmol, 6 mol%).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.[18]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Considerations for 8-Quinolinylboronic acid

When using 8-quinolinylboronic acid, the same general protocol can be applied, but the choice of ligand may be even more critical.

  • Hypothesis: If catalyst inhibition is observed (stalled reaction), switching to a different class of ligand may be necessary. For instance, a ligand with a different bite angle or steric profile might disrupt the formation of an overly stable inhibitory complex.

  • Alternative Catalysts: In some cases, palladium catalysts with N-heterocyclic carbene (NHC) ligands have shown high efficacy for challenging couplings and may be a viable alternative.[19]

Summary: Choosing the Right Isomer

FeatureThis compound8-Quinolinylboronic acidRecommendation
Reactivity Profile Standard heteroaryl boronic acidComplex; potential for rate acceleration or inhibitionFor straightforward, predictable synthesis, start with the 4-isomer .
Primary Challenge ProtodeboronationCatalyst inhibition via chelationUse carefully optimized conditions (base, temperature) for the 4-isomer . Be prepared to screen ligands for the 8-isomer .
Key Advantage More predictable, less likely to interfere with catalysisCan act as a coordinating group; useful in ligand synthesisIf the quinoline nitrogen's coordinating ability is a desired feature in the final product, use the 8-isomer .
Common Use Cases Introduction of a quinoline-4-yl pharmacophoreSynthesis of bidentate ligands, sensors, and metal-organic frameworks[6]The application dictates the choice: pharmacology vs. materials/coordination chemistry.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ali, H. N. M. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research. Retrieved from [Link]

  • 8-Quinolineboronicacid CAS 86-58-8. (2025). Watson International Ltd. Retrieved from [Link]

  • Yoneda, Y. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Davies, J. A., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Retrieved from [Link]

  • Exploring 8-Quinolinylboronic Acid: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • 8-Quinolineboronic acid. (n.d.). PubChem. Retrieved from [Link]

  • Adrio, J., & Carretero, J. C. (2008). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters. Retrieved from [Link]

  • Comparison of reactivity of different boron reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Santos, M. A. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

  • 8-Quinoline boronic acid. (2024). ChemBK. Retrieved from [Link]

  • Nykaza, T. V., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry. Retrieved from [Link]

  • Positional isomers of mannose–quinoline conjugates and their copper complexes: exploring the biological activity. (2019). New Journal of Chemistry. Retrieved from [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (2019). ChemRxiv. Retrieved from [Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Retrieved from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved from [Link]

  • Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. (2021). Scirp.org. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Boron-Based Crossed-Coupling Reactions. (n.d.). Denmark Group. Retrieved from [Link]

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's Guide to Organoboron Reagents in Suzuki-Miyaura Cross-Coupling: Boronic Acids vs. Boronate Esters vs. Trifluoroborate Salts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its power lies in its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of building blocks.[2] At the heart of this transformation lies the organoboron reagent. The choice of this nucleophilic partner—typically a boronic acid, boronate ester, or an organotrifluoroborate salt—is a critical decision that profoundly impacts reaction efficiency, reproducibility, and scope.

This guide provides an in-depth comparison of these three preeminent classes of organoboron reagents. Moving beyond a simple list of pros and cons, we will explore the causal relationships behind experimental outcomes, offer practical protocols, and present comparative data to empower you to make the most informed choice for your specific synthetic challenge.

The Organoboron Reagent: The Nucleophilic Keystone of the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established palladium-based catalytic cycle.[1][3] Understanding this cycle is key to appreciating the distinct roles and behaviors of each boron reagent class.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Ln) Pd0->ArPdX Oxidative Addition Product_output Ar-R (Product) Pd0->Product_output 3 ArPdOR Ar-Pd(II)-OR' (Ln) ArPdX->ArPdOR Ligand Exchange ArPdOR->Pd0 Reductive Elimination ArAr_prime Ar-Ar' RX R-B(Y)2 Base Base (e.g., OH⁻) ArX Ar-X (Electrophile) ArX_input Ar-X ArX_input->Pd0 1 RBY2_input R-B(Y)2 (Nucleophile) RBY2_input->ArPdOR 2 Base_input Base Base_input->ArPdX caption Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.

Caption: Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.

The critical "transmetalation" step involves the transfer of the organic group (R) from the boron atom to the palladium(II) center. The efficiency of this step is directly influenced by the nature of the boron species. The base is crucial, as it activates the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transfer.[4]

A Comparative Analysis of Organoboron Reagents

Let's dissect the three main classes of organoboron reagents, examining their intrinsic properties and how these translate to performance in the lab.

Caption: Fig 2. Structural relationships and key properties.

Boronic Acids: The Reactive Workhorse

Boronic acids are often the first choice for many applications due to their high reactivity and atom economy.[5]

  • Expertise & Experience: The high reactivity of boronic acids stems from the Lewis acidic nature of the boron center, which readily interacts with the base. However, this reactivity is a double-edged sword. Boronic acids are notoriously prone to dehydration to form cyclic boroxine trimers. This process complicates stoichiometry and can lead to irreproducible results.[6] Furthermore, they are susceptible to protodeboronation, a side reaction that cleaves the C-B bond, especially with electron-rich or sterically hindered substrates.[5]

  • Trustworthiness: While many boronic acids are commercially available, their purity can be questionable due to boroxine formation.[1] For challenging couplings, particularly in late-stage drug development where reproducibility is paramount, the inherent instability of boronic acids can be a significant liability.

Boronate Esters: The Stable & Purifiable Alternative

To overcome the stability issues of boronic acids, they are often converted into boronate esters, with pinacol esters being the most common.[1][6]

  • Expertise & Experience: The conversion to an ester, such as the pinacol derivative, protects the boron center, rendering the compound significantly more stable to air and moisture and preventing boroxine formation.[6] This stability makes them much easier to handle and purify by standard techniques like chromatography or crystallization.[6] The primary synthetic route to these esters is the highly efficient Miyaura borylation.[4] The trade-off for this stability is a generally slower rate of transmetalation compared to the parent boronic acid.[6] This can sometimes lead to sluggish reactions, requiring more forcing conditions (higher temperatures or longer reaction times).[6]

  • Trustworthiness: The well-defined, monomeric nature of boronate esters ensures accurate stoichiometry. Their stability makes them ideal for multi-step syntheses where the boron moiety must survive various reaction conditions before the final cross-coupling step. This reliability is crucial in process chemistry and the synthesis of complex molecules.[5]

Trifluoroborate Salts: The Highly Robust Nucleophile

Potassium organotrifluoroborates are a distinct class of tetracoordinate boron species that offer exceptional stability.[7]

  • Expertise & Experience: These reagents are typically crystalline, free-flowing solids that are remarkably stable to air, moisture, and even strong oxidizing conditions.[8] This robustness allows for functional group manipulations on other parts of the molecule without disturbing the C-B bond.[9] Unlike boronic acids and esters, trifluoroborates are considered "protected" forms of boronic acids.[7][10] They do not participate directly in the catalytic cycle but must first undergo slow hydrolysis under the basic reaction conditions to release the active boronic acid.[7][11][12]

  • Trustworthiness: This "slow-release" mechanism can be highly advantageous. By maintaining a low steady-state concentration of the reactive boronic acid, common side reactions like oxidative homocoupling are minimized.[11][12] However, the rate of hydrolysis can be complex and influenced by factors like the specific substrate, base, solvent, and even the surface of the reaction vessel, which can introduce variability.[11][12]

Performance Comparison: A Data-Driven Perspective

To provide a clear comparison, the following table summarizes the key attributes of each reagent class.

FeatureBoronic AcidsBoronate Esters (Pinacol)Trifluoroborate Salts (K⁺)
Stability Low (prone to dehydration/protodeboronation)[6][10]High (air & moisture stable)[1][6]Very High (air, moisture, oxidant stable)[8][9]
Reactivity High / Very High[4]Moderate to High[6]Variable (depends on hydrolysis rate)[11]
Handling Often difficult to purify, uncertain stoichiometryEasy to handle and purify, well-defined[6]Crystalline solids, easy to handle[6][8]
Key Advantage High reactivity, atom economyExcellent balance of stability and reactivitySuperior stability, minimizes side reactions[12]
Key Disadvantage Instability, side reactions[2][10]Slower reaction rates, lower atom economy[6]Requires hydrolysis, complex kinetics[11][12]
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄[13][14]K₂CO₃, K₃PO₄, KOtBuCs₂CO₃, K₂CO₃, t-BuNH₂[13][15]
Solvent System Toluene/H₂O, Dioxane/H₂O, THF/H₂O[13]Toluene, Dioxane (often anhydrous or with H₂O)[16]Toluene/H₂O, i-PrOH/H₂O, THF/H₂O[14][15][17]

Field-Proven Experimental Protocols

The following protocols are representative examples for conducting a Suzuki-Miyaura coupling with each class of organoboron reagent.

Protocol 1: Coupling of 4-Bromotoluene with Phenylboronic Acid

Protocol_1 cluster_p1 Protocol 1: Boronic Acid start Start: Schlenk Flask Setup reagents Charge with: - 4-Bromotoluene (1.0 equiv) - Phenylboronic Acid (1.2 equiv) - K₂CO₃ (2.0 equiv) - Pd(PPh₃)₄ (2 mol%) start->reagents evacuate Evacuate & Backfill with Argon (3x) reagents->evacuate solvent Add Degassed Solvents: - Toluene (5 mL) - H₂O (1 mL) evacuate->solvent heat Heat to 90 °C (Oil Bath) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup purify Purify by Column Chromatography workup->purify end Product: 4-Methylbiphenyl purify->end caption Fig 3. Workflow for boronic acid coupling.

Sources

Efficacy comparison of quinoline-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<_-3a_replace_0> ## A Comparative Guide to the Efficacy of Quinoline-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has emerged as a cornerstone in the development of targeted cancer therapies, forming the backbone of numerous potent kinase inhibitors.[1][2][3] These agents have revolutionized the treatment landscape for various malignancies by disrupting aberrant signaling pathways that drive tumor growth and progression. This guide provides a comparative analysis of the efficacy of prominent quinoline-based kinase inhibitors, supported by experimental data and detailed protocols to aid in research and development.

Introduction to Quinoline-Based Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[3] Kinase inhibitors function by blocking the activity of these enzymes, thereby impeding cancer cell proliferation and survival. The quinoline ring system has proven to be a versatile scaffold for designing selective and potent kinase inhibitors, leading to the development of several FDA-approved drugs.[1][2] This guide will focus on a comparative analysis of four prominent multi-kinase inhibitors with a quinoline core: Cabozantinib, Lenvatinib, Vandetanib, and Bosutinib.

Mechanism of Action and Kinase Target Profiles

These inhibitors primarily act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates. However, their efficacy and clinical indications are dictated by their unique kinase target profiles.

Cabozantinib (COMETRIQ®/CABOMETYX®) is a potent inhibitor of MET, Vascular Endothelial Growth Factor Receptors (VEGFRs), and AXL, which are involved in tumor angiogenesis, invasion, and metastasis.[4][5][6] It also inhibits other kinases such as RET, KIT, and FLT3.[4][6][7]

Lenvatinib (LENVIMA®) targets VEGFR1-3, Fibroblast Growth Factor Receptors (FGFRs) 1-4, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), RET, and KIT.[8][9][10] Its broad-spectrum activity against pro-angiogenic and oncogenic pathways contributes to its therapeutic effect.[8]

Vandetanib (CAPRELSA®) simultaneously inhibits VEGFR, Epidermal Growth Factor Receptor (EGFR), and RET tyrosine kinases.[11][12][13] This dual blockade of tumor cell proliferation and angiogenesis pathways is crucial for its antitumor activity, particularly in medullary thyroid cancer.[12][14]

Bosutinib (BOSULIF®) is a dual inhibitor of SRC and ABL kinases.[15][16] It is particularly effective in chronic myeloid leukemia (CML) where the BCR-ABL fusion protein is the primary oncogenic driver.[15] Unlike some other TKIs, it does not significantly inhibit KIT or PDGFR.[15]

Below is a diagram illustrating the primary signaling pathways targeted by these inhibitors.

Kinase_Inhibitor_Pathways Simplified Signaling Pathways Targeted by Quinoline-Based Inhibitors cluster_membrane Cell Membrane cluster_inhibitors Quinoline-Based Inhibitors VEGFR VEGFR Downstream Signaling Downstream Signaling VEGFR->Downstream Signaling MET MET MET->Downstream Signaling EGFR EGFR EGFR->Downstream Signaling RET RET RET->Downstream Signaling ABL ABL ABL->Downstream Signaling Cabozantinib Cabozantinib Cabozantinib->VEGFR inhibits Cabozantinib->MET inhibits Cabozantinib->RET inhibits Lenvatinib Lenvatinib Lenvatinib->VEGFR inhibits Lenvatinib->RET inhibits Vandetanib Vandetanib Vandetanib->VEGFR inhibits Vandetanib->EGFR inhibits Vandetanib->RET inhibits Bosutinib Bosutinib Bosutinib->ABL inhibits Cellular Response Proliferation, Angiogenesis, Survival Downstream Signaling->Cellular Response

Caption: Major kinase targets of selected quinoline-based inhibitors.

Comparative Efficacy Analysis

The efficacy of these inhibitors can be compared across in vitro, preclinical, and clinical settings.

In Vitro Kinase Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values for Lenvatinib against its key kinase targets.

Kinase TargetLenvatinib IC50 (nmol/L)
VEGFR14.7
VEGFR23.0
VEGFR32.3
RET6.4
KIT85
FGFR161
FGFR227
FGFR352
FGFR443
PDGFRα29
Data sourced from in vitro cellular assays.[8]
Clinical Efficacy

Clinical trials provide the ultimate measure of a drug's efficacy in patients. The following tables summarize key findings from pivotal trials.

Table 2: Cabozantinib Clinical Trial Data

TrialCancer TypeComparatorPrimary EndpointResult
METEORAdvanced Renal Cell CarcinomaEverolimusOverall Survival21.4 months vs. 16.5 months (P<0.0003)[5]
CABOSUNAdvanced Renal Cell Carcinoma (1st line)SunitinibProgression-Free Survival9 months vs. 5 months[6]
EXAMMedullary Thyroid CancerPlaceboProgression-Free Survival11.2 months vs. 4.0 months (P<0.001)[5]

Table 3: Lenvatinib Clinical Trial Data

TrialCancer TypeComparatorPrimary EndpointResult
SELECTDifferentiated Thyroid CancerPlaceboProgression-Free Survival18.3 months vs. 3.6 months
REFLECTHepatocellular CarcinomaSorafenibOverall SurvivalNon-inferior (13.6 vs. 12.3 months)
Study 205Renal Cell Carcinoma (with Everolimus)Everolimus aloneProgression-Free Survival14.6 months vs. 5.5 months

Table 4: Vandetanib Clinical Trial Data

TrialCancer TypeComparatorPrimary EndpointResult
ZETAMedullary Thyroid CancerPlaceboProgression-Free Survival30.5 months vs. 19.3 months

Table 5: Bosutinib Clinical Trial Data

TrialCancer TypeComparatorPrimary EndpointResult
BFOREChronic Myeloid Leukemia (1st line)ImatinibMajor Molecular Response at 12 months47.2% vs. 36.9% (P=0.02)[17]
Phase I/IICML (resistant/intolerant to prior TKI)-Major Cytogenetic Response53% in patients with 2 prior TKIs
Head-to-Head Comparisons

Direct comparative studies are invaluable for clinical decision-making.

  • Advanced Hepatocellular Carcinoma (HCC): A retrospective study comparing Cabozantinib and Lenvatinib as second-line therapy after atezolizumab plus bevacizumab found no significant difference in overall survival (median OS: 10.9 vs 16.6 months, respectively; p=0.597).[18]

  • Metastatic Clear Cell Renal Cell Carcinoma (ccRCC): A phase 2 trial showed that the combination of Lenvatinib and Everolimus significantly prolonged progression-free survival compared to Cabozantinib (15.7 months vs. 10.2 months; P=0.02) after progression on a PD-1 inhibitor.[19][20]

  • Advanced Renal Cell Carcinoma (RCC): A retrospective analysis comparing first-line treatment with Cabozantinib plus Nivolumab versus Lenvatinib plus Pembrolizumab found no significant differences in progression-free survival or overall survival.[21]

Experimental Protocols

Reproducible and well-documented protocols are the foundation of sound scientific research.

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a target kinase.

In_Vitro_Kinase_Assay_Workflow A Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B Add Test Compound (e.g., Quinoline Inhibitor) A->B C Initiate Reaction (Add ATP/MgCl2) B->C D Incubate at 37°C C->D E Terminate Reaction (e.g., Add Stop Solution) D->E F Detect Signal (e.g., Luminescence, Radioactivity) E->F G Data Analysis (Calculate IC50) F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology: [22][23][24][25][26]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20x stock) containing buffering agents, salts, and other necessary components.

    • Dilute the recombinant kinase and its specific substrate to their final concentrations in the kinase buffer.

    • Prepare a stock solution of the test compound (e.g., quinoline-based inhibitor) in a suitable solvent like DMSO.

  • Assay Setup:

    • In a microplate, add the kinase, substrate, and buffer mixture to each well.

    • Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation and Incubation:

    • Start the kinase reaction by adding a solution of ATP and MgCl2 to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation.

    • The method of detection depends on the assay format. For luminescence-based assays (e.g., ADP-Glo™), a reagent is added that converts the ADP produced into a light signal. For radioactive assays, the phosphorylated substrate is separated and quantified.

  • Data Analysis:

    • Measure the signal (e.g., luminescence, radioactivity) using a plate reader.

    • Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.[27][28][29][30][31]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[27][28]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[29]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-based inhibitor for a specified duration (e.g., 72 hours).[29]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[29]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[29]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[27][29]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model

This model is crucial for evaluating the antitumor efficacy of a compound in a living organism.[32][33][34]

Step-by-Step Methodology:

  • Cell Preparation: Culture the desired cancer cell line and harvest the cells. Resuspend the cells in a suitable medium, often mixed with Matrigel® to improve tumor take.[32]

  • Animal Implantation: Anesthetize immunodeficient mice (e.g., NSG mice) and subcutaneously inject the cell suspension (e.g., 10^6 cells) into the flank.[32]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor the tumor volume regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the quinoline-based inhibitor (e.g., via oral gavage) and a vehicle control according to the dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Discussion and Future Perspectives

The quinoline-based kinase inhibitors discussed herein demonstrate significant efficacy across a range of cancers, which is largely attributable to their specific kinase inhibition profiles.

  • Cabozantinib and Lenvatinib , with their potent anti-VEGFR activity, are key players in the treatment of renal cell carcinoma and thyroid cancer.[35][36] Their broader targeting of kinases like MET (Cabozantinib) and FGFR (Lenvatinib) may contribute to overcoming resistance mechanisms.

  • Vandetanib's unique combination of VEGFR, EGFR, and RET inhibition makes it a tailored therapy for medullary thyroid cancer, where these pathways are often dysregulated.[14][37]

  • Bosutinib's focused inhibition of SRC/ABL provides a valuable therapeutic option for CML, with a distinct side-effect profile compared to other TKIs that also inhibit KIT and PDGFR.[15][38][39]

Head-to-head trials are increasingly important for defining the optimal sequencing of these agents. As seen in ccRCC, combination therapies (Lenvatinib/Everolimus) may offer superior efficacy over monotherapy (Cabozantinib) in certain settings.[19]

Future research will likely focus on:

  • Developing next-generation quinoline-based inhibitors with improved selectivity and potency.[1][2]

  • Identifying predictive biomarkers to personalize treatment selection.

  • Exploring novel combination strategies, particularly with immunotherapy, to enhance antitumor responses.[40]

This guide provides a framework for understanding and comparing the efficacy of key quinoline-based kinase inhibitors. The provided protocols offer standardized methods for preclinical evaluation, facilitating the discovery and development of the next generation of targeted cancer therapies.

References

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  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • What is the mechanism of action of Cabozantinib?. (2025). Patsnap Synapse. Retrieved from [Link]

  • Comparative efficacy of cabozantinib or lenvatinib following atezolizumab plus bevacizumzb in patients with advanced hepatocellular cancer. (2025). Journal of Clinical Oncology. [Link]

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  • In vitro NLK Kinase Assay. (n.d.). MethodsX. [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. [Link]

  • What is the mechanism of Vandetanib?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved from [Link]

  • Lenvatinib/Everolimus Beats Cabozantinib in Phase 2 RCC Study. (2025). CancerNetwork. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. [Link]

  • What is Vandetanib used for?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

  • Establishment of Patient-Derived Xenografts in Mice. (2016). Bio-protocol. [Link]

  • Lenvatinib-Everolimus Combination Outperforms Cabozantinib in Second-Line Kidney Cancer Treatment. (n.d.). MedPath. Retrieved from [Link]

  • Lenvatinib. (2024). StatPearls. [Link]

  • Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. (n.d.). Journal of the Advanced Practitioner in Oncology. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory. Retrieved from [Link]

  • Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor. (n.d.). Clinical Therapeutics. [Link]

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  • Vandetanib. (2025). MedPath. Retrieved from [Link]

  • Cometriq (cabozantinib) vs Lenvima (lenvatinib). (n.d.). Everyone.org. Retrieved from [Link]

  • Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. (n.d.). Clinical Lymphoma, Myeloma & Leukemia. [Link]

  • VANDETANIB. (n.d.). PharmaCompass. Retrieved from [Link]

  • Efficacy and safety of vascular endothelial growth factor receptor tyrosine kinase inhibitors in the treatment of advanced thyroid cancer: a meta-analysis of randomized controlled trials. (n.d.). Drug Design, Development and Therapy. [Link]

  • Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer. (n.d.). Clinical Medicine Insights: Oncology. [Link]

  • Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. (n.d.). Leukemia. [Link]

  • AUA 2025: Comparison of Clinical Outcomes Between Cabozantinib + Nivolumab and Lenvatinib + Pembrolizumab in Advanced RCC. (2025). UroToday. [Link]

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A Comparative Guide to Alternatives for Palladium Catalysts in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Palladium Paradigm

The Suzuki-Miyaura (SM) cross-coupling reaction stands as a titan in the world of synthetic chemistry, a cornerstone for forging carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its impact, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, is undeniable. For decades, this transformation has been nearly synonymous with palladium catalysis. The versatility and reliability of palladium complexes have made them the go-to catalysts, driving countless discoveries and manufacturing processes.[4][5][6]

However, the reliance on palladium is not without significant drawbacks. Palladium is a precious metal with a high and volatile market price, and its supply is concentrated in just a few countries, raising concerns about long-term availability and economic sustainability.[7][8] Furthermore, residual palladium in active pharmaceutical ingredients (APIs) is a major concern due to its toxicity, necessitating costly and often arduous purification steps to meet stringent regulatory limits.[9][10]

These challenges have catalyzed a global research effort to find viable alternatives. The goal is not merely to replace palladium but to develop new catalytic systems that are more sustainable, economical, and potentially offer novel reactivity. This guide provides an in-depth comparison of the leading alternatives to palladium, focusing on catalysts derived from earth-abundant first-row transition metals—Nickel, Iron, Copper, and Cobalt—as well as emerging metal-free and photocatalytic strategies.[1][2][11][12] We will delve into the mechanistic nuances, compare performance data, and provide practical, field-tested protocols for researchers at the forefront of chemical innovation.

Nickel: The Heir Apparent

Nickel, palladium's lighter congener in Group 10, has emerged as the most promising and widely studied alternative for SM coupling.[11][13][14] Its significantly lower cost and higher natural abundance make it an economically attractive substitute.[12] Beyond economics, nickel's distinct electronic properties endow it with unique catalytic capabilities, allowing it to excel where palladium sometimes falters, particularly with more challenging substrates.

Expertise & Experience: Mechanistic Divergence from Palladium

While the overall catalytic cycle of nickel appears similar to palladium (oxidative addition, transmetalation, reductive elimination), the underlying electronic steps are often different. Nickel has a greater propensity to access odd oxidation states (e.g., Ni(I) and Ni(III)) and engage in single-electron transfer (SET) pathways.[15][16] This contrasts with the well-established Pd(0)/Pd(II) cycle that dominates many palladium-catalyzed reactions.

This mechanistic flexibility is a double-edged sword. On one hand, it allows nickel to activate notoriously unreactive C-Cl and C-O bonds (from phenols or their derivatives), which are often challenging for palladium catalysts.[2][11][17] On the other hand, direct, head-to-head comparative studies reveal that nickel catalysis is far more sensitive to the presence of coordinating functional groups on the substrates than palladium.[15] Groups like aldehydes or imines can coordinate strongly to the nickel center, potentially inhibiting the reaction, whereas palladium's reactivity is governed more by the simple electronic properties of the aryl halide.[15]

Trustworthiness: Performance Data & Comparative Analysis

The practical advantages of nickel are well-documented. It often provides superior performance for coupling heteroaryl chlorides and bromides, a common challenge in medicinal chemistry.[11] Furthermore, significant progress has been made in developing protocols that utilize more environmentally friendly "green" solvents, such as 2-MeTHF and t-amyl alcohol, aligning with the sustainability goals of the pharmaceutical industry.[11][14]

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
[Pd(dppf)Cl₂] (2 mol%)4-ChloroanisolePhenylboronic acidK₃PO₄Dioxane/H₂O10018<5[18]
[Ni(dppf)Cl₂] (2 mol%)4-ChloroanisolePhenylboronic acidK₃PO₄Dioxane1001895[18]
NiCl₂(PCy₃)₂ (1 mol%)2-Bromopyridine3-Furanylboronic acidK₃PO₄t-Amyl Alcohol1101297 (gram scale)[14]
Pd(OAc)₂/SPhos (1 mol%)2-Chloroisoquinoline2-Pyridylboronic acidK₃PO₄Toluene/H₂O1001285[11]
NiCl₂(dme)/PCy₃ (1 mol%)2-Chloroisoquinoline2-Pyridylboronic acidK₃PO₄2-MeTHF1101299 (gram scale)[14]
Authoritative Grounding: Catalytic Cycle and Experimental Protocol

The diagram below illustrates a consensus catalytic cycle for nickel, highlighting the potential involvement of Ni(I)/Ni(III) intermediates alongside the more traditional Ni(0)/Ni(II) pathway.

G Ni0 Ni(0)L₂ NiII_OA Ar-Ni(II)(X)L₂ Ni0->NiII_OA Oxidative Addition (+ Ar-X) NiII_TM Ar-Ni(II)(Ar')L₂ NiII_OA->NiII_TM Transmetalation NiII_TM->Ni0 Reductive Elimination Product Ar-Ar' NiII_TM->Product Precat Ni(II) Precatalyst (e.g., NiCl₂(PCy₃)₂) Precat->Ni0 Base Base (e.g., K₃PO₄) Ar'B(OR)₂ Base->NiII_OA

Caption: Generalized catalytic cycle for Ni-catalyzed Suzuki-Miyaura coupling.

Experimental Protocol: Nickel-Catalyzed Coupling in a Green Solvent [14]

This protocol describes the coupling of an aryl bromide with an arylboronic acid using an air-stable nickel precatalyst in t-amyl alcohol.

  • Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the nickel precatalyst, NiCl₂(PCy₃)₂ (0.01 mmol, 0.01 equiv).

  • Solvent Addition: Add anhydrous t-amyl alcohol (2.0 mL) via syringe.

  • Reaction Execution: Seal the vial with a Teflon-lined cap and place it in a preheated oil bath or heating block at 110 °C. Stir the reaction for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter it through a short plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Iron: The Ultra-Abundant, Low-Toxicity Challenger

Iron is the most abundant and least expensive transition metal, making it an exceptionally attractive candidate for sustainable catalysis.[9] Its low toxicity is a major advantage for pharmaceutical applications. However, harnessing iron's catalytic activity for the SM coupling has proven to be a significant challenge, and the field is considerably less mature than that of nickel.

Expertise & Experience: A Radical Departure in Mechanism

Iron-catalyzed cross-couplings typically do not follow the classic oxidative addition/reductive elimination pathway. Instead, they often proceed through mechanisms involving carbon-centered radical intermediates.[9][19] A key challenge in iron catalysis is the tendency for iron species to form inactive aggregates.[9][19]

Groundbreaking work has shown that successful catalysis hinges on carefully controlling the catalyst's state.[9] This is achieved through two primary strategies:

  • Ligand Design: Anionic ligands, such as deprotonated cyanobis(oxazoline) frameworks, are crucial. They create a more electron-rich iron center, which is believed to facilitate the otherwise difficult transmetalation step from the organoboron reagent.

  • Base Selection: Strong amide bases (e.g., LiN(SiMe₃)₂) are often required instead of the carbonates or phosphates used in Pd/Ni chemistry. These bases are thought to both promote transmetalation and maintain a monomeric, catalytically active iron species.[9][19]

Trustworthiness: Performance Data & Key Applications

While early examples were limited, modern iron catalysts can now couple a range of substrates, most notably C(sp³)-hybridized alkyl halides with arylboronic esters—a valuable transformation for introducing alkyl groups.[9][19][20] A landmark achievement in this area is the application of an iron-catalyzed SM reaction to the shortest reported synthesis of the pharmaceutical Cinacalcet.[9]

Iron SourceLigandBaseElectrophile (Alkyl Halide)Nucleophile (Boronic Ester)Yield (%)Reference
FeCl₂Cyanobis(oxazoline)LiN(SiMe₃)₂1-Bromooctane4-methoxyphenylboronic acid pinacol ester89[9][19]
FeCl₂XantphosLiN(SiMe₃)₂1-Bromo-4-chlorobenzene4-methoxyphenylboronic acid pinacol ester71[9]
Fe(acac)₃NoneK₃PO₄/Zn1-IodooctanePhenylboronic acid85[21]
FeCl₂SIPr·HBF₄NaOtBusec-Butyl bromide4-tert-butylphenylboronic acid pinacol ester78[20]
Authoritative Grounding: Proposed Mechanism and Experimental Workflow

The workflow for a successful iron-catalyzed coupling emphasizes rigorous exclusion of air and moisture and precise control over reagent addition to prevent catalyst deactivation.

G Setup 1. Assemble Dry Glassware under Inert Atmosphere Reagents 2. Add Fe Source, Ligand, and Boronic Ester Setup->Reagents Solvent 3. Add Anhydrous Solvent (e.g., THF) Reagents->Solvent Cool 4. Cool Reaction Mixture (e.g., 0 °C) Solvent->Cool Base 5. Add Amide Base (e.g., LiN(SiMe₃)₂) Cool->Base Electrophile 6. Add Alkyl Halide Electrophile Base->Electrophile Reaction 7. Warm to RT and Stir Electrophile->Reaction Workup 8. Quench and Purify Reaction->Workup

Caption: Experimental workflow for a typical iron-catalyzed SM coupling.

Experimental Protocol: Iron-Catalyzed C(sp³)–C(sp²) Coupling [9][19]

This protocol describes the coupling of a primary alkyl bromide with an arylboronic ester using a custom iron-ligand system.

  • Catalyst Preparation: In a nitrogen-filled glovebox, add FeCl₂ (0.05 mmol, 0.05 equiv) and the cyanobis(oxazoline) ligand (0.055 mmol, 0.055 equiv) to a dry vial. Add anhydrous THF (1.0 mL) and stir for 30 minutes to form the precatalyst solution.

  • Reaction Setup: In a separate dry vial, add the arylboronic ester (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the prepared catalyst solution to the vial containing the boronic ester. Then, add a solution of lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂, 1.5 mmol, 1.5 equiv) in THF. Stir the mixture for 5 minutes.

  • Electrophile Addition: Add the alkyl bromide (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and stir at room temperature for 12-18 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Copper and Cobalt: Emerging Earth-Abundant Options

While less developed than nickel and iron for SM coupling, copper and cobalt present further opportunities for sustainable chemistry, each with a unique reactivity profile.

Copper-Catalyzed Suzuki-Miyaura Coupling

Copper is another inexpensive and readily available metal.[22][23] Its primary advantage in cross-coupling lies in its distinct tolerance for heteroatoms and its lower propensity for β-hydride elimination when using alkyl organometallics, a common side reaction that plagues palladium with C(sp³) reagents.[22]

  • Mechanistic Features: Copper catalysis is mechanistically diverse, with evidence for both Cu(I)/Cu(III) cycles and radical-mediated pathways.[24] It has proven particularly effective for notoriously difficult couplings, such as those involving electron-deficient 2-heterocyclic boronates, where a copper(I) co-catalyst or primary catalyst can dramatically improve yields.[25]

  • Performance: Recent developments have established copper-catalyzed protocols for C(sp³)–C(sp²) couplings of unactivated alkyl halides.[26] Furthermore, intriguing ligand-free systems in aqueous media have been reported, where the active catalyst is proposed to be a soluble molecular Cu(OH) species.[23]

Copper SourceLigandBaseElectrophileNucleophileYield (%)Reference
CuI (10 mol%)NoneCs₂CO₃2-Bromopyridine2-Thiazolylboronic acid pinacol ester85[25]
CuI (5 mol%)N,N,P-LigandCs₂CO₃Racemic 1-bromoethylbenzenePhenylboronic acid pinacol ester94 (90% ee)[24]
CuI (10 mol%)PhenanthrolineLiN(SiMe₃)₂1-Bromoadamantane4-methoxyphenylboronic acid pinacol ester90[26]
Cobalt-Catalyzed Suzuki-Miyaura Coupling

Cobalt catalysis for SM reactions is a nascent but rapidly advancing field.[1] Its primary niche is in C(sp²)–C(sp³) bond formation, where it effectively couples alkyl bromides with a variety of (hetero)arylboronic esters.[1][27]

  • Mechanistic Features: Like iron, cobalt-catalyzed couplings of alkyl halides are believed to proceed via radical intermediates, as evidenced by radical clock experiments.[1][27] The success of these reactions relies heavily on well-defined precatalysts, often generated in situ from a Co(II) salt and a specific L,X-type (e.g., phenoxy-imine) or neutral (e.g., terpyridine, diamine) ligand.[1][10][28]

  • Performance: The use of high-throughput experimentation has accelerated the discovery of optimal cobalt-ligand combinations, leading to protocols that tolerate a wide range of functional groups on both the nucleophile and the electrophile.[27]

G Co_Precat Co(II)L₂ Precatalyst Co_I Co(I)L₂ Co_Precat->Co_I Reduction Alkyl_Radical R• Co_I->Alkyl_Radical SET to R-X Co_II_R R-Co(II)L₂ Alkyl_Radical->Co_II_R Radical Capture Co_III_R_Ar R-Co(III)(Ar')L₂ Co_II_R->Co_III_R_Ar Oxidation / Transmetalation (+ Ar'B(OR)₂) Co_III_R_Ar->Co_I Reductive Elimination Product R-Ar' Co_III_R_Ar->Product

Caption: A plausible radical mechanism for Co-catalyzed C(sp³)–C(sp²) coupling.

Novel Frontiers: Metal-Free and Photocatalytic Systems

Pushing the boundaries of sustainability has led to the development of SM-type reactions that reduce or even eliminate the reliance on transition metals altogether.

Metal-Free Suzuki-Miyaura Coupling

The concept of a truly "metal-free" SM reaction is an exciting development, though its scope is currently limited to specific substrate classes. These reactions typically require activated electrophiles like benzyl or arylpropargyl halides and proceed under thermal conditions.[29][30]

  • Mechanism: Rather than a catalytic cycle involving a metal, the mechanism is proposed to involve the formation of a boron "ate" complex between the organoboron reagent and the base. This "ate" species can then undergo a 1,2-metalate shift, displacing the halide to form the C-C bond.[30] This pathway offers an orthogonal chemoselectivity to metal-catalyzed methods; for instance, it can selectively couple a benzyl chloride while leaving an aryl bromide on the same molecule untouched.[30]

Photocatalytic Suzuki-Miyaura Coupling

Photocatalysis uses visible light as a clean energy source to drive chemical reactions under exceptionally mild conditions, often at room temperature.[31][32]

  • Synergistic Catalysis: One major approach combines a photoredox catalyst with a traditional transition metal catalyst (like Ni or Pd). The photocatalyst absorbs light and engages in SET with the aryl halide to generate a radical, which then enters the catalytic cycle of the metal, facilitating the overall transformation under milder conditions than thermal methods alone.[33]

  • Heterogeneous Photocatalysis: Another strategy employs semiconductor-supported metal nanoparticles (e.g., Pd on SiC).[31][34] The semiconductor (SiC) absorbs light, creating an electron-hole pair. The photogenerated electrons are transferred to the palladium nanoparticles, dramatically enhancing their intrinsic catalytic activity for the SM coupling.[31] These systems can achieve extremely high turnover frequencies at ambient temperatures.[34]

  • Metal-Free Photocatalysis: It is also possible to achieve SM-type couplings using only an organic photocatalyst or even just visible light and a base, completely avoiding metals for certain substrate combinations.[35]

Overall Comparison and Future Outlook

The quest to find alternatives to palladium has uncovered a rich landscape of catalytic possibilities. While palladium's broad substrate scope and legendary reliability ensure it will remain a vital tool for the foreseeable future, the use of earth-abundant metals is no longer a niche academic curiosity but a practical and powerful strategy.

Catalyst TypeRelative CostKey AdvantageCommon SubstratesMechanistic HallmarkKey Limitation
Palladium Very HighBroad scope, high reliability, well-understoodAryl/vinyl halides & triflatesPd(0)/Pd(II) cycleCost, toxicity, poor for Ar-Cl
Nickel LowExcellent for Ar-Cl, Ar-O; green solventsAryl/heteroaryl chlorides, phenol derivativesAccess to Ni(I)/Ni(III), SET pathwaysSensitive to coordinating functional groups
Iron Very LowExtremely cheap, low toxicityAlkyl halidesRadical intermediatesLimited scope, sensitive conditions, aggregation
Copper Very LowTolerates heterocycles, good for alkylboron reagentsHeteroaryl boronates, alkyl halidesCu(I)/Cu(III) or radical pathwaysLess developed, can require specific ligands
Cobalt LowEffective for C(sp²)-C(sp³) couplingAlkyl bromidesRadical intermediatesNascent field, requires specific ligands
Metal-Free Very LowAvoids metal contamination, orthogonal selectivityActivated halides (benzyl, propargyl)Boron "ate" complex, 1,2-shiftVery limited substrate scope
Photocatalytic VariesExtremely mild conditions (RT), high TOFAryl halidesLight-induced SETRequires light source, catalyst stability can be an issue

Concluding Remarks:

The choice of catalyst is no longer a default to palladium. For a process chemist developing a large-scale synthesis of a biaryl from an aryl chloride, nickel is now the clear front-runner.[18][36] For a medicinal chemist needing to couple a novel alkyl fragment onto a heterocycle, iron , copper , or cobalt catalysts offer new avenues that might be impossible with palladium.[1][19][26]

Ultimately, a holistic view of sustainability is required. The "greenest" process is not determined by the cost of the metal alone, but by an analysis of the entire workflow, where factors like solvent usage, heating requirements, and purification burdens often have a far greater environmental impact than the catalyst itself.[12][37] The future of cross-coupling will be defined by a diverse toolbox of catalysts, where researchers can select the optimal system—be it palladium, nickel, iron, or a light-driven process—that is best suited to the specific chemical challenge at hand, balancing performance, cost, and environmental impact.

References

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  • Wang, H., et al. (2022). Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. Green Chemistry, 24(17), 6616-6621. [Link]

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  • Shields, J. D., et al. (2016). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands. Angewandte Chemie International Edition, 55(27), 7842-7846. [Link]

  • Ramgren, S. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(15), 3950-3953. [Link]

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  • West, A., & Watson, A. J. B. (2020). Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. ResearchGate. [Link]

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A Comparative Guide to Quinoline Synthesis: Friedländer vs. Skraup

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence in blockbuster drugs for malaria (quinine, chloroquine), cancer, and inflammatory diseases underscores the enduring need for efficient and versatile synthetic routes to this privileged structure.[2][3][4] Among the classical methods developed in the late 19th century, the Friedländer and Skraup syntheses remain fundamental tools in the organic chemist's arsenal.[3][5][6]

This guide provides an in-depth comparative analysis of these two seminal reactions. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings, substrate limitations, and practical considerations that govern the choice between these methods, providing researchers and drug development professionals with the field-proven insights necessary for successful synthesis.

Core Principles: A Head-to-Head Comparison

The fundamental distinction between the Friedländer and Skraup syntheses lies in their core bond-forming strategy and the complexity of their starting materials. The Friedländer synthesis is a convergent approach, building the quinoline from two moderately complex fragments, whereas the Skraup synthesis is a more linear approach, constructing the heterocyclic ring onto a simple aromatic amine.

FeatureFriedländer Synthesis Skraup Synthesis
Starting Materials o-Aminoaryl aldehyde or ketone + Carbonyl compound with α-methylene group.[7][8]Aromatic amine (e.g., aniline) + Glycerol.[1]
Key Reagents Acid or base catalyst (e.g., p-TsOH, KOH, Iodine).[9][10]Concentrated H₂SO₄ + Oxidizing agent (e.g., nitrobenzene, As₂O₅).[1]
Reaction Conditions Generally milder; can be performed at room temp to reflux.[7][11] Modern variations use microwave or solvent-free conditions.[12][13]Harsh and highly exothermic; requires high temperatures (>100°C) and careful control.[11][14][15]
Primary Advantage Higher yields, milder conditions, greater functional group tolerance.[11][16]Utilizes simple, readily available starting materials.[14]
Primary Limitation Availability of substituted o-aminoaryl carbonyl precursors.[5] Regioselectivity issues with unsymmetrical ketones.[10][17]Often violent and difficult to control, significant tar/byproduct formation, low yields, poor functional group tolerance.[5][15][18]

Mechanistic Deep Dive

Understanding the reaction pathway is critical for troubleshooting and optimization. While both reactions culminate in a cyclization and dehydration, their initial steps differ significantly.

The Friedländer Synthesis: A Tale of Two Pathways

The Friedländer synthesis proceeds via a condensation-cyclization cascade that can be initiated by one of two viable mechanisms, often dictated by the specific catalyst and substrates employed.[9][19]

  • Aldol-First Pathway: The reaction begins with a base- or acid-catalyzed aldol addition between the two carbonyl reactants. The resulting aldol adduct then undergoes an intramolecular cyclization via attack of the amine onto the carbonyl, followed by dehydration to yield the quinoline.

  • Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the aromatic amine and the second carbonyl component. This is followed by an intramolecular aldol-type reaction, where the enolate of the Schiff base attacks the aryl carbonyl, and subsequent dehydration furnishes the aromatic ring.[9][20]

Friedlander_Mechanism cluster_start Starting Materials cluster_path1 Aldol-First Pathway cluster_path2 Schiff Base-First Pathway S1 o-Aminoaryl Ketone (1) I1 Aldol Adduct (3) S1->I1 + (2) I3 Schiff Base (5) S1->I3 + (2) S2 Methylene Ketone (2) S2->I1 S2->I3 I2 Enone (4) I1->I2 -H₂O P Quinoline (7) I2->P Cyclization -H₂O I4 Cyclized Adduct (6) I3->I4 Intramolecular Aldol I4->P -H₂O

Caption: Alternative mechanisms for the Friedländer synthesis.

The Skraup Synthesis: A Forceful Annulation

The Skraup synthesis is a robust but often aggressive reaction. Its mechanism is a testament to the harsh conditions employed.[21]

  • Acrolein Formation: Concentrated sulfuric acid first acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[1][21]

  • Michael Addition: The aromatic amine performs a 1,4-conjugate (Michael) addition to the acrolein intermediate.[21][22]

  • Cyclization & Dehydration: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic attack on the aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline intermediate.[21]

  • Oxidation: The final, and often most exothermic, step is the oxidation of the dihydroquinoline to the aromatic quinoline product. The oxidizing agent (e.g., nitrobenzene) is concurrently reduced.[1][21][22]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Adduct Michael Adduct Acrolein->Adduct Aniline Aniline Aniline->Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Adduct->Dihydroquinoline Acid-catalyzed Cyclization, -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline ReducedOxidant Reduced Oxidant (e.g., Aniline) Dihydroquinoline->ReducedOxidant Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Quinoline Oxidation

Caption: The multi-step mechanism of the Skraup synthesis.

Quantitative Data & Performance Metrics

A direct comparison of yields highlights the trade-offs between the two methods. While the Skraup synthesis can provide respectable yields for the parent quinoline, the Friedländer approach often excels for substituted analogues, assuming the precursor is available.

Table 1: Comparative Yields for 6-Nitroquinoline Synthesis [11]

ParameterSkraup SynthesisModified Friedländer Synthesis
Starting Materials p-Nitroaniline, Glycerol2-Nitrobenzaldehyde, Acetaldehyde
Reported Yield Low to moderate (~30-40%)High to excellent (>90%)
Key Observation Harsh conditions can lead to decomposition and lower yields.Milder conditions preserve the sensitive nitro group, leading to higher purity and yield.

Table 2: Controlling Regioselectivity in Friedländer Synthesis

A major challenge in the Friedländer synthesis is controlling regioselectivity when using unsymmetrical ketones like 2-butanone. The choice of catalyst is paramount.[23]

CatalystProduct Ratio (2-ethylquinoline : 2,3-dimethylquinoline)Rationale
Standard Base (e.g., KOH) Mixture, often favoring thermodynamic productForms the more substituted (thermodynamic) enolate.
Pyrrolidine 85 : 15Favors the less substituted (kinetic) enamine intermediate.[23]
TABO 96 : 4Steric hindrance strongly favors the formation of the kinetic enamine.[23]
TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and safety.

Protocol 1: Friedländer Synthesis of 2-Phenylquinoline

This protocol utilizes a straightforward acid-catalyzed condensation.

Methodology:

  • Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzophenone (2.0 g, 10.1 mmol), acetophenone (1.34 g, 11.1 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 10 mol%).

    • Causality: p-Toluenesulfonic acid serves as an efficient Brønsted acid catalyst to promote both the initial condensation and the final dehydration step. Using a catalytic amount avoids harsh conditions that could lead to side reactions.

  • Solvent Addition & Reflux: Add ethanol (30 mL) to the flask. Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Causality: Ethanol is an effective solvent for the reactants and facilitates a homogenous reaction mixture. Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclodehydration steps.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup & Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated solution into 100 mL of cold water with stirring. A solid precipitate of 2-phenylquinoline will form.

    • Causality: The product is insoluble in water, while the catalyst and any minor polar impurities remain in the aqueous phase, allowing for efficient initial purification.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry. Recrystallize the crude product from ethanol/water to yield pure 2-phenylquinoline as a white solid. (Expected yield: 80-90%).

Friedlander_Workflow A Charge Reactants & Catalyst (2-aminobenzophenone, acetophenone, p-TsOH) B Add Ethanol & Reflux (80°C, 4-6h) A->B C Monitor by TLC B->C D Cool & Concentrate C->D E Precipitate in Cold Water D->E F Filter, Wash & Dry E->F G Recrystallize from Ethanol/Water F->G

Caption: Experimental workflow for the Friedländer synthesis.

Protocol 2: Skraup Synthesis of Quinoline

This protocol is adapted from established procedures and emphasizes safety due to the reaction's hazardous nature.[14][24] Extreme caution is advised.

Methodology:

  • Safety First: This reaction must be performed in a chemical fume hood with a blast shield. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Reactant Charging: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer and a long reflux condenser, carefully mix aniline (46.5 g, 0.5 mol), ferrous sulfate heptahydrate (5 g), and glycerol (138 g, 1.5 mol).

    • Causality: Ferrous sulfate is a critical moderator.[15] It is believed to smooth the highly exothermic oxidation step, preventing a dangerous runaway reaction.

  • Acid Addition (Critical Step): While stirring the mixture vigorously, slowly and carefully add concentrated sulfuric acid (50 mL) through a dropping funnel over 30-45 minutes. The flask should be cooled in an ice-water bath to manage the initial exotherm from acid dilution.

  • Initiation & Reflux: Gently heat the mixture with a heating mantle. The reaction will become strongly exothermic and begin to boil vigorously. Immediately remove the heat source. The reaction's own exotherm should sustain reflux for 30-60 minutes.

    • Causality: External heating is only required for initiation. Once started, the reaction is self-sustaining. Overheating is a primary cause of tar formation and violent reactions.[15]

  • Completion: After the initial vigorous reaction subsides, reapply heat and maintain a steady reflux for an additional 3 hours to ensure the reaction goes to completion.

  • Workup - Neutralization: Allow the mixture to cool completely. Carefully dilute the thick, dark mixture with 500 mL of water. In a large beaker (at least 2 L capacity) set in an ice bath, slowly and cautiously neutralize the mixture by adding a concentrated solution of sodium hydroxide until it is strongly alkaline (pH > 10).

  • Purification - Steam Distillation: The most effective way to separate the volatile quinoline from the non-volatile tar is via steam distillation.[15] Collect the distillate until it is no longer cloudy.

  • Extraction & Final Purification: Extract the quinoline from the distillate using dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude quinoline can be further purified by vacuum distillation.

Skraup_Workflow A Charge Reactants & Moderator (Aniline, Glycerol, FeSO₄) B Slowly Add Conc. H₂SO₄ (with cooling) A->B C Gently Heat to Initiate B->C D Remove Heat Source (Allow exotherm to sustain reflux) C->D E Reflux for 3h to Complete D->E F Cool, Dilute & Neutralize (with NaOH) E->F G Steam Distill to Separate from Tar F->G H Extract & Purify G->H

Caption: Experimental workflow for the Skraup synthesis.

Expert Recommendation: Selecting the Right Tool for the Job

The choice between the Friedländer and Skraup syntheses is a strategic one, dictated by project goals, available resources, and safety considerations.

  • Choose the Friedländer Synthesis when:

    • The target quinoline is highly functionalized or contains sensitive groups.[16]

    • The corresponding o-aminoaryl aldehyde or ketone precursor is commercially available or readily synthesized.

    • High yields and product purity are paramount, particularly in late-stage drug development.[11]

    • Controlling regioselectivity for a specific isomer is a key objective.[23]

  • Choose the Skraup Synthesis when:

    • The target is a simple, heteroring-unsubstituted quinoline.[5]

    • The starting aniline is inexpensive and readily available, while the Friedländer precursor is not.

    • The synthesis is for early-stage exploration where a small amount of material is needed and extensive purification is acceptable.

    • The laboratory is equipped to handle highly exothermic and potentially hazardous reactions safely.[15]

In modern drug discovery, modified Friedländer approaches and other novel quinoline syntheses are often favored due to their milder conditions, broader substrate scope, and greater predictability.[2][5][25] However, the Skraup synthesis remains a valuable, if rugged, tool for accessing the fundamental quinoline core from the simplest of building blocks, a testament to its enduring place in the history of heterocyclic chemistry.

References

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Unlocking Synthetic Efficiency: The Decisive Advantages of MIDA Boronates in Sequential Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of multi-step synthesis, the choice of reagents is paramount. In the realm of palladium-catalyzed cross-coupling, particularly the Suzuki-Miyaura reaction, the stability and controlled reactivity of boron-containing nucleophiles are critical determinants of success. This guide provides an in-depth comparison of N-methyliminodiacetic acid (MIDA) boronates against traditional boronic acids and their derivatives, elucidating the profound advantages MIDA boronates offer for sequential cross-coupling strategies.

At the heart of modern synthetic chemistry lies the challenge of constructing complex molecular architectures with precision and efficiency. Iterative cross-coupling (ICC), a strategy analogous to the automated processes of peptide and oligonucleotide synthesis, has emerged as a powerful paradigm for the systematic assembly of small molecules.[1][2][3] This approach, however, hinges on the availability of bifunctional building blocks that can participate in sequential reactions in a controlled manner. MIDA boronates have proven to be a cornerstone of this strategy, addressing the inherent instability and unpredictable reactivity that often plague traditional boronic acids.[2][4]

The Fundamental Challenge with Boronic Acids

Boronic acids, while central to the Suzuki-Miyaura reaction, are notoriously fickle. Their Lewis acidic nature and propensity for decomposition pathways such as protodeboronation and trimerization into boroxines can lead to diminished yields, complicated purification, and a lack of long-term stability.[5][6] This instability is a significant bottleneck in multi-step syntheses where a boronic acid moiety must be carried through several transformations.

MIDA Boronates: A Paradigm of Stability and Controlled Reactivity

MIDA boronates elegantly circumvent these challenges by reversibly protecting the boronic acid.[2][5] The trivalent N-methyliminodiacetic acid ligand chelates to the boron atom, inducing a rehybridization from a reactive sp² state to a stable, tetrahedral sp³ state.[7] This structural change effectively "masks" the boronic acid's reactivity by eliminating the vacant p-orbital required for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]

The result is a class of organoboron reagents that are remarkably robust. MIDA boronates are typically crystalline, free-flowing solids that exhibit exceptional bench-top stability, often indefinitely, under air.[4][8] Crucially, they are compatible with a wide array of common synthetic reagents and conditions, including silica gel chromatography, which greatly simplifies purification.[1][5][9][10]

This unique combination of stability and facile, predictable deprotection under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃ at room temperature) is the key to their utility in sequential cross-coupling.[1][9]

Comparative Performance: MIDA Boronates vs. Alternatives

The advantages of MIDA boronates become starkly apparent when compared directly with other commonly used boron reagents.

FeatureBoronic AcidsPinacol BoronatesTrifluoroboratesMIDA Boronates
Stability Often unstable, prone to decomposition and boroxine formation.[5][6]Generally more stable than boronic acids, but can be sensitive to hydrolysis.Crystalline and stable solids.Exceptionally stable, crystalline solids with long shelf-life.[8]
Chromatography Often difficult to purify by silica gel chromatography.Generally compatible.Can be challenging due to polarity.Universally compatible with silica gel chromatography.[1][5][9]
Reactivity Control Uncontrolled reactivity, can be difficult to use selectively in multi-step sequences.Less reactive than boronic acids, offering some control.Require specific conditions for activation and can be sluggish.Unreactive under anhydrous cross-coupling conditions, allowing for selective reactions at other sites.[1]
Deprotection Not applicable.Can require harsh acidic or oxidative conditions for hydrolysis.[11]Hydrolysis to the boronic acid can be slow and pH-dependent.Mild, rapid, and predictable deprotection with aqueous base.[1][9]
Suitability for ICC Poor, due to instability and lack of reactivity control.Moderate, but deprotection can be problematic.Moderate, but activation can be inconsistent.Excellent, designed specifically for iterative cross-coupling strategies.[1][2][8]

The "Slow Release" Advantage in Suzuki-Miyaura Coupling

A critical, field-proven insight into the utility of MIDA boronates is the concept of "slow release".[12][13] For particularly unstable boronic acids, such as those of 2-heterocycles, vinyl, and cyclopropyl groups, even the in situ generation from a MIDA boronate can be too rapid, leading to degradation before productive coupling.[14] By carefully controlling the basic conditions, a slow, steady-state concentration of the reactive boronic acid is maintained, minimizing decomposition pathways while ensuring efficient cross-coupling.[13][15] This is a significant advantage over simply using the free boronic acid, which would rapidly degrade under the reaction conditions.

There are two distinct mechanisms for MIDA boronate hydrolysis: a fast, base-mediated pathway and a slower, neutral pathway involving a water cluster.[16] Understanding and controlling these mechanisms allows for the rational tuning of the boronic acid release rate to match the catalytic turnover of the cross-coupling reaction.

Experimental Workflow: Iterative Cross-Coupling with MIDA Boronates

The power of MIDA boronates is best illustrated through a generalized workflow for iterative cross-coupling. This process allows for the controlled, sequential addition of molecular fragments, akin to building a complex structure one "Lego brick" at a time.[17]

Iterative_Cross_Coupling cluster_0 Cycle 1 cluster_1 Cycle 2 Start Halo-Aryl MIDA Boronate (Building Block 1) Coupling1 Suzuki-Miyaura Coupling with Aryl-Halide (X-Ar¹) Start->Coupling1 Pd Catalyst, Anhydrous Base Intermediate1 Ar¹-Aryl MIDA Boronate Coupling1->Intermediate1 Purification1 Chromatography (Catch and Release) Intermediate1->Purification1 Deprotection Deprotection (Aqueous Base) Purification1->Deprotection BoronicAcid Ar¹-Aryl Boronic Acid Deprotection->BoronicAcid Coupling2 Suzuki-Miyaura Coupling with Halo-Aryl MIDA Boronate (Building Block 2) BoronicAcid->Coupling2 Pd Catalyst, Aqueous Base Intermediate2 Ar²-Aryl-Ar¹-Aryl MIDA Boronate Coupling2->Intermediate2 ... ... Intermediate2->... Further Cycles or Final Deprotection MIDA_Synthesis BoronicAcid R-B(OH)₂ (Boronic Acid) MIDA_Boronate R-B(MIDA) (MIDA Boronate) BoronicAcid->MIDA_Boronate Anhydrous Dioxane, Heat MIDA_Anhydride MIDA Anhydride MIDA_Anhydride->MIDA_Boronate Byproduct MIDA (insoluble precipitate) MIDA_Boronate->Byproduct promotes reaction

Sources

Stille vs. Suzuki Coupling: A Researcher's Guide to C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the creation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction, pivotal to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the powerful tools in the chemist's arsenal, palladium-catalyzed cross-coupling reactions have revolutionized the field.[1][3] This guide provides an in-depth comparison of two of the most significant of these transformations: the Stille and Suzuki-Miyaura couplings. We will delve into their mechanisms, practical considerations, and provide experimental data to guide researchers in selecting the optimal method for their specific synthetic challenges.

At a Glance: Stille vs. Suzuki Coupling

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organotin (Organostannane)Organoboron (Boronic acid/ester)
Key Advantage Excellent functional group tolerance, often proceeds under neutral conditions.[2][4][5]Low toxicity of reagents and byproducts, considered "greener".[2]
Primary Disadvantage High toxicity of organotin compounds and difficulty in removing tin byproducts.[2][6]Requires a base, which can be problematic for base-sensitive substrates.[2]
Substrate Scope Broad, particularly effective for complex and sterically hindered substrates.Very broad, though can be challenging with certain heteroaryl compounds.

Delving into the Mechanisms: A Tale of Two Catalytic Cycles

Both the Stille and Suzuki couplings proceed via a similar palladium-catalyzed cycle, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8] However, the nature of the organometallic reagent dictates crucial differences in the transmetalation step.

The Stille Coupling Cycle

The Stille reaction's catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex.[4][8] The subsequent transmetalation with an organostannane is often the rate-determining step.[8] Finally, reductive elimination yields the desired C-C coupled product and regenerates the Pd(0) catalyst.[4][8]

Stille_Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition (R-X) R-Pd(II)(R')L2 R-Pd(II)(R')L2 R-Pd(II)(X)L2->R-Pd(II)(R')L2 Transmetalation (R'-SnR''3) X-SnR''3 X-SnR''3 R-Pd(II)(X)L2->X-SnR''3 Byproduct R-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination R-R' R-R' R-Pd(II)(R')L2->R-R' Product Suzuki_Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition (R-X) R-Pd(II)(R')L2 R-Pd(II)(R')L2 R-Pd(II)(X)L2->R-Pd(II)(R')L2 Transmetalation (R'-B(OR)2 + Base) X-B(OR)2 + Base X-B(OR)2 + Base R-Pd(II)(X)L2->X-B(OR)2 + Base Byproducts R-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination R-R' R-R' R-Pd(II)(R')L2->R-R' Product

Caption: Catalytic cycle of the Suzuki coupling reaction.

Performance Under the Magnifying Glass: A Comparative Analysis

The choice between Stille and Suzuki coupling often hinges on a trade-off between functional group tolerance and the toxicity of the reagents. The following table provides a more detailed comparison to aid in this decision-making process.

ParameterStille CouplingSuzuki Coupling
Functional Group Tolerance Excellent; tolerates a wide range of functional groups including acidic protons. [2][4][5]Good, but can be sensitive to base-labile groups. [2]
Reaction Conditions Often proceeds under neutral or milder conditions. [9]Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). [10][11]
Toxicity of Reagents High; organotin compounds are neurotoxic and pose environmental risks. [2][6]Low; boronic acids and their byproducts are generally considered non-toxic. [2]
Byproduct Removal Can be challenging; organotin byproducts are often difficult to separate from the product. [2][6]Generally straightforward; borate byproducts are often water-soluble and easily removed. [2]
Cost & Availability Organotin reagents can be more expensive and less commercially available than boronic acids.Boronic acids are widely available and relatively inexpensive. The overall cost can be influenced by the choice of palladium catalyst and ligands, though these are often comparable for both reactions. [12]

Experimental Evidence: A Head-to-Head Comparison

A recent study on the functionalization of diazocines provides a direct comparison of the yields obtained from both Stille and Suzuki couplings for a variety of substrates. [13]The data highlights the strengths and weaknesses of each method.

Aryl BromideStille Coupling Yield (%)Suzuki Coupling Yield (%)
4-bromoanisole9095
1-bromo-4-nitrobenzene8980
4-bromobenzaldehyde8039
Methyl 4-bromobenzoate8759
2-bromothiophene9466
3-bromothiophene9057
4-bromopyridine--

Data sourced from Walther et al., RSC Adv., 2023, 13, 15805-15809. [13] As the data illustrates, for simple aryl bromides, both reactions can provide excellent yields. [13]However, for substrates containing coordinating heteroatoms (e.g., thiophene) or certain functional groups (e.g., aldehyde, ester), the Stille coupling often outperforms the Suzuki coupling, delivering significantly higher yields. [13]

Experimental Protocols: A Practical Guide

The following are representative, step-by-step protocols for the Stille and Suzuki coupling of an aryl halide.

Representative Stille Coupling Protocol

Reaction: Coupling of 4-iodoanisole with tributyl(phenyl)stannane.

Materials:

  • 4-iodoanisole (1.0 mmol)

  • Tributyl(phenyl)stannane (1.1 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ (23 mg, 0.02 mmol).

  • Add anhydrous toluene (5 mL) to the flask and stir until the catalyst dissolves.

  • Add 4-iodoanisole (234 mg, 1.0 mmol) followed by tributyl(phenyl)stannane (0.41 mL, 1.1 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • To remove the tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour.

  • Filter the resulting precipitate through a pad of celite, washing with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Representative Suzuki Coupling Protocol

Reaction: Coupling of 4-bromoanisole with phenylboronic acid. [10] Materials:

  • 4-bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (21 mg, 0.08 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Expert Insights and Concluding Remarks

The choice between Stille and Suzuki coupling is a nuanced one, guided by the specific demands of the synthesis. For large-scale industrial applications where green chemistry principles are paramount, the Suzuki coupling is often the preferred method due to the low toxicity of the reagents and byproducts. [2]Its scalability has been demonstrated in the synthesis of numerous pharmaceuticals.

However, in the realm of complex molecule synthesis, such as in natural product total synthesis or the development of novel drug candidates with sensitive functional groups, the Stille coupling's exceptional functional group tolerance and often milder reaction conditions can be a decisive advantage. [9]The primary drawback of the Stille reaction, the toxicity of organotin compounds, necessitates careful handling and purification procedures to remove tin residues. [2][6] Ultimately, the optimal choice will depend on a careful evaluation of the substrate's properties, the desired scale of the reaction, and the laboratory's capabilities for handling toxic reagents. This guide provides the foundational knowledge and practical data to empower researchers to make an informed decision in their pursuit of innovative molecular design.

References

  • Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13, 15805-15809. [Link]

  • Indolese, A. F., & Schynder, A. (n.d.).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • ResearchGate. (n.d.). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. [Link]

  • Scribd. (n.d.). 11-The Stille Reaction PDF. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. [Link]

  • ResearchGate. (2025, December 16). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]

  • ResearchGate. (2025, August 6). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • RSC Publishing. (2023, May 30). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]

  • ResearchGate. (2025, August 6). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. [Link]

  • RSC Publishing. (2024, April 16). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. [Link]

  • NIH. (2021, March 5). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. [Link]

  • ResearchGate. (n.d.). Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings. As for the entire assessment, this cost calculation also includes the preparation of all materials needed for the Suzuki reactions presented in Schemes 1 and 2. This includes the costs to prepare the coupling reagents, the catalysts, the surfactant, and all other materials needed in these reactions. [Link]

  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • MDPI. (n.d.). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. [Link]

  • qualitas1998.net. (2012, March 1). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. [Link]

  • Tradeindia. (n.d.). Tributyltin Chloride - Colorless Liquid, Boiling Point: 275°C, Density: 1.19 g/cm³ | Cost-effective Solution, Effective Biocide, Versatile Applications. [Link]

  • IndiaMART. (n.d.). Liquid Tributyltin Chloride Cas no 1461-22-9, Can at ₹ 130/kg in Secunderabad. [Link]

  • Otto Chemie Pvt Ltd. (n.d.). Buy Tributyltin chloride, 99% India. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Quinoline-4-Boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. Quinoline-4-boronic acid, a valuable building block in synthetic chemistry, requires meticulous handling from acquisition to disposal. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in an understanding of its unique chemical properties and associated hazards. As your partner in the laboratory, we aim to provide value beyond the product itself, ensuring you have the critical information needed to operate safely and efficiently.

Part 1: Core Directive - A Hazard-First Approach to Disposal

The disposal plan for any chemical must be dictated by its hazard profile. This compound possesses a dual-hazard nature derived from its two key structural components: the boronic acid group and the quinoline scaffold.

  • Boronic Acid Moiety: As a class, boronic acids can cause skin, eye, and respiratory irritation.[1][2] Safety data sheets for analogous compounds consistently list hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2]

  • Quinoline Scaffold: The quinoline core is of greater toxicological concern. Quinoline itself is classified as toxic if swallowed, a suspected mutagen, and a potential carcinogen.[3][4]

Therefore, the combined properties of this compound mandate that it be treated as a hazardous waste stream at all times. Dilution or neutralization does not render it safe for drain disposal.

Quantitative Hazard Summary

While a specific, peer-reviewed Safety Data Sheet (SDS) for the 4-isomer is not consistently available, data from closely related isomers and the parent quinoline compound provide a reliable basis for risk assessment.

Hazard ClassificationGHS PictogramHazard StatementPrimary Source Compound
Skin IrritationGHS07 (Exclamation Mark)H315: Causes skin irritationQuinoline-8-boronic acid[1], Quinoline-3-boronic acid[5]
Eye IrritationGHS07 (Exclamation Mark)H319: Causes serious eye irritationQuinoline-8-boronic acid[1], Quinoline-3-boronic acid[5]
Respiratory IrritationGHS07 (Exclamation Mark)H335: May cause respiratory irritationQuinoline-8-boronic acid[1], Quinoline-3-boronic acid[5]
Acute Toxicity (Oral)GHS06 (Skull and Crossbones)H301: Toxic if swallowedQuinoline[3]
CarcinogenicityGHS08 (Health Hazard)H350: May cause cancerQuinoline[3]
Germ Cell MutagenicityGHS08 (Health Hazard)H341: Suspected of causing genetic defectsQuinoline[3]

Part 2: Procedural Guide - Step-by-Step Disposal Protocol

Adherence to a strict, self-validating protocol is essential for ensuring safety and regulatory compliance. The following procedures should be integrated into your laboratory's standard operating procedures (SOPs).

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical in any capacity, including for disposal, ensure the following are in place:

  • Engineering Controls: All handling and disposal preparations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.[7] Dispose of gloves as contaminated solid waste after use.

  • Body Protection: A lab coat and closed-toe shoes are mandatory.[6]

Waste Segregation and Collection

The cardinal rule of chemical disposal is proper segregation. Never mix this compound waste with other waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[6]

  • Designate a Waste Container: Procure a dedicated, leak-proof container with a tightly sealing lid, approved for hazardous chemical waste.[1][8]

  • Labeling: Clearly label the container "Hazardous Waste: this compound" and affix the appropriate hazard pictograms (GHS07, GHS08, GHS06).[7]

  • Collection:

    • Solid Waste: Carefully transfer any unused or expired solid this compound into the designated waste container. Similarly, dispose of any contaminated materials (e.g., weighing papers, pipette tips, gloves) in this container.[7]

    • Liquid Waste: Collect all solutions containing this compound, including reaction mother liquors and chromatography fractions, in the designated hazardous waste container.

Managing Spills

Accidents require a prepared, calm response. Your actions should prioritize containment and personal safety.

  • Alert Personnel: Immediately inform others in the area of the spill.[1]

  • Assess the Spill: For small powder spills, proceed with cleanup. For large spills, evacuate the area and contact your EHS office immediately.

  • Cleanup (Small Powder Spill):

    • Don appropriate PPE, including a respirator to prevent inhalation of dust.[1]

    • Use dry cleanup procedures. Gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[1]

    • Carefully sweep or scoop the material into the designated hazardous waste container.[1][5]

    • Decontaminate the area with a suitable solvent (e.g., ethanol or acetone) and a cloth, collecting the cloth and any residue as hazardous waste.

    • NEVER use water to clean a dry powder spill , as this can increase the risk of aerosolization and spread.

Decontamination of Empty Containers

An "empty" container is never truly empty and must be decontaminated before it can be disposed of or repurposed.

  • Initial Rinse: In a fume hood, rinse the container three times with a suitable organic solvent, such as acetone or ethanol.[6]

  • Collect Rinse Solvent: Crucially, this first rinseate is hazardous. It must be collected and added to your this compound liquid hazardous waste container.[6] Subsequent rinses should also be collected as hazardous waste.

  • Final Disposal: After triple rinsing and allowing the container to air dry completely, deface or remove the original label.[6] The clean container can then typically be disposed of with regular laboratory glassware or plastic waste, in accordance with your facility's policies.

Part 3: Visualization of Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_waste_type Identify Waste Type cluster_spill_response Spill Response Protocol start Waste Generation (this compound) waste_type Solid, Liquid, or Spill? start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures, rinsate) waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill collect_solid Place in labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Pour into labeled Hazardous Waste Container liquid_waste->collect_liquid spill_size Small or Large Spill? spill->spill_size final_disposal Arrange for Pickup by Licensed Waste Disposal Service (via Institutional EHS) collect_solid->final_disposal collect_liquid->final_disposal cleanup_small Dry Cleanup Procedure (Use inert absorbent, avoid dust) spill_size->cleanup_small Small contact_ehs Evacuate Area Contact EHS Immediately spill_size->contact_ehs Large collect_spill Collect all spill material & cleanup supplies as Hazardous Waste cleanup_small->collect_spill contact_ehs->final_disposal collect_spill->final_disposal

Caption: Decision tree for handling this compound waste.

Part 4: The Regulatory Landscape

In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the proper handling of hazardous chemicals to minimize employee exposure.[11][12]

While this guide is based on federal regulations and best practices, state and local rules can be more stringent. Therefore, the most critical step in any disposal plan is to consult your institution's Environmental Health & Safety (EHS) department. They are the final authority on waste procedures in your specific location and will provide the correct containers, labels, and pickup schedules.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chemtalk. (2022). Boric acid. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2003). OSHA Method PV2123. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Disposal Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Treatment Standards for Mercury-Containing Debris. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Quinoline-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of Quinoline-4-boronic acid. In drug development and synthetic chemistry, this reagent is invaluable, but its potential hazards demand a rigorous, proactive safety protocol. This document moves beyond a simple checklist, providing a procedural framework grounded in the chemical's specific reactivity and toxicity profile. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both experimental integrity and personal protection.

Part 1: Hazard Assessment - The 'Why' Behind the 'What'

Understanding the intrinsic hazards of this compound is fundamental to selecting appropriate Personal Protective Equipment (PPE). The molecule presents a dual-risk profile, stemming from both the boronic acid functional group and the quinoline heterocyclic core.

  • Boronic Acid Group: While boric acid itself is of low toxicity, many organoboronic acids are irritants. The primary risk associated with this functional group in solid form is irritation upon contact with the skin, eyes, and respiratory tract.[1][2][3]

  • Quinoline Core: Quinoline is a more significant toxicological concern. It is classified as a substance that may cause cancer and is suspected of causing genetic defects.[4] It can be absorbed through the skin and may cause liver damage.[5] While the boronic acid derivative does not carry the exact same classification, the inherent risks of the quinoline structure must be respected and inform our safety precautions.

The following table summarizes the documented hazards for quinoline-boronic acid derivatives, which form the basis for our PPE and handling recommendations.

Hazard ClassificationDescriptionPrimary Exposure RouteSupporting Sources
Skin Irritation (H315) Causes skin irritation upon direct contact.Dermal[1][3][6][7]
Serious Eye Irritation (H319) Causes serious, potentially damaging, eye irritation.Ocular[1][2][3][6][7]
Respiratory Irritation (H335) May cause irritation to the respiratory tract if inhaled as dust.Inhalation[1][2][3][6][7]
Acute Toxicity (H302, H312, H332) Some analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.Oral, Dermal, Inhalation[2][8]
Chronic/Systemic Hazards The quinoline moiety is associated with carcinogenicity and mutagenicity.Dermal, Inhalation[4][5]

Part 2: The Core PPE Ensemble - A System of Protection

Your PPE is more than just equipment; it is an integrated system designed to mitigate the risks identified above. The selection process must be deliberate, accounting for the specific task being performed.

cluster_ppe PPE Selection Workflow for this compound start Initiate Task weighing Weighing/Handling Solid? start->weighing solution Handling Dilute Solution? weighing->solution No hood Mandatory: Chemical Fume Hood weighing->hood Yes gloves Mandatory: Nitrile Gloves solution->gloves Yes respirator Alternate: N95/P1 Respirator (If hood unavailable) hood->respirator hood->gloves goggles Mandatory: Chemical Goggles (Complete Seal) gloves->goggles coat Mandatory: Lab Coat goggles->coat face_shield Recommended: Face Shield (Risk of Splash) coat->face_shield

Caption: PPE selection workflow based on the task.

Eye and Face Protection

Standard safety glasses are insufficient. Due to the serious eye irritation risk, you must wear chemical safety goggles that provide a complete seal around the eyes.[9] If there is any risk of splashing, such as during dissolution or transfer of solutions, a face shield must be worn in addition to goggles .[9][10]

Skin and Body Protection
  • Gloves: Use chemical-resistant nitrile gloves . Before every use, inspect the gloves for any tears, perforations, or signs of degradation.[2][9] Contaminated gloves must be removed immediately using a proper technique that avoids skin contact, and disposed of as hazardous waste.[9][10] Always wash your hands thoroughly with soap and water after handling the chemical, even after wearing gloves.[2][9]

  • Laboratory Coat: A properly fitting, flame-resistant lab coat must be worn and fully buttoned.[9] This protects your skin and personal clothing from contamination.

Respiratory Protection

The primary and most effective line of defense against respiratory irritation from the solid powder is an engineering control.

  • Chemical Fume Hood: All handling of solid this compound that could generate dust—including weighing and transferring—must be conducted in a certified chemical fume hood.[9]

  • Respirator: In the rare event a certified fume hood is not available, a NIOSH-approved respirator with a type N95 (US) or type P1 (EN143) particulate filter is mandatory.[1]

Part 3: Operational and Disposal Plans

A systematic approach to the entire lifecycle of the chemical in the lab is crucial for safety and regulatory compliance.

cluster_workflow Safe Handling & Disposal Workflow receiving Receiving: Inspect Container storage Storage: Cool, Dry, Ventilated Segregated Cabinet receiving->storage prep Preparation: Don PPE Work in Fume Hood storage->prep weigh Weighing & Transfer: Minimize Dust prep->weigh reaction Reaction Use: Slow Addition weigh->reaction decon Decontamination: Clean Glassware & Surfaces reaction->decon waste Waste Collection: Labeled, Sealed Hazardous Waste Container decon->waste disposal Disposal: Contact EHS waste->disposal

Caption: Complete workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.[9] Confirm the location of the nearest safety shower and eyewash station and ensure the path is clear.[2][6][9]

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound inside a certified chemical fume hood to contain any dust.[9] Use appropriate tools (e.g., a spatula) to minimize aerosolization.

  • Dissolution: When preparing a solution, add the solid this compound to the solvent slowly and carefully to prevent splashing.[9]

  • Reaction: Carry out all reactions in a well-ventilated area, with the fume hood being the preferred location.[9]

  • Post-Handling: After use, thoroughly decontaminate all equipment and surfaces that may have come into contact with the chemical. Wash your hands and any exposed skin thoroughly with soap and water.[9]

Emergency and First Aid Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][2][3][9]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water while removing all contaminated clothing.[2] If irritation develops or persists, seek medical attention.[1][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[2][9]

Storage and Disposal Plan
  • Storage: Store containers in a cool, dry, and well-ventilated place, tightly sealed to prevent moisture absorption which can cause caking.[3][6][11] Store in a dedicated corrosives or acids cabinet, segregated from bases, oxidizing agents, and flammable materials.[12][13][14] Some suppliers recommend storage at -20°C for long-term stability.

  • Waste Disposal:

    • Waste Collection: All waste containing this compound, including contaminated gloves, wipes, and empty containers, must be collected in a clearly labeled and sealed hazardous waste container.[9][15]

    • Waste Segregation: Do not mix boronic acid waste with other waste streams unless compatibility is confirmed.[9][15] Mixing with substances like strong acids or bleach can cause dangerous chemical reactions.[15]

    • Final Disposal: Never dispose of this chemical down the drain.[15] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste facility, in accordance with all local, state, and federal regulations.[15][16]

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Disposal Of Boric Acid. Sciencing. [Link]

  • How to Store Boric Acid. Lab Alley. [Link]

  • Borate handling and storage. U.S. Borax. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Quinoline. Documentation of proposed values of occupational exposure limits (OELs). ResearchGate. [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]

  • Corrosive Storage Guidelines. University of Texas at Dallas. [Link]

  • Material Safety Data Sheet - Quinoline, 99%. Cole-Parmer. [Link]

  • SAFETY DATA SHEET - 3-Quinoline boronic acid. Fisher Scientific. [Link]

  • SAFETY DATA SHEET - Quinoline. pentachemicals. [Link]

  • 15 Tips for Storing Acids in Your Laboratory. Post Apple Scientific. [Link]

Sources

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